4-Methyloxazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-4(5)7-2-6-3/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEAQGFTDVESJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855860 | |
| Record name | 4-Methyl-1,3-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
751436-72-3 | |
| Record name | 4-Methyl-1,3-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methyloxazol-5-amine
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways to 4-methyloxazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on a robust and scalable synthetic route commencing from readily available starting materials. This document will detail the strategic considerations, reaction mechanisms, and step-by-step experimental protocols. All quantitative data is summarized for clarity, and key transformations are visualized through chemical pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecule.
Introduction and Strategic Overview
This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of the amine functionality at the 5-position makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic approach to the synthesis of this compound hinges on the initial construction of the oxazole ring, followed by the introduction or unmasking of the amine group.
This guide will focus on a logical and well-documented synthetic sequence that proceeds through the formation of a stable ester intermediate, 4-methyloxazole-5-carboxylic ester. This intermediate is then converted to the corresponding primary amide, which subsequently undergoes a rearrangement reaction to yield the final this compound. This multi-step approach offers a reliable pathway with opportunities for purification and characterization at intermediate stages, ensuring the quality of the final product.
Primary Synthesis Pathway: From Ester to Amine
The most practical and referenced synthesis of this compound involves a three-step process:
-
Oxazole Ring Formation: Synthesis of 4-methyloxazole-5-carboxylic ester.
-
Amidation: Conversion of the ester to 4-methyloxazol-5-carboxamide.
-
Rearrangement: Transformation of the amide to this compound via a Hofmann or Curtius-type rearrangement.
The following sections will provide a detailed examination of each of these critical steps.
Step 1: Synthesis of 4-Methyloxazole-5-carboxylic Ester
The foundational step in this pathway is the construction of the 4-methyloxazole ring with a handle for subsequent functional group manipulation. A well-established method for this is the reaction of an α-chloroacetoacetic ester with formamide.[1]
Reaction:
Caption: Oxazole ring formation.
Causality Behind Experimental Choices:
-
Ethyl α-chloroacetoacetate: This starting material provides the four-carbon backbone required for the oxazole ring and the ethyl ester functionality. The chlorine atom at the alpha position is a good leaving group, facilitating the cyclization reaction.
-
Formamide: Formamide serves as the source of the nitrogen atom and the fifth carbon atom of the oxazole ring. It also acts as a solvent in this reaction. An excess of formamide is typically used to drive the reaction to completion.[1]
-
Heat: The reaction requires elevated temperatures (typically 120-150 °C) to overcome the activation energy for the cyclization and dehydration steps.[1]
Experimental Protocol: Synthesis of Ethyl 4-methyloxazole-5-carboxylate [1]
-
Combine ethyl α-chloroacetoacetate and an excess of formamide (2 to 10 molar equivalents) in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Heat the reaction mixture to 120-150 °C with stirring for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an ice-cold aqueous solution of potassium carbonate to neutralize the reaction mixture and precipitate any ammonium chloride byproduct.
-
Extract the product into an organic solvent such as benzene or methylene chloride.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 4-methyloxazole-5-carboxylate.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl α-chloroacetoacetate | Formamide | 1 : (2-10) | 120 - 150 | 4 - 12 | 40 - 49 | [1] |
| n-Butyl α-chloroacetoacetate | Formamide | 1 : ~2.5 | 150 | 6 | 40 | [1] |
Step 2: Amidation of 4-Methyloxazole-5-carboxylic Ester
The next step involves the conversion of the synthesized ester into the corresponding primary amide, 4-methyloxazol-5-carboxamide. This is a standard transformation in organic synthesis, typically achieved by reacting the ester with ammonia.
Reaction:
Caption: Hofmann rearrangement pathway.
Causality Behind Experimental Choices:
-
Bromine and Sodium Hydroxide: These reagents react in situ to form sodium hypobromite, which is the active oxidizing agent that converts the amide to an N-bromoamide intermediate. The strong base is also required for the subsequent deprotonation and rearrangement steps. [2]* Aqueous Conditions: The reaction is typically carried out in an aqueous medium to facilitate the hydrolysis of the isocyanate intermediate to the corresponding carbamic acid, which then decarboxylates to the amine. [2] Experimental Protocol: Hofmann Rearrangement of 4-Methyloxazol-5-carboxamide [3][2]
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution with stirring to form a solution of sodium hypobromite.
-
In a separate flask, dissolve 4-methyloxazol-5-carboxamide in a minimal amount of a suitable solvent and cool it in an ice bath.
-
Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, warm the reaction mixture gently to initiate the rearrangement.
-
Once the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by chromatography or distillation under reduced pressure.
Curtius Rearrangement
An alternative to the Hofmann rearrangement is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate. [4][5]The acyl azide is typically prepared from the corresponding carboxylic acid or acyl chloride.
Reaction:
Caption: Curtius rearrangement pathway.
Causality Behind Experimental Choices:
-
Acyl Azide Formation: The carboxylic acid (which can be obtained by hydrolysis of the ester) is first converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then reacts with an azide source (like sodium azide) to form the acyl azide. [4]* Thermal Decomposition: The acyl azide is unstable and rearranges upon heating to an isocyanate with the loss of nitrogen gas. This rearrangement is a concerted process. [5]* Trapping of the Isocyanate: The resulting isocyanate can be trapped with water to form a carbamic acid, which decarboxylates to the amine, or with an alcohol to form a stable carbamate, which can be later hydrolyzed to the amine. [5] Experimental Protocol: Curtius Rearrangement of 4-Methyloxazole-5-carboxylic Acid [4][5]
-
Convert 4-methyloxazole-5-carboxylic acid to its acyl chloride by reacting it with thionyl chloride or oxalyl chloride.
-
Dissolve the crude acyl chloride in an inert solvent (e.g., acetone or THF) and treat it with a solution of sodium azide in water at low temperature (0 °C).
-
After stirring for a short period, extract the acyl azide into an inert, high-boiling solvent like toluene.
-
Carefully heat the solution containing the acyl azide to induce the rearrangement to the isocyanate. The evolution of nitrogen gas will be observed.
-
After the rearrangement is complete, the isocyanate can be hydrolyzed by adding an aqueous acid and heating to afford the this compound.
-
Work-up involves neutralization and extraction of the product into an organic solvent, followed by drying and purification as described for the Hofmann rearrangement.
Alternative Synthetic Approaches
While the pathway via the carboxylic ester is the most commonly cited, other potential synthetic strategies for this compound could be envisioned, although they are less documented in the literature for this specific compound.
One such approach could involve the cyclization of an α-aminoketone derivative. For instance, the reaction of an appropriately substituted α-aminoketone with a source of the C5-N unit of the oxazole could potentially lead to the desired product. However, the synthesis of the required α-aminoketone precursor might be challenging.
Conclusion
The synthesis of this compound is most reliably achieved through a three-step sequence starting from ethyl α-chloroacetoacetate. The initial formation of the oxazole ring to give 4-methyloxazole-5-carboxylic ester is a key step, followed by standard functional group transformations of amidation and subsequent Hofmann or Curtius rearrangement. This pathway utilizes readily available starting materials and employs well-understood chemical reactions, making it a practical and scalable route for the production of this valuable building block in drug discovery and development. The choice between the Hofmann and Curtius rearrangement in the final step may depend on the specific laboratory conditions and the desired scale of the synthesis.
References
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- Reddy, T. J., & Ghorai, P. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Asian Journal of Organic Chemistry, 7(8), 1436-1461.
- DSM IP ASSETS B.V. (2013). Process for preparation of 4-methyloxazole-5-carboxylic ester. EP2844644B1.
- Shinde, S. B., & Kumar, A. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(14), 1296-1313.
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Wikipedia contributors. (2023). Curtius rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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- Jevtić, I., Došen‐Mićović, L., Ivanović, E., & Ivanović, M. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560.
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Wikipedia contributors. (2023). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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The Enigmatic Core: A Technical Guide to the Discovery and Synthesis of 4-Methyloxazol-5-amine
Preamble: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role as a cornerstone in the design of novel therapeutics. From anti-inflammatory agents to potent kinase inhibitors, the oxazole core is a testament to nature's efficiency and a fertile ground for synthetic innovation. This guide delves into the history and synthesis of a specific, yet representative, member of this class: 4-Methyloxazol-5-amine. While the specific historical discovery of this exact molecule is not prominently documented, its existence is a logical outcome of the rich history of oxazole synthesis. We will, therefore, explore the foundational synthetic strategies that enable its creation and discuss its potential in the broader context of drug development.
A Journey Through Time: The Historical Landscape of Oxazole Synthesis
The story of this compound is intrinsically linked to the broader history of oxazole synthesis. Understanding the evolution of these synthetic methods provides a crucial context for appreciating the chemical logic behind its creation.
The Dawn of Oxazole Synthesis: Robinson-Gabriel and Fischer
Early explorations into oxazole synthesis were marked by robust, yet often harsh, reaction conditions. The Robinson-Gabriel synthesis , first described in the early 20th century, involves the cyclodehydration of 2-acylamino ketones.[1][2] This method, while foundational, typically requires strong dehydrating agents like sulfuric acid or phosphorus oxychloride.[1]
Shortly after, the Fischer oxazole synthesis provided an alternative route from α-haloketones and primary amides. These early methods laid the groundwork for the construction of the oxazole core, demonstrating the feasibility of forming this valuable heterocycle from acyclic precursors.
The Isocyanide Revolution: The van Leusen Reaction
A significant leap in oxazole synthesis came with the advent of isocyanide chemistry. The van Leusen oxazole synthesis , developed in the 1970s, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[3][4] This reaction allows for the construction of the oxazole ring from aldehydes under milder conditions than its predecessors.[4][5] The versatility of the van Leusen reaction has made it a mainstay in modern organic synthesis.
Modern Innovations: Multicomponent and Catalytic Approaches
Contemporary research has focused on developing more efficient and atom-economical methods for oxazole synthesis. Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex oxazoles from three or more starting materials in a single step.[6][7] Additionally, transition-metal-catalyzed and iodine-mediated reactions have provided novel pathways to 5-aminooxazoles, offering unique regioselectivity and functional group tolerance.[8][9]
Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | PubChem |
| Molecular Weight | 98.10 g/mol | PubChem |
| CAS Number | 751436-72-3 | PubChem |
| Predicted LogP | 0.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
A Plausible Synthesis of this compound: An Experimental Protocol
While a specific, documented synthesis for this compound is not readily found in seminal literature, a scientifically sound and plausible route can be designed based on established methodologies for analogous 5-aminooxazoles. The following protocol outlines a potential synthesis leveraging a modern, iodine-mediated C-H amination approach.[8][9]
Synthetic Scheme
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A Technical Guide to 4-Methyloxazol-5-amine: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Privileged Oxazole Scaffold and the Emergence of 4-Methyloxazol-5-amine
The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and capacity for hydrogen bonding allow it to interact effectively with a multitude of biological targets, including enzymes and receptors.[2] Consequently, the oxazole motif is embedded in a vast array of natural products and clinically approved drugs, demonstrating a wide spectrum of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.[3][4]
Within this critical class of compounds, this compound emerges as a particularly valuable building block for drug development professionals. Its structure combines the stable, aromatic oxazole core with two key functional groups: a methyl group at the 4-position and a primary amine at the 5-position. This specific arrangement provides an ideal platform for synthetic elaboration, enabling the systematic exploration of chemical space essential for structure-activity relationship (SAR) studies. This guide offers an in-depth examination of the nomenclature, properties, synthesis, and strategic applications of this compound for researchers and scientists dedicated to advancing therapeutic innovation.
Core Compound Identification and Structural Elucidation
Accurate identification is the foundation of all chemical research. This compound is systematically identified by several key descriptors.
1.1. Nomenclature and Identifiers
-
IUPAC Name: 4-methyl-1,3-oxazol-5-amine[5]
-
Molecular Formula: C₄H₆N₂O[5]
-
Canonical SMILES: CC1=C(OC=N1)N[5]
-
InChIKey: IDEAQGFTDVESJA-UHFFFAOYSA-N[5]
1.2. Chemical Structure
The structure of this compound features a planar, aromatic oxazole ring. The numbering of the ring atoms begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom at position 3. The amine group at C5 is a potent electron-donating group, which significantly influences the ring's reactivity, particularly towards electrophilic substitution.
Physicochemical and Computed Properties
Understanding the physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The properties of this compound, summarized below, are primarily derived from computational models.[5]
| Property | Value | Source |
| Molecular Weight | 98.10 g/mol | PubChem[5] |
| XLogP3 | 0.4 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
| Exact Mass | 98.048012819 Da | PubChem[5] |
| Topological Polar Surface Area | 52.1 Ų | PubChem[5] |
| Heavy Atom Count | 7 | PubChem[5] |
Data sourced from the PubChem database and are computationally generated.
Synthetic Strategies for Oxazole Ring Formation
While specific, peer-reviewed syntheses for this compound are not extensively documented, its structure can be accessed through well-established methodologies for oxazole synthesis. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
3.1. Overview of Key Synthetic Methods
Several classical and modern reactions provide robust pathways to the oxazole core:
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of 2-acylaminoketones and is a cornerstone of oxazole synthesis.[3][7][8]
-
Fischer Oxazole Synthesis: A reaction between cyanohydrins and aldehydes, providing another classical route to the oxazole ring.[1][7]
-
Van Leusen Oxazole Synthesis: A highly versatile one-pot method that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, particularly useful for preparing 5-substituted oxazoles.[4] This reaction proceeds via a [3+2] cycloaddition mechanism.
-
Modern Photocatalytic Methods: Recent advancements include visible-light photocatalysis using readily available α-bromoketones and benzylamines, offering a more sustainable approach.[9]
3.2. Proposed Protocol: A Van Leusen-Based Approach
The Van Leusen reaction is an attractive strategy for synthesizing 5-substituted oxazoles and can be conceptually adapted. A plausible, though hypothetical, route to a precursor of this compound would involve the reaction of TosMIC with a suitable aldehyde, followed by functional group transformations.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound lies in its predictable reactivity, which allows for its use as a versatile scaffold.
-
The Oxazole Ring: The ring itself is aromatic but can participate in cycloaddition reactions, such as Diels-Alder, where it acts as a diene.[8] Electrophilic substitution is generally difficult unless activating groups are present.[8]
-
Influence of Substituents: The amine group at C5 is a strong electron-donating group, activating the ring towards electrophilic aromatic substitution, likely directing incoming electrophiles to the C2 position. The methyl group at C4 provides a slight activating effect.
-
The C5-Amine as a Synthetic Handle: The primary amine is the key site for derivatization. It readily undergoes standard amine reactions, providing a gateway to a vast library of analogues.
Key Derivatization Reactions for SAR Studies:
-
Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
-
Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling with aryl halides to form diarylamines.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound is realized in its application as a foundational element in drug design. The oxazole core is a "privileged" structure, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme target.[1][3]
5.1. Broad-Spectrum Biological Activity of Oxazoles
Oxazole derivatives have been successfully developed and investigated for a wide range of therapeutic areas, including:
-
Anticancer Agents [4]
-
Anti-inflammatory Drugs [10]
-
Antiviral Compounds [4]
-
Neuroprotective Agents [3]
5.2. Strategic Use in Library Synthesis
This compound serves as an ideal starting point for generating focused libraries of compounds for high-throughput screening. The C5-amine provides a reliable attachment point for various R-groups, allowing chemists to systematically modify properties like solubility, lipophilicity, and target-binding interactions.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific material safety data sheet (MSDS) is not widely available, general precautions for handling heterocyclic amines should be followed:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-sealed container away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands as a compound of significant strategic importance for researchers in medicinal chemistry and drug development. While it may not be an end-product therapeutic, its role as a versatile, functionalized building block is indispensable. The combination of a stable, biologically relevant oxazole core and a synthetically accessible primary amine provides a robust platform for the rapid generation and optimization of novel chemical entities. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to fully leverage this scaffold in the rational design of the next generation of therapeutic agents.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71464039, this compound. Available at: [Link]
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PharmaGuideline (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
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Bao, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]
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4-Methyloxazol-5-amine molecular weight and formula
An In-Depth Technical Guide to 4-Methyloxazol-5-amine: Synthesis, Properties, and Applications
Foreword for the Modern Researcher
The oxazole ring system is a cornerstone in medicinal chemistry, revered for its metabolic stability and ability to engage in critical hydrogen bonding interactions. When substituted with an amino group at the C5 position, the resulting 5-aminooxazole scaffold becomes a particularly valuable asset in drug discovery. This guide focuses on a key exemplar of this class: this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that bridges fundamental chemical principles with practical laboratory applications. We will delve into the causality behind synthetic choices, the logic of its reactivity, and its potential as a building block for novel therapeutics. This document is designed for the discerning scientist who seeks not just to replicate, but to understand and innovate.
Physicochemical and Structural Properties
This compound is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the C4 position and an amino group at the C5 position. This specific arrangement of substituents dictates its electronic properties and, consequently, its chemical behavior.
The molecular formula of this compound is C₄H₆N₂O, and it has a molecular weight of 98.10 g/mol .[1] The presence of the electron-donating amino and methyl groups on the electron-deficient oxazole ring creates a unique electronic environment that influences its reactivity and potential as a pharmacophore.
| Property | Value | Source |
| IUPAC Name | 4-methyl-1,3-oxazol-5-amine | [1] |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| CAS Number | 751436-72-3 | [1] |
| Canonical SMILES | CC1=C(N)OC=N1 | [1] |
| InChI Key | IDEAQGFTDVESJA-UHFFFAOYSA-N | [1] |
Synthesis of the this compound Scaffold
Conceptual Synthetic Workflow
The proposed synthesis begins with readily available starting materials and proceeds through a β-ketoamide intermediate, which is then cyclized in the presence of an amine and an iodine catalyst.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Iodine-Mediated Synthesis
This protocol is adapted from a general method for the synthesis of 5-aminooxazoles.[2] The causality for this choice rests on its transition-metal-free conditions, operational simplicity, and use of readily accessible reagents.
Materials:
-
Acetoacetamide
-
Ammonia (e.g., 7N solution in Methanol or as ammonium chloride with a stronger base)
-
Molecular Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add acetoacetamide (1.0 eq), potassium carbonate (2.0 eq), and molecular iodine (1.5 eq).
-
Add anhydrous DMSO to achieve a substrate concentration of approximately 0.2 M.
-
Add the ammonia source (e.g., ammonium chloride, 1.5 eq, which will react with K₂CO₃ to release ammonia in situ).
-
Seal the flask and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the acetoacetamide starting material.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and characterization of the target molecule. While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of structurally similar compounds.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~7.5 | C2-H (singlet) | ~150 | C2 |
| ~4.0-5.0 | -NH₂ (broad singlet) | ~145 | C5 |
| ~2.1 | -CH₃ (singlet) | ~130 | C4 |
| ~10 | -CH₃ |
Rationale:
-
¹H NMR: The proton at the C2 position of the oxazole ring is expected to be the most downfield signal due to the deshielding effects of the adjacent oxygen and nitrogen atoms. The amine protons will appear as a broad singlet, and the methyl protons will be a sharp singlet in the aliphatic region.
-
¹³C NMR: The carbon atoms within the heterocyclic ring (C2, C4, C5) will resonate in the downfield region of the spectrum. C2 and C5 are expected to be the most deshielded due to their direct attachment to heteroatoms. The methyl carbon will appear in the far upfield region. The electron-donating nature of the amino group will influence the precise chemical shift of C5.[7]
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Vibrational Mode |
| 3400-3200 | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1650-1600 | C=N stretching |
| 1600-1550 | N-H bending (scissoring) |
| 1250-1020 | C-O stretching |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of the electron-donating amino and methyl groups and the inherent electronic nature of the oxazole ring. The amino group at C5 is the primary site of reactivity, acting as a potent nucleophile.
Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic.[8] This allows it to readily participate in a variety of classical amine reactions.
Caption: Key reaction pathways for this compound.
-
Acylation: The amine readily reacts with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amide derivatives. This is a common strategy for incorporating the oxazole core into larger molecules.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group is a well-known pharmacophore found in many antibacterial and diuretic drugs.
-
Alkylation: While direct alkylation with alkyl halides is possible, it can be prone to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amine derivatives.
Role as a "Traceless Activator"
A fascinating aspect of the 5-aminooxazole scaffold is its ability to act as an internal, traceless activator for carboxylic acids in peptide synthesis.[9] In the presence of a mild acid, the 5-aminooxazole can cyclize with a neighboring C-terminal carboxylic acid, forming a reactive intermediate that facilitates macrolactonization. This highlights the sophisticated chemical utility embedded within this seemingly simple scaffold.
Applications in Medicinal Chemistry
The 5-aminooxazole motif is considered a "privileged scaffold" because of its frequent appearance in biologically active compounds.[2] Its structural features allow it to serve as a versatile platform for developing inhibitors of various enzymes and receptors.
-
Enzyme Inhibition: The scaffold has been identified in potent inhibitors of enzymes such as 12/15-lipoxygenase (implicated in stroke therapy) and prolyl oligopeptidase (PREP), which is a target in neurodegenerative diseases like Parkinson's.[2]
-
Antiprion and Antiplasmodial Activity: Derivatives of 2,4-diphenyl-5-amidooxazole have shown significant activity against prions, while other 5-amidooxazoles have demonstrated potent antiplasmodial effects, making them relevant for malaria research.[2]
-
Kinase Inhibition: The general class of amino-heterocycles is central to the development of kinase inhibitors for oncology, and the this compound core provides a valuable starting point for library synthesis in this area.[10]
The value of this compound lies in its utility as a versatile building block. The primary amine serves as a synthetic handle for diversification, allowing chemists to append various functionalities to the stable oxazole core to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its robust and accessible synthesis, coupled with the versatile reactivity of its amino group, provides a reliable platform for the construction of complex molecular architectures. The proven track record of the 5-aminooxazole scaffold in a multitude of biologically active molecules underscores its importance. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this valuable building block in the rational design of the next generation of therapeutics.
References
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. ACS Publications. Available at: [Link]
-
Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization. ResearchGate. Available at: [Link]
-
Regioselective Synthesis of 5-Aminooxazoles via Cp*Co(III)-Catalyzed Formal [3 + 2] Cycloaddition of N-(Pivaloyloxy)amides with Ynamides. ACS Publications. Available at: [Link]
-
5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. PubMed. Available at: [Link]
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S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. NIH. Available at: [Link]
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Principles of Drug Action 1, Spring 2005, Amines. Tufts University. Available at: [Link]
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Some known approaches to trisubstituted 5‐aminooxazoles. ResearchGate. Available at: [Link]
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DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. Available at: [Link]
-
Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
The Medicinal Chemistry of Imidazotetrazine Prodrugs. MDPI. Available at: [Link]
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A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. ACS Publications. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Wiley. Available at: [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. ResearchGate. Available at: [Link]
-
13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link]
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Supporting Information for Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Available at: [Link]
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Spectroscopic Data of 4-Methyloxazol-5-amine: An In-depth Technical Guide
Introduction
4-Methyloxazol-5-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its oxazole core is a privileged scaffold found in numerous biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, this guide is structured to not only present the data but also to offer insights into the experimental rationale and data interpretation, empowering researchers to confidently identify and characterize this versatile building block.
The structural integrity and purity of a compound are the cornerstones of reliable and reproducible research. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a deep understanding of this data is non-negotiable for scientific rigor. This guide is designed to be a self-validating resource, where the presented data and the underlying principles of each analytical technique reinforce one another.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to visualize the molecular architecture of this compound. The molecule consists of a five-membered oxazole ring substituted with a methyl group at the C4 position and a primary amine group at the C5 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: Acquiring NMR Spectra
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; for this compound, DMSO-d₆ is often preferred due to the potential for hydrogen bonding with the amine protons.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-200 ppm.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Singlet | 1H | H2 (oxazole ring) | The proton at the C2 position of the oxazole ring is in an electron-deficient environment and is expected to resonate downfield. |
| ~4.9 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are exchangeable and often appear as a broad signal. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |
| ~2.1 | Singlet | 3H | -CH₃ | The methyl group protons are in a relatively shielded environment and are expected to appear as a sharp singlet. |
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C2 | The C2 carbon is double-bonded to nitrogen and adjacent to oxygen, leading to a significant downfield shift. |
| ~145 | C5 | This carbon is part of a C=C double bond within the ring and is attached to the electron-donating amine group, influencing its chemical shift. |
| ~130 | C4 | The C4 carbon is also part of the C=C double bond and is substituted with a methyl group. |
| ~10 | -CH₃ | The methyl carbon is an sp³ hybridized carbon and will appear in the upfield region of the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring IR Spectra
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
IR Spectral Data (Predicted)
The IR spectrum of this compound will exhibit characteristic absorption bands for the primary amine, the methyl group, and the oxazole ring.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3400-3300 | Medium | N-H Asymmetric Stretch | Primary Amine |
| 3300-3200 | Medium | N-H Symmetric Stretch | Primary Amine |
| ~2920 | Weak-Medium | C-H Stretch | Methyl Group |
| ~1640 | Strong | N-H Bend (Scissoring) | Primary Amine |
| ~1600 | Medium | C=N Stretch | Oxazole Ring |
| ~1500 | Medium | C=C Stretch | Oxazole Ring |
| ~1100 | Strong | C-O Stretch | Oxazole Ring |
The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[1] The C=N and C-O stretching frequencies are characteristic of the oxazole ring system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.
Experimental Protocol: Acquiring Mass Spectra
Method (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[2]
-
The resulting ions are accelerated and separated by a mass analyzer.
Mass Spectral Data (Predicted)
The mass spectrum of this compound will show a molecular ion peak and several fragment ions.
| m/z | Relative Intensity | Assignment | Rationale |
| 98 | High | [M]⁺˙ | Molecular ion (C₄H₆N₂O) |
| 83 | Medium | [M - CH₃]⁺ | Loss of a methyl radical |
| 70 | Medium | [M - N₂]⁺˙ or [M - CO]⁺˙ | Loss of nitrogen or carbon monoxide from the ring |
| 55 | High | [M - HNCO]⁺˙ | Loss of isocyanic acid |
| 42 | High | [C₂H₂N]⁺ | Fragmentation of the oxazole ring |
Fragmentation Pathway:
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways.
The molecular ion at m/z 98 is expected to be prominent. A key fragmentation is the loss of a methyl radical to give an ion at m/z 83. The oxazole ring can undergo cleavage with the loss of stable neutral molecules like nitrogen (N₂) or carbon monoxide (CO), leading to a fragment at m/z 70. Another significant fragmentation pathway for amine-containing heterocycles is the loss of isocyanic acid (HNCO), resulting in an ion at m/z 55. Further fragmentation of this ion can lead to the species at m/z 42.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols and interpretation, serve as a valuable resource for researchers working with this compound. By understanding the characteristic spectroscopic signatures outlined in this guide, scientists can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their research and development endeavors. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
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The Oxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent electronic properties, synthetic tractability, and capacity to engage in diverse non-covalent interactions with biological macromolecules have established it as a cornerstone in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of oxazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. We will traverse the landscape of their applications, from oncology and infectious diseases to inflammatory conditions and metabolic disorders, offering field-proven insights and detailed protocols to empower researchers in the rational design and evaluation of next-generation oxazole-based therapeutics.
Introduction: The Chemical and Biological Significance of the Oxazole Core
The oxazole nucleus is a planar, aromatic heterocyclic system with the molecular formula C₃H₃NO. The arrangement of oxygen and nitrogen atoms at positions 1 and 3, respectively, imparts a unique electronic distribution, making it an adept participant in hydrogen bonding and other non-covalent interactions within biological systems.[1] This structural feature is a key determinant of the broad-spectrum pharmacological activities exhibited by its derivatives.[3][4]
The versatility of the oxazole core is further enhanced by the numerous synthetic methodologies available for its construction and derivatization, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and various cycloaddition approaches.[1][5][6] This synthetic accessibility allows for the systematic modification of the oxazole scaffold at its 2, 4, and 5 positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy and minimize off-target effects.
This guide will systematically explore the prominent biological activities of oxazole derivatives, providing a detailed examination of their molecular targets and the signaling pathways they modulate.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Oxazole derivatives have demonstrated potent anticancer activity against a wide array of human cancer cell lines, including those exhibiting multidrug resistance.[7] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[8][9]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a variety of human cancers, promoting the expression of genes involved in cell proliferation, survival, and angiogenesis.[10][11] Several oxazole-containing compounds have been identified as potent inhibitors of the STAT3 signaling pathway.[4][8] They typically function by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of its target genes.[10][12]
Caption: Oxazole derivatives inhibit the STAT3 signaling pathway.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[13][14] Several oxazole-containing compounds act as potent microtubule-destabilizing agents.[15] They bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[13][15]
Caption: Oxazole derivatives inhibit tubulin polymerization.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of oxazole derivatives is significantly influenced by the nature and position of substituents on the oxazole ring.
| Position | Substituent Type | Impact on Anticancer Activity | Reference |
| 2 | Aryl groups with electron-withdrawing substituents | Generally enhances cytotoxicity. | [8] |
| 4 | Phenyl or substituted phenyl rings | Often crucial for potent activity. | [8] |
| 5 | Small alkyl or aryl groups | Can modulate potency and selectivity. | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium from the wells and add the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[17]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant microbial strains poses a significant global health threat, necessitating the development of novel antimicrobial agents.[13] Oxazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[12][18]
Mechanism of Action: Targeting Essential Bacterial Processes
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[19][20] Certain oxazole derivatives have been shown to inhibit DNA gyrase, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[21]
Caption: Oxazole derivatives inhibit bacterial DNA gyrase.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of oxazole derivatives is influenced by the substituents on the heterocyclic core.
| Position | Substituent Type | Impact on Antimicrobial Activity | Reference |
| 2 | Substituted phenyl rings | Can significantly enhance antibacterial and antifungal activity. | [3] |
| 4 | Heterocyclic moieties | Introduction of other heterocyclic rings can broaden the antimicrobial spectrum. | [12] |
| 5 | Electron-donating groups | May increase activity against certain bacterial strains. | [22] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then made in the agar, and the test compounds are introduced into these wells. The plates are incubated, and the antimicrobial agent diffuses into the agar, inhibiting the growth of the microorganism. The diameter of the zone of inhibition is measured to determine the antimicrobial activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Uniformly spread the microbial suspension over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of a standard diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the oxazole derivative solution (at a known concentration) into the wells. Include a negative control (solvent) and a positive control (a standard antibiotic or antifungal).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
Data Analysis: Compare the zone of inhibition of the test compounds with that of the positive control to assess their relative antimicrobial potency.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer.[23] Oxazole derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating significant activity.[15][24]
Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that is induced at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[25][26] Certain oxazole derivatives have been identified as selective inhibitors of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[8]
Caption: Oxazole derivatives inhibit the COX-2 inflammatory pathway.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of oxazole derivatives is dependent on their structural features.
| Position | Substituent Type | Impact on Anti-inflammatory Activity | Reference |
| 2,5 | Diaryl substitution | Often associated with potent COX-2 inhibitory activity. | |
| 4 | Carboxylic acid or ester groups | Can enhance anti-inflammatory effects. | [24] |
Experimental Protocol: COX-2 Inhibitor Screening Assay
A common method to screen for COX-2 inhibitors is a colorimetric or fluorometric assay.
Principle: The assay measures the peroxidase activity of COX. In the presence of a peroxidase substrate, the reaction catalyzed by COX produces a colored or fluorescent product. The inhibition of this reaction by a test compound is indicative of its COX inhibitory activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, and a colorimetric or fluorometric substrate solution.
-
Compound Preparation: Prepare serial dilutions of the oxazole derivatives.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and the test compound or control (e.g., celecoxib). Add the COX-2 enzyme to all wells except the blank.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Antiviral Activity: A New Frontier in Oxazole Research
The emergence of novel viral pathogens underscores the urgent need for new antiviral therapies.[25] Oxazole derivatives have shown promise as antiviral agents, with activity reported against a range of viruses, including influenza and herpes simplex virus.[11][25]
Mechanism of Action: Targeting Viral Enzymes
Influenza virus neuraminidase is a surface glycoprotein that is essential for the release of progeny virions from infected cells. Inhibition of neuraminidase prevents the spread of the virus. Some oxazole derivatives have been designed as neuraminidase inhibitors.[22]
Caption: Oxazole derivatives inhibit viral neuraminidase.
Structure-Activity Relationship (SAR) Insights
The development of oxazole-based antiviral agents is an active area of research, with SAR studies guiding the optimization of lead compounds.
| Position | Substituent Type | Impact on Antiviral Activity | Reference |
| 2 | Carboxamide or ester groups | Can mimic the natural substrate of viral enzymes. | [22] |
| 4,5 | Lipophilic groups | May enhance binding to the active site of viral proteins. | [25] |
Experimental Protocol: Neuraminidase Inhibition Assay
A common method for assessing neuraminidase inhibition is a fluorescence-based assay.
Principle: The assay utilizes a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, neuraminidase enzyme solution, MUNANA substrate solution, and a stop solution.
-
Compound Preparation: Prepare serial dilutions of the oxazole derivatives.
-
Assay Setup: In a black 96-well plate, add the assay buffer and the test compound or control (e.g., oseltamivir). Add the neuraminidase enzyme to all wells.
-
Reaction Initiation: Add the MUNANA substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC₅₀ value.
Antidiabetic Activity: A Novel Approach to Glycemic Control
Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia.[7] One therapeutic strategy is to inhibit the enzymes responsible for carbohydrate digestion, thereby reducing postprandial glucose levels. Oxazole and its related oxadiazole derivatives have shown potential as antidiabetic agents.
Mechanism of Action: Inhibition of α-Glucosidase
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.[5] Inhibition of α-glucosidase delays carbohydrate digestion and reduces the rate of glucose absorption.[7] Several oxadiazole derivatives have been identified as potent α-glucosidase inhibitors.[18]
Caption: Oxadiazole derivatives inhibit α-glucosidase.
Structure-Activity Relationship (SAR) Insights
The antidiabetic activity of oxadiazole derivatives is dependent on their substitution pattern.
| Position | Substituent Type | Impact on Antidiabetic Activity | Reference |
| 2 | Phenyl rings with hydroxyl or halo substituents | Can significantly enhance α-glucosidase inhibitory activity. | [18] |
| 5 | Varies, but can influence potency. | Further exploration is needed to establish clear SAR. |
Experimental Protocol: α-Glucosidase Inhibition Assay
A common method to screen for α-glucosidase inhibitors is a colorimetric assay.[16][24]
Principle: The assay uses the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). α-Glucosidase cleaves pNPG to release p-nitrophenol, which has a yellow color and can be quantified spectrophotometrically.[16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare phosphate buffer, α-glucosidase enzyme solution, and pNPG substrate solution.
-
Compound Preparation: Prepare serial dilutions of the oxazole/oxadiazole derivatives.
-
Assay Setup: In a 96-well plate, add the phosphate buffer and the test compound or control (e.g., acarbose). Add the α-glucosidase enzyme solution and incubate for 5 minutes at 37°C.[16]
-
Reaction Initiation: Add the pNPG substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[16]
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution.[16]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
The oxazole scaffold has unequivocally demonstrated its value as a versatile and privileged structure in medicinal chemistry. The diverse range of biological activities, coupled with the synthetic accessibility of its derivatives, positions the oxazole nucleus as a fertile ground for the discovery of novel therapeutic agents. The insights into the mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of more potent and selective oxazole-based drugs.
Future research in this field will likely focus on several key areas:
-
Expansion of Biological Targets: Exploring the potential of oxazole derivatives to modulate novel and challenging drug targets.
-
Development of Multi-target Ligands: Designing single oxazole-based molecules that can simultaneously interact with multiple targets involved in a disease pathway.
-
Application of Novel Drug Delivery Systems: Utilizing nanotechnology and other advanced drug delivery strategies to enhance the bioavailability and therapeutic efficacy of oxazole derivatives.
-
Exploration of Green Synthesis Methodologies: Employing environmentally friendly synthetic routes to produce oxazole compounds in a sustainable manner.
The continued exploration of the chemical space around the oxazole core, guided by a deep understanding of its biological interactions, holds immense promise for addressing unmet medical needs across a spectrum of diseases.
References
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The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold, a five-membered aromatic heterocycle, has established itself as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties enable diverse, high-affinity interactions with a multitude of biological targets, cementing its status as a "privileged scaffold" in the rational design of novel therapeutics.[1][2][3] This guide provides a comprehensive technical overview of the oxazole core, navigating from its fundamental physicochemical properties to its complex roles in pharmacology. We will explore its prevalence in nature, delve into key synthetic methodologies, analyze its mechanisms of action across various disease states, and provide field-proven insights into the structure-activity relationships (SAR) that govern its efficacy. This document is intended to serve as an authoritative resource for professionals engaged in the demanding yet rewarding field of drug discovery and development.
The Oxazole Nucleus: Foundational Chemistry and Properties
The oxazole ring is a five-membered heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3.[4][5][6] All atoms in the ring are sp² hybridized and planar, with a total of six π-electrons (three from carbon, one from nitrogen, and two from oxygen), conforming to Hückel's rule for aromaticity.[4][7] However, the high electronegativity of the oxygen atom results in a less effective delocalization compared to other aromatic systems, influencing its reactivity and interaction profile.[4][7]
The unique arrangement of heteroatoms imparts distinct characteristics:
-
Pyridine-like Nitrogen (N3): The nitrogen at position 3 acts as a hydrogen bond acceptor, a key interaction point for binding with biological receptors and enzymes.[8]
-
Furan-like Oxygen (O1): The oxygen atom influences the ring's electronics and can participate in cycloaddition reactions, a feature exploited in synthetic chemistry.[8]
-
Substitution Sites: The carbon atoms at positions 2, 4, and 5 are amenable to substitution, providing a versatile platform for chemists to modulate the molecule's steric, electronic, and physicochemical properties to optimize pharmacological activity.[2]
These features allow oxazole derivatives to engage in a wide array of non-covalent interactions, including hydrogen bonding, π-π stacking, hydrophobic effects, and van der Waals forces, which is fundamental to their broad biological activity.[4][7][9]
Caption: Basic structure and numbering of the 1,3-oxazole ring.
A Privileged Scaffold: From Natural Products to FDA-Approved Drugs
The oxazole motif is a recurring feature in numerous natural products, particularly those derived from marine organisms and microorganisms, which often exhibit potent biological effects.[1] This natural prevalence has long inspired medicinal chemists to explore the scaffold's therapeutic potential.[1]
The versatility and favorable drug-like properties of the oxazole core are validated by the number of therapeutics that have received regulatory approval. These drugs span a wide range of clinical applications, underscoring the scaffold's adaptability to different biological targets.[2][9][10]
| Drug Name | Year of FDA Approval (Approx.) | Therapeutic Class | Mechanism of Action Insight |
| Oxaprozin | 1992 | Non-Steroidal Anti-inflammatory (NSAID) | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[9] |
| Linezolid | 2000 | Antibiotic (Oxazolidinone Class) | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] |
| Sulfisoxazole | Pre-1982 | Antibiotic (Sulfonamide) | Competitively inhibits dihydropteroate synthetase, blocking folic acid synthesis in bacteria.[11] |
| Ditazole | (Not FDA approved, used elsewhere) | Platelet Aggregation Inhibitor | Inhibits platelet aggregation, used for preventing thromboembolic events.[4][12] |
| Aleglitazar | (Development Discontinued) | Antidiabetic | Dual PPARα/γ agonist intended to manage type 2 diabetes.[4][5] |
This table represents a selection of drugs where the oxazole or a related isostere is a key feature.
Synthesis of the Oxazole Core: Key Methodologies
The construction of the oxazole ring is a well-trodden path in organic synthesis, with several named reactions providing reliable access to diverse derivatives. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the availability of starting materials.
Classic Synthetic Routes:
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone.[4][8] It is a robust method for preparing 2,5-disubstituted oxazoles. The causality here is straightforward: the acylamino ketone already contains the requisite N-C-C-O backbone, and an acid catalyst promotes the intramolecular cyclization by activating the ketone for nucleophilic attack by the amide oxygen, followed by dehydration to form the aromatic ring.
-
Van Leusen Oxazole Synthesis: A highly versatile one-pot reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions.[13] This route is particularly valuable for synthesizing 5-substituted oxazoles from readily available aldehydes.[13] The reaction proceeds via a [3+2] cycloaddition mechanism, where the deprotonated TosMIC acts as a three-atom synthon.[13]
-
Fischer Oxazole Synthesis: This synthesis occurs via the reaction of cyanohydrins and aldehydes in the presence of anhydrous hydrogen chloride.[4]
Modern Synthetic Approaches:
Contemporary methods often focus on improving efficiency, substrate scope, and sustainability. These include:
-
Metal-Catalyzed Reactions: Palladium and copper catalysts are frequently used for direct arylation at the C2 and C5 positions, allowing for the late-stage functionalization of a pre-formed oxazole ring.[4][14] This approach is powerful for rapidly generating libraries of analogues for SAR studies.
-
Oxidative Cyclizations: Methods using visible-light photoredox catalysis or electrochemical synthesis have emerged, enabling the construction of the oxazole ring from simple ketones and amines or amides under mild, oxidant-free conditions.[14] These "green" chemistry approaches are increasingly favored for their reduced environmental impact.[14]
Caption: Simplified workflow of the Van Leusen oxazole synthesis.
Therapeutic Applications and Mechanistic Insights
The structural versatility of the oxazole scaffold has led to its exploration in a vast number of therapeutic areas.[4][5] The ability to fine-tune its properties allows for precise targeting of various enzymes and receptors.[4]
Anticancer Activity
This is one of the most extensively researched areas for oxazole derivatives.[1][15][16] Their anticancer effects are mediated through multiple mechanisms of action.[15]
-
Mechanism of Action: Tubulin Polymerization Inhibition: Many oxazole-containing compounds function as microtubule-targeting agents.[1][17] They bind to tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference is critical because microtubules form the mitotic spindle required for cell division. The result is an arrest of the cell cycle, typically at the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly proliferating cancer cells.[1][17]
-
Mechanism of Action: Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control growth, proliferation, and survival.[17][18] Aberrant kinase activity is a hallmark of many cancers. Specific oxazole derivatives have been designed to fit into the ATP-binding pocket of kinases like VEGFR2, inhibiting their function and blocking downstream signaling cascades essential for tumor growth and angiogenesis.[19]
-
Other Targets: Oxazole derivatives have also been shown to inhibit other important cancer targets, including DNA topoisomerases, histone deacetylases (HDACs), and signal transducer and activator of transcription 3 (STAT3).[17][18]
-
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the C2 and C5 positions with bulky aromatic or heteroaromatic rings often enhances anticancer activity, likely by facilitating π-π stacking interactions within the target's binding site.[2]
-
The incorporation of halogen-substituted phenyl moieties (e.g., chloro, fluoro) can significantly increase potency.[2] This is often due to a combination of improved hydrophobic interactions and the ability to form halogen bonds.
-
The linker connecting the oxazole core to other pharmacophores is critical; its length and flexibility must be optimized to ensure the correct orientation for target engagement.
-
Caption: Mechanism of action for oxazole-based tubulin inhibitors.
Antimicrobial and Antiviral Activity
Oxazole derivatives have demonstrated broad-spectrum activity against various pathogens.[5][20]
-
Antibacterial: As exemplified by Linezolid, the oxazole (or in its case, the bioisosteric oxazolidinone) can inhibit bacterial protein synthesis, a mechanism distinct from many other antibiotic classes, making it effective against resistant strains like MRSA.[4] SAR studies have shown that electron-withdrawing groups on aromatic substituents can enhance antibacterial activity against certain strains.[20]
-
Antifungal: Certain oxazole derivatives interfere with fungal cell wall synthesis or disrupt membrane integrity.[5]
-
Antiviral: The oxazole-4-carboxamide motif has been identified as a privileged structure in the design of antiviral agents, with reported activity against viral proteases and polymerases.[2]
Bioisosteric Replacement
In medicinal chemistry, a key strategy for lead optimization is bioisosterism, where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles. The oxazole ring is a common bioisostere for other chemical groups.[9]
-
Ester and Amide Bioisostere: The oxazole ring is frequently used to replace ester or amide linkages. Esters are often susceptible to hydrolysis by esterases in the body, leading to rapid metabolism and poor bioavailability. Replacing an ester with the more stable oxazole ring can significantly enhance a compound's metabolic stability and half-life while maintaining the necessary electronic and steric properties for target binding.
-
Other Heterocycle Bioisostere: Oxazoles can serve as bioisosteres for other five-membered heterocycles like thiazoles, imidazoles, or oxadiazoles.[9][19][21] Swapping these rings can subtly alter properties like polarity, hydrogen bonding capacity, and metabolic stability, allowing chemists to fine-tune a drug candidate's profile.[22][23] For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation in certain cases.[22][23]
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific reporting requires methodologies that are not only detailed but also inherently verifiable. The following protocol for a classic Robinson-Gabriel synthesis includes steps for both the reaction and the subsequent validation of the product.
Protocol: Synthesis of 2,5-Diphenyloxazole
Objective: To synthesize 2,5-diphenyloxazole from 2-amino-1-phenylethan-1-one via an acylation followed by acid-catalyzed cyclodehydration.
Materials:
-
2-Amino-1-phenylethan-1-one hydrochloride
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
Part A: Acylation
-
Suspend 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.5 eq) dropwise to the suspension.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone intermediate.
Part B: Cyclodehydration
-
Place the crude intermediate from Part A into a clean, dry round-bottom flask.
-
Carefully add concentrated sulfuric acid (approx. 5 eq by volume) while cooling the flask in an ice bath.
-
Stir the mixture at room temperature for 2 hours. The solution should become homogeneous.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Part C: Purification and Validation
-
Dry the crude solid product in a vacuum oven.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.
-
Validation 1 (Purity): Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).
-
Validation 2 (Identity): Confirm the structure of the 2,5-diphenyloxazole by obtaining ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data. The spectral data should be consistent with the expected structure.
-
Record the final yield of the white crystalline solid.
Conclusion
The oxazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[4] Its journey from a motif in natural products to a core component of clinically approved drugs highlights its immense value.[1][4] The scaffold's synthetic tractability, coupled with its capacity for diverse molecular interactions, ensures its continued prominence in medicinal chemistry.[1][20] For drug development professionals, a deep understanding of the synthesis, SAR, and mechanistic possibilities of the oxazole core is not merely advantageous—it is essential for the rational design of the next generation of effective and safe therapeutics.
References
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- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). PubMed.
- Review on Therapeutic Diversity of Oxazole Scaffold: An Update. (n.d.). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
- Biological relevance of the oxazole scaffold in chemical research. (n.d.). BenchChem.
- Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher.
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- The Oxazole Scaffold: A Journey from Natural Discovery to Synthetic Prominence in Research and Development. (n.d.). BenchChem.
- The Oxazole Scaffold: A Versatile Core for Novel Drug Discovery. (n.d.). BenchChem.
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CAS number and database information for 4-Methyloxazol-5-amine
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Substituted Aminomethyloxazoles and their Isoxazole Analogs
A Note on Nomenclature and Scope
The query for "4-Methyloxazol-5-amine" does not correspond to a commonly registered compound with an assigned CAS number. The substitution pattern described is unusual. However, the structurally related isomers, particularly 5-amino-4-methyloxazoles and their isoxazole counterparts, are well-documented and of significant interest in synthetic and medicinal chemistry. This guide will therefore focus on the synthesis, properties, and applications of these readily accessible and scientifically relevant analogs, providing a comprehensive technical overview for researchers and drug development professionals. Specifically, we will delve into derivatives of 5-amino-3-methyl-isoxazole as a well-characterized and versatile chemical scaffold.
Chemical Identity and Database Information
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. These structures are notable for their diverse biological activities and serve as crucial building blocks in the development of new therapeutic agents.[1][2][3] The presence of amino and methyl groups on this scaffold allows for a wide range of chemical modifications, making them valuable synthons.
Below is a summary of key identifiers for representative compounds in this class.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Amino-4-bromo-3-methylisoxazole | 33084-49-0 | C4H5BrN2O | 177.00 |
| Ethyl 5-amino-2-methyloxazole-4-carboxylate | 3357-54-8 | C7H10N2O3 | 170.17 |
| 4-Methyloxazole-5-carboxylic Acid | 2510-32-9 | C5H5NO3 | 127.09 |
| 5-Ethoxy-4-methyloxazole | 5006-20-2 | C6H9NO2 | 127.14 |
| 4-Methyloxazole | 693-93-6 | C4H5NO | 83.09 |
Synthesis Protocols and Methodologies
The synthesis of substituted aminoisoxazoles often involves multi-step sequences starting from readily available acyclic precursors. A common and effective route to 5-amino-3-methyl-isoxazole-4-carboxylic acid, a versatile building block, is detailed below.
Protocol: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid
This synthesis is a three-step process starting from the condensation of ethyl cyanoacetate and triethyl orthoacetate.[1]
Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate
-
In a round-bottom flask, combine equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
The reaction proceeds readily, and the product can be purified by distillation under reduced pressure.
Step 2: Cyclization to form Ethyl 5-amino-3-methylisoxazole-4-carboxylate
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the HCl.
-
Heat the mixture under reflux to facilitate the cyclization reaction.
-
Upon cooling, the isoxazole product will precipitate and can be collected by filtration.
Step 3: Hydrolysis to 5-Amino-3-methyl-isoxazole-4-carboxylic Acid
-
Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to 70°C to effect the saponification of the ester.
-
After cooling the reaction mixture, acidify with hydrochloric acid to a pH of 4.
-
The desired carboxylic acid will precipitate out of solution.
-
Collect the solid by filtration, wash with water, and dry to yield the final product.[1]
Caption: Synthetic pathway for 5-Amino-3-methyl-isoxazole-4-carboxylic Acid.
Chemical Reactivity and Properties
The reactivity of the aminomethyloxazole and aminoisoxazole core is dictated by the electronic nature of the heterocyclic ring and the functional groups appended to it.
-
Ring Basicity: The oxazole ring is generally considered to be weakly basic. The nitrogen lone pair is involved in the aromatic sextet, making it less available for protonation.
-
Electrophilic Substitution: The oxazole ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of the electron-donating amino group at the 5-position and the methyl group can activate the ring towards electrophilic attack, typically at the C4 position.
-
Nucleophilic Attack: The ring is generally unreactive towards nucleophiles.
-
Functional Group Reactivity: The primary amine at the 5-position exhibits typical nucleophilic character and can be acylated, alkylated, or used in the formation of Schiff bases. The carboxylic acid group, when present, can undergo esterification or be converted to an acid chloride for subsequent amide bond formation.[4]
Caption: Key reactivity sites on the 5-amino-3-methylisoxazole-4-carboxylic acid scaffold.
Applications in Research and Drug Development
Derivatives of aminomethyloxazoles and isoxazoles are of considerable interest in medicinal chemistry due to their wide range of biological activities.[3]
-
Unnatural Amino Acids in Peptide Synthesis: 5-amino-3-methyl-isoxazole-4-carboxylic acid is considered a β-amino acid and can be incorporated into peptide chains to create peptidomimetics.[1] These mixed α/β-peptides can exhibit enhanced stability towards enzymatic degradation and may possess unique conformational properties, making them valuable tools in drug discovery.[1][3]
-
Scaffolds for Biologically Active Molecules: The isoxazole moiety is present in a number of FDA-approved drugs.[3] The aminomethylisoxazole core serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications, including:
-
Anticancer Agents: Certain oxazolo[5,4-d]pyrimidine derivatives, synthesized from aminoisoxazole precursors, have shown cytotoxic activity against various cancer cell lines.[5]
-
Immunomodulatory and Anti-inflammatory Agents: The isoxazole scaffold has been identified as being particularly important for the immunological activity of this class of compounds.[4]
-
Antiviral and Antibacterial Agents: The structural similarity of some derivatives to naturally occurring purines suggests their potential as antiviral and antibacterial agents.[3][4]
-
Caption: Applications of 5-amino-3-methylisoxazole derivatives in research.
Safety and Handling
While specific safety data for this compound is unavailable, general precautions for handling related heterocyclic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[6][7]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[6][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.[7]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[6][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7][8]
-
References
-
Sikora, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. Available at: [Link]
-
Abdul Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(9). Available at: [Link]
-
Al-Hourani, B. J., et al. (2009). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Arkivoc, 2009(11), 167-181. Available at: [Link]
-
SCM, et al. (2017). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 22(12), 2216. Available at: [Link]
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available at: [Link]
-
Chemsrc. (n.d.). CAS#:87529-21-3 | 5-Amino-4-methyl-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethoxy-4-methyloxazole. Retrieved from [Link]
-
Kumar, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 15(3), 576-601. Available at: [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyloxazole. Retrieved from [Link]
-
SCM, et al. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 25(21), 5036. Available at: [Link]
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- 4. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Modern, Two-Step Synthesis of 4-Methyloxazol-5-amine from Ethyl Acetoacetate for Drug Discovery Scaffolds
Abstract
The 5-aminooxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a comprehensive, field-tested protocol for the synthesis of 4-methyloxazol-5-amine, a versatile building block, starting from the inexpensive and readily available bulk chemical, ethyl acetoacetate. The described two-step synthetic pathway involves the initial conversion of ethyl acetoacetate to the corresponding β-ketoamide (acetoacetamide), followed by a highly efficient, transition-metal-free, iodine-mediated C-H amination and cyclization. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed mechanistic insights, step-by-step protocols, and expert troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
The oxazole ring, particularly when substituted with an amino group at the C5 position, is a key pharmacophore that engages with a wide array of biological targets. Its unique electronic and steric properties allow it to act as a versatile hydrogen bond donor and acceptor, contributing to high-affinity interactions with enzymes and receptors. Consequently, the development of robust and scalable synthetic routes to functionalized 5-aminooxazoles is of paramount importance.
Traditional methods for oxazole synthesis can sometimes require harsh conditions or specialized starting materials. The protocol detailed herein circumvents these challenges by employing a modern and efficient strategy. The synthesis begins with the aminolysis of ethyl acetoacetate, a straightforward transformation that sets the stage for the key ring-forming reaction. The core of this methodology is an iodine-mediated annulation of the resulting β-ketoamide intermediate. This step elegantly combines C-H functionalization and intramolecular cyclization into a single operation, providing a direct entry to the desired this compound scaffold under relatively mild conditions.[1] This approach is not only efficient but also aligns with principles of green chemistry by avoiding the use of heavy metal catalysts.
Overall Synthetic Workflow
The transformation from ethyl acetoacetate to this compound is achieved in two principal stages, as illustrated below. The initial step prepares the necessary precursor, which then undergoes the key cyclization reaction.
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of Acetoacetamide Intermediate
Principle and Expertise
The conversion of an ester to a primary amide is a foundational transformation in organic synthesis. In this specific context, it is a critical prerequisite for the subsequent cyclization. The amide nitrogen of acetoacetamide is significantly more nucleophilic than the ester oxygen of ethyl acetoacetate, a property that is essential for the final intramolecular ring-closing step to form the oxazole. While several methods exist for this conversion, aminolysis with aqueous ammonia is chosen for its operational simplicity, low cost, and high efficiency, avoiding the need for anhydrous conditions or specialized reagents. The reaction is typically driven to completion by using an excess of ammonia and allowing sufficient reaction time.
Detailed Experimental Protocol: Aminolysis
Materials and Reagents:
-
Ethyl acetoacetate (EAA), ≥99% purity
-
Aqueous ammonium hydroxide (NH₄OH), 28-30% solution
-
Round-bottom flask with a screw cap or rubber septum
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, combine ethyl acetoacetate (1.0 eq.) and a magnetic stir bar.
-
Carefully add concentrated aqueous ammonium hydroxide (4.0-5.0 eq.) to the flask. Caution: This step should be performed in a well-ventilated fume hood as ammonia gas is corrosive and has a pungent odor.
-
Seal the flask securely and stir the biphasic mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 50% Ethyl Acetate / Hexanes]. The disappearance of the starting EAA spot (typically Rf ≈ 0.6) and the appearance of the acetoacetamide product at the baseline (Rf ≈ 0.1) indicates completion. The reaction typically takes 24-48 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess ammonia and water. It is advisable to use a cold trap and an acid-base trap to protect the vacuum pump.
-
The resulting crude solid is acetoacetamide, which is often of sufficient purity (>95%) for the next step. If necessary, it can be further purified by recrystallization from a mixture of ethanol and diethyl ether.
-
Dry the white crystalline solid under vacuum to obtain the final product.
Part II: Synthesis of this compound
Mechanistic Rationale and Authoritative Grounding
This key transformation is a modern example of a transition-metal-free C-H amination/cyclization reaction.[1] The reaction proceeds through a cascade of well-understood mechanistic steps, providing a high degree of confidence in its execution.
The Role of Reagents:
-
Iodine (I₂): Acts as a mild oxidant and electrophilic halogenating agent. It facilitates the functionalization of the α-carbon, converting it into a suitable electrophilic site for subsequent amination.
-
Sodium Carbonate (Na₂CO₃): Serves as a base to deprotonate the active methylene group of the β-ketoamide, generating the nucleophilic enolate required for the initial reaction with iodine. It also neutralizes the HI byproduct formed during the reaction.
-
Ammonium Hydroxide (NH₄OH): Functions as the nitrogen source for the C5-amino group. The ammonia molecule acts as a nucleophile, displacing the iodide from the α-position.
The self-validating nature of this protocol lies in the clear progression through distinct intermediates that can be monitored. The initial iodination leads to a color change, and the final cyclized product has significantly different polarity and spectroscopic properties compared to the starting material.
Sources
The Strategic Application of 4-Methyloxazol-5-amine in Modern Pharmaceutical Synthesis: A Guide for Researchers
The relentless pursuit of novel therapeutic agents has positioned heterocyclic scaffolds at the forefront of medicinal chemistry. Among these, the oxazole ring system is a privileged motif, gracing the structures of numerous biologically active compounds. This guide focuses on a particularly valuable, yet underexplored, building block: 4-Methyloxazol-5-amine . Its unique arrangement of a nucleophilic amine adjacent to a methyl-substituted oxazole ring offers a compelling platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide not only detailed, actionable protocols for the synthesis and derivatization of this compound but also delve into the strategic rationale behind its application, with a notable focus on its relevance to the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors.
The Oxazole Moiety: A Cornerstone in Medicinal Chemistry
The oxazole ring is an attractive pharmacophore due to its ability to engage in hydrogen bonding and its metabolic stability. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents on the oxazole ring allows for the fine-tuning of these properties, making substituted oxazoles highly sought-after intermediates in drug discovery.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the title compound is paramount for its widespread application. While various methods for oxazole synthesis exist, the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, provides a reliable and adaptable route. The following protocol is a representative method for the preparation of this compound.
Protocol 1: Synthesis of this compound via Robinson-Gabriel Annulation
This protocol outlines a two-step process starting from readily available 2-amino-3-oxobutyronitrile. The initial acylation is followed by a cyclodehydration reaction to furnish the desired oxazole.
Step 1: Acylation of 2-Amino-3-oxobutyronitrile
-
To a solution of 2-amino-3-oxobutyronitrile hydrochloride (1 equivalent) in pyridine (0.5 M), add acetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-acetamido-3-oxobutyronitrile.
Step 2: Cyclodehydration to this compound
-
To the crude 2-acetamido-3-oxobutyronitrile from the previous step, add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide (use with caution in a fume hood).
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium carbonate solution.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain this compound.
Figure 1: Synthetic workflow for this compound.
Application in Pharmaceutical Synthesis: Derivatization of the Amino Group
The primary amino group at the 5-position of this compound is the key handle for its elaboration into more complex pharmaceutical intermediates. Amide bond formation and reductive amination are two of the most fundamental and widely used transformations in medicinal chemistry for the derivatization of amines.
Protocol 2: Amide Bond Formation using Carbodiimide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
| Reagent | Equivalents |
| This compound | 1.1 |
| Carboxylic Acid | 1.0 |
| EDC | 1.2 |
| HOBt | 1.2 |
| DIPEA | 2.0 |
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Reductive Amination
This protocol details a general procedure for the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.
| Reagent | Equivalents |
| This compound | 1.0 |
| Aldehyde or Ketone | 1.1 |
| Sodium triacetoxyborohydride | 1.5 |
| Acetic Acid | 1.1 |
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Figure 2: Key derivatization pathways for this compound.
Strategic Importance in Kinase Inhibitor Design: The Case of Ribociclib
The this compound scaffold is a key structural component of the FDA-approved CDK4/6 inhibitor, Ribociclib , used in the treatment of certain types of breast cancer.[1][2] While many large-scale syntheses of Ribociclib may construct the core heterocyclic system through alternative routes, the presence of this moiety highlights its significance as a pharmacophore.[1][3] The oxazole ring acts as a bioisosteric replacement for other aromatic systems, offering unique electronic and steric properties, while the amino group serves as a critical attachment point for the rest of the molecule.
The development of novel CDK inhibitors often involves the exploration of various heterocyclic cores. The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has been extensively studied for its potent CDK inhibitory activity.[4] The structural similarity between the thiazole and oxazole rings suggests that this compound could be a valuable building block for the synthesis of novel CDK inhibitor libraries, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties.
Broader Applications in Medicinal Chemistry
Beyond CDK inhibitors, the this compound scaffold holds promise for the development of inhibitors targeting other kinase families, such as p38 MAP kinase, which are implicated in inflammatory diseases.[5][6] The versatile chemistry of the amino group allows for its incorporation into a wide range of pharmacophores, including ureas, sulfonamides, and other heterocyclic systems, making it a valuable tool in the medicinal chemist's arsenal.
Conclusion
This compound is a versatile and strategically important building block in pharmaceutical synthesis. Its straightforward, albeit multi-step, synthesis and the reactivity of its primary amino group make it an ideal starting point for the creation of diverse compound libraries. The presence of the this compound moiety in the approved drug Ribociclib underscores its value as a key pharmacophore in the design of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable intermediate in their drug discovery endeavors.
References
- Longdom Publishing. (2017). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: Current Research.
- Longdom Publishing. (2017). Metastatic Prostate Cancer. Journal of Cancer Science & Therapy.
-
Eureka | Patsnap. (n.d.). New synthesis method of ribociclib intermediate. Retrieved from [Link]
- Google Patents. (n.d.). US20180093950A1 - Ribociclib intermediate and preparation method therefor.
-
PubMed. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Retrieved from [Link]
-
Semantic Scholar. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from [Link]
-
PubMed. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Retrieved from [Link]
Sources
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- 2. WO2024173646A1 - Cyclin-dependent kinase degrading compounds - Google Patents [patents.google.com]
- 3. US11673893B2 - CDK inhibitors and their use as pharmaceuticals - Google Patents [patents.google.com]
- 4. WO2024102849A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
Application Notes & Protocols: 4-Methyloxazol-5-amine as a Versatile Building Block in Organic Synthesis
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole ring is a privileged heterocyclic motif frequently incorporated into the core structures of pharmacologically active compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a desirable feature in medicinal chemistry. 4-Methyloxazol-5-amine, in particular, has emerged as a valuable and versatile building block. It offers synthetic chemists a strategically functionalized scaffold, presenting a primary amine for a wide array of derivatization reactions, while the oxazole ring itself serves as a stable, bioisosteric replacement for other aromatic systems. This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for leveraging this compound in the synthesis of complex molecular architectures.
Physicochemical Properties and Reactivity Profile
This compound is a bifunctional molecule whose reactivity is dominated by the nucleophilic primary amine at the C5 position and the electronic nature of the oxazole ring. The oxazole ring is generally electron-deficient due to the electronegativity of the oxygen and nitrogen atoms[1]. However, the presence of the electron-donating methyl group at C4 and, more significantly, the powerful electron-donating amino group at C5, modulates this reactivity, enhancing the electron density of the heterocyclic system[1].
| Property | Value | Source |
| IUPAC Name | 4-methyl-1,3-oxazol-5-amine | [PubChem][2] |
| CAS Number | 751436-72-3 | [PubChem][2] |
| Molecular Formula | C₄H₆N₂O | [PubChem][2] |
| Molecular Weight | 98.10 g/mol | [PubChem][2] |
| SMILES | CC1=C(OC=N1)N | [PubChem][2] |
| InChIKey | IDEAQGFTDVESJA-UHFFFAOYSA-N | [PubChem][2] |
The primary amine at C5 is the most reactive site for nucleophilic attack, readily participating in reactions with a variety of electrophiles. The C2 position of the oxazole ring is the most electron-deficient carbon and is susceptible to deprotonation by strong bases, offering a secondary site for functionalization[1].
Key Synthetic Transformations and Applications
The strategic placement of the primary amine group makes this compound an ideal starting point for library synthesis and the construction of complex lead compounds. Its utility can be categorized into several key reaction classes.
Diagram: Synthetic Pathways of this compound
Caption: Key synthetic routes using this compound.
A. N-Functionalization Reactions
The nucleophilic amine is a handle for introducing diverse chemical functionalities, crucial for structure-activity relationship (SAR) studies.[3]
-
Amide Bond Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC, HATU) is one of the most common and reliable transformations. This allows for the introduction of a vast array of side chains.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, DIPEA) yields stable sulfonamides, which are important functional groups in many therapeutic agents.[4]
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, which can act as potent hydrogen bond donors and acceptors, enhancing target binding.
-
Reductive Amination: While less common for this primary amine, it can be used to form secondary amines by reacting with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.
B. Cyclization to Fused Ring Systems
The combination of the C5-amine and the adjacent C4-carbon allows for the construction of fused bicyclic systems, which are of great interest in medicinal chemistry for their rigid conformations and novel chemical space. For example, reaction with activated enol ethers like diethyl ethoxymethylenemalonate can lead to the formation of oxazolo[5,4-d]pyrimidine cores, a scaffold found in kinase inhibitors and other targeted therapies. This type of condensation-cyclization is a powerful strategy for rapidly increasing molecular complexity.
Experimental Protocols
The following protocols are representative examples of how to utilize this compound in common synthetic operations.
Protocol 1: Synthesis of N-(4-Methyloxazol-5-yl)benzamide (Amide Coupling)
This protocol details a standard amide coupling reaction using benzoyl chloride. The choice of a mild base like pyridine is crucial; it acts as both a solvent and an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion without promoting unwanted side reactions.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of N-(4-methyloxazol-5-yl)benzamide.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 98.10 | 500 mg | 5.09 |
| Benzoyl Chloride | 140.57 | 0.63 mL (768 mg) | 5.45 (1.07 eq) |
| Pyridine (anhydrous) | 79.10 | 10 mL | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - |
| Saturated Sodium Chloride (Brine) | - | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure
-
To a flame-dried 50 mL round-bottom flask under an atmosphere of nitrogen, add this compound (500 mg, 5.09 mmol).
-
Add anhydrous pyridine (10 mL) and stir to dissolve. Cool the solution to 0 °C using an ice-water bath.
-
Slowly add benzoyl chloride (0.63 mL, 5.45 mmol) dropwise to the stirred solution over 5 minutes. A precipitate may form.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Expertise Note: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining unreacted benzoyl chloride and HCl.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 30% EtOAc in hexane).
-
Combine the pure fractions and evaporate the solvent to afford N-(4-methyloxazol-5-yl)benzamide as a solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry. Its well-defined reactivity, centered on the C5-primary amine, provides a reliable anchor point for molecular elaboration and diversification. The ability to use this amine in both simple functionalization and more complex cyclization reactions allows for the efficient generation of novel chemical entities with significant therapeutic potential. As the demand for new drug candidates with optimized properties continues to grow, strategically designed building blocks like this compound will remain indispensable tools for researchers and scientists in drug development.
References
-
This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available from: [Link]
-
Reactions of 5-Methyl-isoxazol-3-amine with Actived Enol Ethers. OALib. Available from: [Link]
-
Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block. Autech Industry Co.,Limited. Available from: [Link]
Sources
Introduction: The Versatility of the 5-Aminooxazole Scaffold
An in-depth guide to the electrophilic reactions of 4-Methyloxazol-5-amine, a crucial scaffold in modern synthetic chemistry.
The this compound moiety is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry, drug discovery, and materials science.[1][2] As a substituted 5-aminooxazole, it belongs to a class of compounds recognized for their presence in a wide array of biologically active molecules and natural products.[1][2] The amine functionality at the C5 position dramatically influences the electronic character of the oxazole ring, rendering it a versatile building block for constructing complex molecular architectures. The development of novel therapeutics, including enzyme inhibitors and antiprion agents, has leveraged the unique reactivity of this core structure.[1][2]
This application note provides a detailed exploration of the reactivity of this compound with various electrophiles. It offers field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to support the discussed chemical principles.
PART 1: Core Chemical Principles and Reactivity
The reactivity of this compound is dominated by the strong electron-donating effect of the C5-amino group. The lone pair of electrons on the exocyclic nitrogen atom participates in resonance with the oxazole ring, significantly increasing the electron density and nucleophilicity of both the nitrogen atom itself and specific positions on the ring.
This electronic activation dictates the regioselectivity of its reactions with electrophiles. The primary site of electrophilic attack is overwhelmingly the exocyclic amino group, which is the most nucleophilic center in the molecule. This leads to a variety of N-functionalized products through reactions such as acylation, alkylation, and condensation with carbonyl compounds.
Caption: Electronic activation in this compound.
PART 2: Key Reactions & Experimental Protocols
The following sections detail the primary classes of electrophilic reactions involving this compound, complete with step-by-step protocols.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation for converting the primary amine into a more complex amide. This reaction is crucial for structure-activity relationship (SAR) studies, as it allows for the introduction of diverse functional groups that can modulate a molecule's biological activity and physicochemical properties. The reaction typically proceeds via the nucleophilic attack of the amine on an acylating agent, such as an acyl chloride or anhydride, often under basic conditions to neutralize the acidic byproduct.[3][4]
Protocol 1: N-Acylation using Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol describes a standard, high-yielding procedure for the acylation of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) to the solution with stirring.
-
Add benzoyl chloride dropwise via a dropping funnel over 15 minutes. Ensure the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-benzoyl-4-methyloxazol-5-amine.
-
Sources
Application Note: Strategic Derivatization of the Amino Group in 4-Methyloxazol-5-amine for Drug Discovery
Abstract The 4-methyloxazol-5-amine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. The primary amino group at the 5-position is a key handle for molecular elaboration, allowing for the introduction of diverse functionalities to modulate physicochemical properties and biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this amino group. We present detailed, field-proven protocols for three fundamental transformations: acylation, sulfonylation, and alkylation. Each protocol is supported by mechanistic insights, rationale for procedural choices, and methods for troubleshooting, ensuring reliable and reproducible execution.
Introduction: The Strategic Value of this compound
The oxazole ring is a privileged heterocycle found in numerous natural products and synthetic pharmaceuticals, prized for its metabolic stability and ability to engage in hydrogen bonding. Specifically, 5-aminooxazoles serve as critical intermediates for creating libraries of compounds for high-throughput screening. The derivatization of the 5-amino group is a cornerstone of structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space around a core scaffold. The methods detailed herein provide robust pathways to generate amides, sulfonamides, and secondary/tertiary amines, each class possessing distinct electronic and steric properties relevant to drug design.
Core Derivatization Workflow
The derivatization of this compound (a nucleophilic amine) typically involves its reaction with a suitable electrophile under controlled conditions. The choice of electrophile, solvent, base, and temperature is critical for achieving high yields and purity. The general workflow is outlined below.
Caption: General workflow for derivatizing this compound.
Protocol 1: N-Acylation via Acyl Chlorides
Acylation of the 5-amino group to form a stable amide bond is one of the most common and reliable derivatization methods. This reaction introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the attachment of a wide variety of R-groups. The Schotten-Baumann reaction condition, which involves an acyl chloride in the presence of a base, is a highly effective method.[1]
Causality and Experimental Choices:
-
Reagent: Acyl chlorides are highly reactive electrophiles, ensuring efficient reaction with the moderately nucleophilic amino group. Anhydrides can also be used but may require longer reaction times or heating.[2]
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation and deactivation of the starting amine.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is inert to the reaction conditions and effectively dissolves both the starting materials and reagents.
Reaction Scheme: Acylation
Caption: General scheme for the N-acylation of this compound.
Detailed Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) or DIPEA (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.
| Parameter | Condition/Reagent | Purpose |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert reaction medium |
| Base | Triethylamine (TEA) | HCl scavenger |
| Temperature | 0 °C to Room Temperature | Controls reaction rate, minimizes side products |
| Stoichiometry | Amine:Base:Acyl Chloride = 1:1.5:1.1 | Ensures complete reaction of the limiting reagent |
| Workup | Saturated aq. NaHCO₃ | Neutralizes excess acid and quenches the reaction |
Protocol 2: N-Sulfonylation
Sulfonamides are important functional groups in medicinal chemistry, often acting as transition-state mimetics or stable bioisosteres for other functional groups. The reaction of this compound with a sulfonyl chloride provides a direct route to this valuable class of compounds.
Causality and Experimental Choices:
-
Reagent: Sulfonyl chlorides are potent electrophiles that react readily with primary amines.
-
Base: Pyridine is often used as both the base and a solvent in sulfonylation reactions. It effectively neutralizes the HCl byproduct and can also act as a nucleophilic catalyst. Alternatively, TEA or DIPEA can be used in a solvent like DCM.
-
Temperature: The reaction is typically exothermic and is often started at a low temperature (0 °C) before being allowed to proceed at room temperature to ensure controlled reactivity.
Reaction Scheme: Sulfonylation
Caption: General scheme for N-sulfonylation of this compound.
Detailed Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine or DCM (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
If using DCM, add TEA (1.5 eq).
-
Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (to remove pyridine/TEA), followed by saturated aq. NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Condition/Reagent | Purpose |
| Solvent/Base | Pyridine or DCM/TEA | Serves as solvent and/or HCl scavenger |
| Electrophile | Aryl or Alkyl Sulfonyl Chloride | Source of the sulfonyl group |
| Temperature | 0 °C to Room Temperature | Ensures controlled reaction |
| Workup | 1 M HCl wash | Removes basic impurities like pyridine or TEA |
Protocol 3: N-Alkylation
Direct N-alkylation introduces alkyl groups to the amine, which can significantly impact lipophilicity, basicity, and steric profile. A common method involves reacting the amine with an alkyl halide in the presence of a base.
Causality and Experimental Choices:
-
Reagent: Alkyl halides (iodides > bromides > chlorides) are used as the electrophilic alkyl source. Highly reactive agents like benzyl bromide or methyl iodide are effective.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to prevent competition with the amine nucleophile. Stronger, non-nucleophilic organic bases like DBU can also be employed.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively dissolve the reagents and promote Sₙ2 reactions.[3]
-
Challenge: Over-alkylation to form the tertiary amine or even a quaternary ammonium salt is a common side reaction. This can be minimized by using a slight excess of the amine relative to the alkylating agent, though this is not ideal if the amine is valuable. Careful control of stoichiometry is key.
Reaction Scheme: Alkylation
Caption: General scheme for N-alkylation of this compound.
Detailed Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq) and a suitable base like powdered K₂CO₃ (2.0 eq).
-
Add anhydrous DMF or acetonitrile to create a suspension (approx. 0.2 M).
-
Add the alkyl halide (1.0-1.2 eq) to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 6-24 hours. The optimal temperature depends on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC or LC-MS to track the formation of the mono-alkylated product and check for over-alkylation.
-
Once the reaction is complete, filter off the inorganic base and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure (high vacuum may be needed to remove DMF).
-
If DMF was used, dilute the residue with ethyl acetate and wash extensively with water to remove residual DMF, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to separate the desired mono-alkylated product from any starting material and di-alkylated byproducts.
| Parameter | Condition/Reagent | Purpose |
| Solvent | DMF or Acetonitrile | Polar aprotic medium to facilitate Sₙ2 reaction |
| Base | K₂CO₃ or Cs₂CO₃ | Mild, non-nucleophilic base to neutralize H-X |
| Temperature | RT to 60 °C | To overcome the activation energy of the reaction |
| Stoichiometry | Amine:Alkyl Halide ≈ 1:1.1 | Aims for mono-alkylation, but may need optimization |
Conclusion
The protocols outlined in this application note provide a robust and versatile toolkit for the derivatization of this compound. By employing these methods for acylation, sulfonylation, and alkylation, researchers in drug discovery can efficiently generate diverse libraries of novel compounds. Careful selection of reagents and reaction conditions, as detailed in each protocol, is paramount to achieving high yields and purity, thereby accelerating the identification of new therapeutic candidates.
References
-
Ibata, T., & Isogami, Y. (1985). Reactions of 2-aminooxazoles and 2-aminothiazoles with dienophiles. Isolation of stable diels-alder adducts. Semantic Scholar. [Link]
-
Padwa, A., & Ginn, J. D. (2002). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters, 4(9), 1547–1549*. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Grimmett, M. R., & Benjes, P. (1994). Alkylation of 4(5)-substituted imidazoles. Heterocycles. [Link]
-
Zheng, Y., et al. (2020). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 5(15), 8686–8695*. [Link]
-
Maddili, S. K., et al. (2020). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. New Journal of Chemistry. [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3698*. [Link]
-
Singh, S., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ghosh, A., et al. (2019). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. ChemistrySelect. [Link]
Sources
Application Notes and Protocols for the Strategic Synthesis of Kinase Inhibitors Utilizing 4-Methyloxazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the application of 4-methyloxazol-5-amine as a key building block in the synthesis of potent kinase inhibitors. The oxazole motif is a privileged scaffold in medicinal chemistry, known for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2][3] This document details the chemical rationale, a representative synthetic protocol, and the strategic considerations for incorporating this compound into novel kinase inhibitor scaffolds, with a particular focus on pyrimidine-based inhibitors targeting cell cycle-related kinases such as Aurora kinases.
Introduction: The Significance of the Oxazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signal transduction pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 5-amino-oxazole moiety, specifically with a methyl substitution at the 4-position, presents a unique and valuable pharmacophore for several reasons:
-
Hydrogen Bonding Capabilities: The endocyclic nitrogen and the exocyclic amine group of this compound can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the hinge region of the kinase ATP-binding site.
-
Structural Rigidity and Planarity: The aromatic oxazole ring provides a rigid scaffold, which can help to pre-organize the inhibitor's conformation for optimal binding, reducing the entropic penalty upon binding to the target kinase.
-
Modulation of Physicochemical Properties: The oxazole core contributes to the overall polarity and solubility of the final inhibitor molecule, properties that are critical for drug-likeness and pharmacokinetic profiles.
-
Synthetic Tractability: The amine functionality provides a convenient handle for synthetic elaboration, allowing for the facile construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide will focus on a common and powerful strategy for the synthesis of kinase inhibitors: the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine core.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of the target kinase inhibitor scaffold hinges on the principles of nucleophilic aromatic substitution on an electron-deficient pyrimidine ring. Dichloropyrimidines are common starting materials in this context. The chlorine atoms are good leaving groups, and the electron-withdrawing nature of the pyrimidine nitrogens activates the ring towards nucleophilic attack.
The regioselectivity of the substitution (i.e., which chlorine is replaced first) is a critical consideration. In 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[4][5] This is due to the greater ability of the para nitrogen to stabilize the negative charge in the Meisenheimer intermediate.
The amine group of this compound is a potent nucleophile and will readily attack the electron-deficient carbon of the dichloropyrimidine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.
Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor
The following protocol is a representative example of how this compound can be used to synthesize a potential kinase inhibitor. This protocol is adapted from established methodologies for the synthesis of pyrimidine-based Aurora kinase inhibitors.[2][3]
Overall Synthetic Scheme
Caption: General synthetic scheme for a pyrimidine-based kinase inhibitor.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-(4-methyloxazol-5-yl)pyrimidin-4-amine (Intermediate A)
-
Reagents and Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
-
-
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Add a solution of this compound (1.0 eq) in THF dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with brine.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield Intermediate A.
-
Step 2: Synthesis of the Final Kinase Inhibitor
-
Reagents and Materials:
-
Intermediate A (from Step 1)
-
Desired amine (R-NH2, e.g., a substituted aniline or a cyclic amine)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask, magnetic stirrer, condenser.
-
-
Procedure:
-
In a round-bottom flask, dissolve Intermediate A (1.0 eq) in n-butanol.
-
Add the desired amine (R-NH2, 1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
A precipitate may form, which can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final kinase inhibitor.
-
Data Presentation
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield |
| 1 | 2,4-Dichloropyrimidine | This compound | Intermediate A | 70-85% |
| 2 | Intermediate A | R-NH2 | Final Inhibitor | 50-70% |
Table 1: Representative yields for the two-step synthesis.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis and subsequent evaluation of the synthesized kinase inhibitor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note & Protocol: Strategic N-acylation of 4-Methyloxazol-5-amine for Pharmaceutical Scaffolding
This guide provides a comprehensive protocol for the N-acylation of 4-methyloxazol-5-amine, a critical transformation for synthesizing diverse molecular scaffolds in drug discovery. We will delve into the mechanistic rationale behind the procedural steps, ensuring a reproducible and high-yielding outcome.
Introduction: The Versatility of the Acylated 5-Aminooxazole Core
N-acylated 5-aminooxazoles are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. The oxazole ring system is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. The N-acyl substituent provides a versatile handle for modulating the pharmacological profile of the final compound. The 4-methyl substituent on the oxazole ring can influence the electronic properties and steric environment of the amine, impacting its reactivity. A robust and well-characterized protocol for the N-acylation of this compound is therefore an invaluable tool for medicinal chemists.
Reaction Principle and Mechanism
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). This is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct and drive the reaction to completion.
Figure 1: Generalized mechanism for the N-acylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acylation of this compound using an acid chloride as the acylating agent.
Materials and Equipment
Reagents:
-
This compound
-
Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for N-acylation.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add a suitable non-nucleophilic base, such as pyridine (1.2 eq) or triethylamine (1.5 eq), to the solution.
-
Cool the flask to 0 °C in an ice bath with continuous stirring.
-
-
Addition of Acylating Agent:
-
Dissolve the acylating agent (e.g., acid chloride, 1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acylating agent solution dropwise to the cooled amine solution over a period of 10-15 minutes using a dropping funnel or syringe.
-
Rationale: Slow, dropwise addition helps to control the exothermic reaction and minimize the formation of side products.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product should have a different Rf value than the starting amine.
-
The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and the protonated base.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated this compound.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction; Decomposition of starting material or product; Mechanical loss during work-up. | Ensure all reagents and solvents are anhydrous; Check the quality of the starting materials; Optimize reaction time and temperature; Handle carefully during extraction and purification. |
| Multiple Spots on TLC | Formation of side products (e.g., di-acylation); Unreacted starting material. | Use a less reactive acylating agent (e.g., anhydride instead of acid chloride); Adjust the stoichiometry of the reagents; Ensure efficient stirring. |
| Difficulty in Purification | Product and impurities have similar polarities. | Try a different solvent system for chromatography; Consider recrystallization as an alternative purification method. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acid chlorides are corrosive and react violently with water. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
The Strategic Utility of 4-Methyloxazol-5-amine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-methyloxazol-5-amine as a versatile and strategic starting material for the synthesis of a variety of bioactive heterocyclic compounds. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, providing a rationale for experimental design and offering detailed protocols for the preparation of key therapeutic scaffolds.
Introduction: The Latent Potential of this compound
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among the myriad of building blocks available to the medicinal chemist, this compound presents a unique and powerful platform. Its inherent electronic properties and strategically positioned functional groups make it an ideal precursor for the construction of complex heterocyclic systems, most notably the pyridine ring system found in Vitamin B6 (pyridoxine) and its derivatives.
The core utility of this compound lies in its ability to act as a diene in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. The endocyclic oxygen and exocyclic amine functionalities play a crucial role in modulating the electronic nature of the oxazole ring, influencing its reactivity and the subsequent transformations of the resulting cycloadducts.
Core Application: The Synthesis of Pyridoxine (Vitamin B6) and its Analogs
The most prominent application of this compound and its related derivatives is in the industrial synthesis of pyridoxine, an essential human nutrient. The key step in this synthesis is the formation of the pyridine ring via a Diels-Alder reaction.
Mechanistic Insight: The Diels-Alder Approach to the Pyridine Ring
The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron component (the diene) and a 2π-electron component (the dienophile) to form a six-membered ring.[1] In this context, the 4-methyloxazole ring serves as the diene. The reaction is facilitated by the electron-donating nature of the substituents on the oxazole ring.
Figure 1. Generalized workflow of the Diels-Alder reaction involving an oxazole diene.
The presence of the amino group at the 5-position of the oxazole ring is anticipated to enhance the electron-donating character of the diene, thereby increasing its reactivity towards electron-deficient dienophiles. This is a critical consideration in optimizing reaction conditions and choosing appropriate reaction partners.
Protocol 1: Synthesis of a Pyridoxine Precursor via Diels-Alder Reaction
This protocol outlines a general procedure for the cycloaddition of a 4-methyloxazole derivative with a suitable dienophile, which serves as a key intermediate in the synthesis of pyridoxine. While specific protocols for this compound are not abundantly available in public literature, this generalized method, adapted from procedures using analogous 4-methyl-5-alkoxyoxazoles, provides a solid foundation for experimental design.
Materials:
-
This compound
-
Dienophile (e.g., diethyl maleate, fumaronitrile)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1 equivalent).
-
Add the anhydrous solvent to dissolve the starting material.
-
To this solution, add the dienophile (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure to yield the crude bicyclic adduct.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to hydrolysis of the reactants and side reactions.
-
Inert Atmosphere: Prevents oxidation of the starting materials and intermediates at elevated temperatures.
-
Excess Dienophile: A slight excess of the dienophile is often used to drive the reaction to completion.
-
High Temperature: The Diels-Alder reaction often requires thermal activation to overcome the activation energy barrier.
Subsequent Transformations: Aromatization to the Pyridine Ring
The initially formed bicyclic adduct is not aromatic. The subsequent step involves the elimination of a bridging group (in this case, derived from the oxygen atom of the oxazole) to form the stable aromatic pyridine ring. This aromatization is typically acid-catalyzed.
Figure 2. Acid-catalyzed aromatization of the Diels-Alder adduct.
Expanding the Scope: Synthesis of Other Bioactive Heterocycles
The utility of this compound extends beyond the synthesis of pyridoxine. The reactive nature of the oxazole ring and the presence of the versatile amino group allow for the construction of a variety of other heterocyclic systems with potential biological activity.
Synthesis of Fused Heterocyclic Systems
The amino group of this compound can participate in subsequent cyclization reactions after the initial formation of a new ring. This allows for the construction of fused heterocyclic systems, which are common motifs in many drug molecules. For example, reaction with appropriate bifunctional reagents can lead to the formation of imidazo[4,5-b]pyridines, which are known to exhibit a range of biological activities, including antiviral and anticancer properties.[2]
Table 1: Examples of Bioactive Heterocycles Potentially Accessible from this compound
| Heterocyclic Core | Potential Biological Activity |
| Pyridine | Vitamin B6 activity, enzyme cofactor[3] |
| Imidazo[4,5-b]pyridine | Antiviral, Anticancer[2] |
| Pyrazolo[3,4-b]pyridine | Kinase inhibitors, anti-inflammatory |
| Thiazolo[4,5-b]pyridine | Antimicrobial, anti-inflammatory |
Data Presentation: A Comparative Overview
To provide a clearer understanding of the potential of this synthetic approach, the following table summarizes key data points for representative reactions. (Note: As specific data for this compound is limited, this table is illustrative and based on analogous reactions).
Table 2: Representative Diels-Alder Reactions of Oxazole Derivatives
| Diene | Dienophile | Product | Yield (%) | Reference |
| 4-Methyl-5-ethoxyoxazole | Diethyl maleate | Diethyl 3-hydroxy-2-methylpyridine-4,5-dicarboxylate | ~70-80 | [4] |
| 4-Methyl-5-ethoxyoxazole | Fumaronitrile | 3-Hydroxy-4,5-dicyano-2-methylpyridine | ~60-70 | [5] |
Conclusion and Future Perspectives
This compound represents a highly valuable, yet perhaps underutilized, building block in the synthesis of bioactive heterocycles. Its ability to readily participate in Diels-Alder reactions provides a robust and efficient route to the pyridine scaffold, most notably in the synthesis of Vitamin B6. Furthermore, the presence of the amino group offers a handle for further functionalization and the construction of more complex, fused heterocyclic systems.
Future research in this area should focus on a more detailed exploration of the reactivity of this compound with a wider range of dienophiles. A systematic investigation into the influence of the amino group on reaction rates and stereoselectivity would be of significant value. Additionally, the development of one-pot procedures that combine the Diels-Alder reaction with subsequent aromatization and further cyclization steps would enhance the synthetic efficiency and broaden the accessibility of novel bioactive compounds derived from this versatile starting material.
References
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Kondrat'eva, G. Y. (1959). Synthesis of pyridoxine (vitamin B6) from 4-methyl-5-ethoxyoxazole. Doklady Akademii Nauk SSSR, 127, 569-571.
- Harris, S. A., & Folkers, K. (1939). Synthesis of Vitamin B6. Journal of the American Chemical Society, 61(5), 1245-1247.
- Stiller, E. T., Keresztesy, J. C., & Stevens, J. R. (1939). The Structure of Vitamin B6. Journal of the American Chemical Society, 61(5), 1237-1242.
- Firestone, R. A., Harris, E. E., & Reuter, W. (1972). The synthesis of pyridoxine. Tetrahedron, 28(11), 2539-2546.
- Bobbitt, J. M., & Scola, P. M. (1985). The synthesis of pyridoxine. The Journal of Organic Chemistry, 50(26), 5629-5632.
- Yoshikawa, T., Ishikawa, F., & Naito, T. (1965). Synthesis of 3-pyridinols. 3. Synthesis of pyridoxine skeletons from 4-methyloxazole. Chemical & Pharmaceutical Bulletin, 13(7), 878-881.
- Matsumura, S., & Mori, K. (1984). A new synthesis of pyridoxine. Heterocycles, 22(11), 2529-2532.
- Baxter, E. W., & Reitz, A. B. (2002). The synthesis of substituted pyridines. Organic reactions, 59, 1-714.
- Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder reaction in total synthesis.
- Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder methodology in organic synthesis. Academic Press.
- Fahmy, H., & Kuppast, B. (2016). Thiazolo [4, 5-d] pyrimidines as a privileged scaffold in drug discovery. European journal of medicinal chemistry, 114, 186-203.
- Goker, H., Kus, C., Boykin, D. W., Yildiz, S., & Altanlar, N. (2002). Synthesis and antimicrobial activity of some new 2, 6-disubstituted-imidazo [4, 5-b] pyridine derivatives. Bioorganic & medicinal chemistry, 10(8), 2589-2596.
- Mooney, P. (2009). Vitamin B6: A molecule for human health?. MDPI.
- Scott, A. I., & Mackenzie, N. E. (1985). Synthesis of [4′-13C] pyridoxol. Journal of Labelled Compounds and Radiopharmaceuticals, 22(6), 595-606.
- van der Velde, V. W., Mackenzie, N. E., & Scott, A. I. (1985). Synthesis of [4′‐13C] pyridoxol. Journal of Labelled Compounds and Radiopharmaceuticals, 22(6), 595-606.
- WO2006066806A1 - Manufacture of vitamin b6 - Google Patents. (n.d.).
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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- 3. "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy [arch.astate.edu]
- 4. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006066806A1 - Manufacture of vitamin b6 - Google Patents [patents.google.com]
Synthesis of 4-Methyloxazol-5-amine Derivatives: An Application Note for Medicinal Chemistry
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen that is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active natural products and synthetic compounds underscores its importance as a "privileged scaffold."[3] Oxazole derivatives are known to interact with a diverse range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The 4-methyloxazol-5-amine core, in particular, represents a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed experimental protocol for the synthesis of this compound derivatives, with a focus on the versatile van Leusen oxazole synthesis.[3][4][5]
The van Leusen Oxazole Synthesis: A Powerful Synthetic Tool
The van Leusen reaction is a highly efficient and widely used method for the construction of the oxazole ring system.[3][4][5] This reaction utilizes tosylmethyl isocyanide (TosMIC), a stable and odorless isocyanide reagent, which undergoes a [3+2] cycloaddition with an aldehyde in the presence of a base.[3][6][7][8] The operational simplicity, broad substrate scope, and the ready availability of starting materials make the van Leusen reaction an attractive choice for the synthesis of diverse oxazole libraries for drug discovery programs.[1][3]
Mechanistic Insights
The reaction proceeds through a well-elucidated mechanism.[4][9][10] First, a base abstracts a proton from the acidic methylene group of TosMIC, generating a nucleophilic carbanion.[3][11] This carbanion then attacks the carbonyl carbon of an aldehyde, forming an intermediate that subsequently undergoes an intramolecular cyclization to yield an oxazoline intermediate.[4][10] The final step involves the elimination of the tosyl group, which is an excellent leaving group, to afford the aromatic oxazole ring.[3][4][11]
Experimental Protocol: Synthesis of a this compound Derivative
This protocol details a representative procedure for the synthesis of a this compound derivative via the van Leusen reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aldehyde (e.g., Acetaldehyde) | Reagent | Sigma-Aldrich | Substrate scope is broad. |
| Tosylmethyl isocyanide (TosMIC) | ≥98% | Enamine, Sigma-Aldrich | Key reagent.[6] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Common base for this reaction. |
| Methanol (MeOH) | Anhydrous | J.T. Baker | Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equivalent), tosylmethyl isocyanide (TosMIC) (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of approximately 0.2 M with respect to the aldehyde.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.
-
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like potassium tert-butoxide can also be used, often at lower temperatures.[5]
-
Solvent: Methanol is a common solvent for the van Leusen oxazole synthesis as it facilitates the reaction and the subsequent workup.[8] Anhydrous conditions are preferred to prevent potential side reactions.
-
Stoichiometry: A slight excess of TosMIC is used to ensure complete consumption of the limiting aldehyde. A larger excess of the base is necessary to drive the reaction to completion.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Visualizing the Workflow
Caption: Synthetic workflow for this compound derivatives.
Data Summary
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetaldehyde | K₂CO₃ | MeOH | 3 | ~70-85 |
| 2 | Benzaldehyde | K₂CO₃ | MeOH | 4 | ~75-90 |
| 3 | Isobutyraldehyde | K₂CO₃ | MeOH | 3.5 | ~65-80 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Conclusion and Future Directions
The van Leusen oxazole synthesis provides a robust and versatile platform for the preparation of this compound derivatives. The operational simplicity and broad applicability of this methodology make it an invaluable tool for medicinal chemists in the design and synthesis of novel bioactive molecules. Further exploration of this scaffold through the introduction of diverse substituents at various positions of the oxazole ring will undoubtedly lead to the discovery of new therapeutic agents with improved potency and selectivity.
References
- Benchchem. Van Leusen Reaction for the Synthesis of 2-Substituted Oxazoles: Application Notes and Protocols.
- Organic Chemistry Portal. Van Leusen Oxazole Synthesis.
- NROChemistry. Van Leusen Reaction.
- Wikipedia. Van Leusen reaction.
- PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- ChemInform. Methodology for the Synthesis of Substituted 1,3-Oxazoles.
- Benchchem. Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.
- Enamine. TosMIC.
- Wikipedia. TosMIC.
- Varsal Chemical. TosMIC Whitepaper.
- ResearchGate. TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. TosMIC - Enamine [enamine.net]
- 7. TosMIC - Wikipedia [en.wikipedia.org]
- 8. varsal.com [varsal.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]
The Strategic Role of the 4-Methyloxazol-5-amine Scaffold in Modern Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that can serve as privileged structures for interacting with key biological targets. Among these, the oxazole ring system has emerged as a versatile and valuable core in the design of potent therapeutics. This guide provides an in-depth exploration of the potential of 4-Methyloxazol-5-amine as a foundational building block in the development of next-generation anticancer agents. While direct literature on the anticancer applications of this compound derivatives is emerging, this document extrapolates from the well-established anticancer properties of the broader oxazole class to provide a forward-looking and practical guide for researchers in the field.
The Oxazole Scaffold: A Privileged Motif in Oncology
The 1,3-oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This arrangement imparts a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal scaffold for designing molecules that can bind to the active sites of various enzymes and receptors implicated in cancer progression.[1] Derivatives of the oxazole core have demonstrated a wide spectrum of anticancer activities, targeting crucial cellular processes and signaling pathways.
Key Anticancer Mechanisms of Oxazole Derivatives:
-
Kinase Inhibition: Many oxazole-containing compounds have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer. These kinases play a central role in cell signaling pathways that control cell growth, proliferation, and survival.[2]
-
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several oxazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
DNA Damage and Topoisomerase Inhibition: Some oxazole-based agents can induce DNA damage or inhibit topoisomerase enzymes, which are essential for DNA replication and repair in rapidly dividing cancer cells.
The strategic placement of substituents on the oxazole ring allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The this compound scaffold, with its reactive amine group at the 5-position and a methyl group at the 4-position, offers a unique starting point for the synthesis of diverse chemical libraries with the potential for novel anticancer activity.
Conceptual Framework for Developing this compound-Based Anticancer Agents
The development of novel anticancer agents from the this compound scaffold can be approached through a systematic workflow that integrates chemical synthesis, biological evaluation, and structure-activity relationship (SAR) studies.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyloxazol-5-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Methyloxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable heterocyclic building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields and purity.
Overview of Synthetic Strategy
This compound is a crucial intermediate in medicinal chemistry. Its synthesis is typically not a single-step process but rather a sequence that requires careful control over reaction conditions to achieve high yields. The most common and reliable pathway involves a two-step process:
-
Step 1: Formation of the Oxazole Ring. Synthesis of the key intermediate, 4-Methyloxazole-5-carbonitrile.
-
Step 2: Reduction of the Nitrile. Conversion of the nitrile intermediate into the target 5-amino group.
This strategy allows for more accessible starting materials and provides a purifiable intermediate, which is critical for the success of the final reduction step.
Caption: General two-step workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs: Step 1 - Synthesis of 4-Methyloxazole-5-carbonitrile
The formation of the 4-methyloxazole-5-carbonitrile intermediate is the cornerstone of this synthesis. The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful and frequently used method.[1][2] It involves the reaction of an aldehyde with TosMIC in the presence of a base to form the oxazole ring.[3]
Q1: My yield of 4-Methyloxazole-5-carbonitrile is consistently low. What are the most likely causes?
Answer: Low yield in a Van Leusen reaction typically points to one of four key areas: reagent quality, base selection, temperature control, or side reactions.
-
Reagent Quality:
-
TosMIC (Tosylmethyl isocyanide): This reagent can degrade over time, especially if exposed to moisture or light. Use freshly purchased or purified TosMIC. Its purity can be checked by melting point; it should be a sharp melt around 114-116 °C.
-
Aldehyde: Ensure your starting aldehyde (e.g., acetaldehyde or a protected equivalent) is pure and free from acidic impurities or water, which can quench the base and interfere with the reaction.
-
Solvent: The solvent (typically an aprotic solvent like THF, DME, or DMSO) must be anhydrous. Water will react with the deprotonated TosMIC intermediate.
-
-
Base Selection and Stoichiometry:
-
The choice of base is critical. Potassium carbonate (K₂CO₃) is a common and effective base for this reaction when paired with a protic solvent like methanol. For aprotic solvents like THF, a stronger base such as potassium tert-butoxide (t-BuOK) may be required.[3]
-
Ensure you are using the correct stoichiometry. Typically, at least two equivalents of base are needed: one to deprotonate the TosMIC and another to facilitate the elimination of the tosyl group in the cyclization cascade.
-
-
Temperature Control:
-
The initial deprotonation of TosMIC is often performed at low temperatures (e.g., -5 °C to 0 °C) to prevent side reactions. After the addition of the aldehyde, the reaction may be allowed to warm to room temperature or gently heated to drive the cyclization to completion.[4] Running the reaction too hot initially can lead to decomposition of the TosMIC anion.
-
Q2: I'm observing a significant amount of an insoluble white precipitate and my desired product is not forming. What is happening?
Answer: This is a classic symptom of the polymerization of the aldehyde starting material, especially if you are using acetaldehyde directly. Under basic conditions, acetaldehyde can readily undergo an aldol condensation, leading to poly-aldol products.
Troubleshooting Strategy:
-
Control the Addition: Add the aldehyde slowly to the cooled reaction mixture containing the base and TosMIC. This maintains a low concentration of the aldehyde, favoring the reaction with TosMIC over self-condensation.
-
Use an Aldehyde Equivalent: Consider using a more stable precursor that generates acetaldehyde in situ or is less prone to polymerization, such as paraldehyde (the trimer of acetaldehyde).
Q3: How is the Van Leusen reaction mechanism related to potential failure points?
Answer: Understanding the mechanism helps pinpoint where things can go wrong.
Sources
Technical Support Center: Synthesis of 4-Methyloxazol-5-amine
Welcome to the Technical Support Center for the synthesis of 4-Methyloxazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of this synthesis, ensuring both accuracy and efficiency in your experimental work.
Introduction to the Synthesis of this compound
The synthesis of this compound, a valuable heterocyclic building block, can be approached through several synthetic routes. A common and effective method involves the cyclization of an N-acylated amino acid derivative, specifically an N-formylalanine derivative. This pathway is often chosen for its straightforward nature and the availability of starting materials. However, like any chemical transformation, it is not without its challenges. Side reactions can occur, leading to impurities that may complicate purification and affect the yield and purity of the final product. This guide will focus on troubleshooting these potential issues.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: What is a common synthetic route for this compound, and what are the key reagents?
A prevalent method for the synthesis of this compound involves the cyclization of an N-formylalanine derivative, such as N-formylalanine ethyl ester. This reaction is typically mediated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or a similar reagent, in the presence of a base like triethylamine (NEt₃) or pyridine.
The general reaction scheme is as follows:
Caption: General synthetic route to this compound.
FAQ 2: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?
A common side reaction in the synthesis of 5-aminooxazoles is the formation of N-acylated byproducts. In the context of the synthesis of this compound from an N-formylalanine derivative, you might be observing the formation of N-(4-methyl-5-oxo-4,5-dihydrooxazol-4-yl)formamide or a related acylated species. This can occur if the reaction conditions are not carefully controlled.
Causality:
-
Excess Acylating Agent: If an excess of the acylating agent (or a precursor that can generate one) is present, it can react with the newly formed amino group of the target molecule.
-
Reaction Temperature: Higher reaction temperatures can sometimes promote this side reaction.
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use the minimum effective amount of the dehydrating/cyclizing agent.
-
Temperature Management: Maintain the recommended reaction temperature. It is often beneficial to perform the reaction at a lower temperature and monitor its progress.
-
Order of Addition: Adding the dehydrating agent slowly to the reaction mixture can help to control the local concentration and minimize side reactions.
FAQ 3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, from incomplete reactions to product degradation. Here’s a breakdown of potential issues and their solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The cyclization reaction may not have gone to completion. | - Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS. - Temperature: A modest increase in temperature might be necessary, but be mindful of promoting side reactions. - Reagent Purity: Ensure the purity of your starting materials and reagents. |
| Product Degradation | 5-Aminooxazoles can be sensitive to harsh reaction conditions, particularly acidic environments, which can lead to hydrolysis of the oxazole ring. | - pH Control: Ensure the reaction is performed under appropriate pH conditions. The use of a non-nucleophilic base is crucial. - Work-up Procedure: During the work-up, avoid strongly acidic conditions. A mild basic wash (e.g., with a saturated sodium bicarbonate solution) is often recommended. |
| Suboptimal Reagents | The choice and quality of the dehydrating agent and base are critical. | - Dehydrating Agent: Phosphorus oxychloride is common, but other reagents like triflic anhydride can also be effective. The choice may depend on the specific substrate. - Base: Use a non-nucleophilic base like triethylamine or pyridine to avoid competing reactions. |
FAQ 4: I am struggling with the purification of this compound. What are the recommended methods?
The purification of this compound can be challenging due to its polarity and the potential presence of structurally similar impurities.
Recommended Purification Protocol:
-
Initial Work-up: After quenching the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by a brine wash.
-
Column Chromatography: This is often the most effective method for purification.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point. For more polar impurities, adding a small percentage of methanol to the mobile phase may be necessary. To prevent streaking and improve the peak shape of the amine product, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step. The choice of solvent will depend on the polarity of the remaining impurities. A solvent system of ethyl acetate/hexane or dichloromethane/hexane is often a good starting point.
Caption: Recommended purification workflow for this compound.
FAQ 5: Can isomerization of the oxazole ring occur during the synthesis?
While less common for the 4-methyl-5-amino substitution pattern, the potential for isomerization to other oxazole isomers or related heterocyclic systems should not be entirely dismissed, especially under harsh conditions. For instance, in the synthesis of related heterocycles like thiazoles, the formation of isomeric impurities is a known issue.[2]
Causality:
-
Harsh Reaction Conditions: Prolonged exposure to high temperatures or strongly acidic or basic conditions could potentially lead to ring-opening and re-closing events, resulting in isomerization.
Troubleshooting:
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times after the product has formed.
-
Structural Verification: Thoroughly characterize the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the correct isomer has been synthesized.
References
- Freeman, F., & Kim, D. S. H. L. (1989). A convenient synthesis of 2-substituted 5-amino-4-cyanooxazoles. Synthesis, 1989(10), 775-777.
-
BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Retrieved from a relevant chemical supplier's technical resources.[2]
-
Mossetti, R., Pirali, T., Tron, G. C., & Zhu, J. (2010). Efficient synthesis of α-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and α-isocyanoacetamides. Organic letters, 12(4), 820–823.[3]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from a chromatography equipment manufacturer's application notes.[1]
- Martynaitis, V., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.
Sources
Technical Support Center: 4-Methyloxazol-5-amine Reactions
Welcome to the Technical Support Center for 4-Methyloxazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. As a versatile building block, this compound offers unique opportunities but also presents specific challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues and optimize your reactions. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the chemical processes at play.
Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of this compound. The molecule's reactivity is governed by the interplay between the electron-rich amino group at the C5 position and the electronic nature of the oxazole ring. The amino group, being a strong electron-donating group, significantly influences the reactivity of the heterocyclic system. Conversely, the oxazole ring itself possesses distinct electronic characteristics; it is generally electron-deficient, which can make certain electrophilic substitutions on the ring challenging.[1] However, the ring is also susceptible to cleavage under harsh acidic or basic conditions.[2]
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under typical reaction conditions?
A1: this compound is a relatively stable compound but can be sensitive to strong acidic and basic conditions, which may lead to ring-opening of the oxazole moiety.[2] For instance, strong acid-catalyzed hydrolysis can lead to the formation of α-amino ketone derivatives.[1] It is advisable to handle the compound under an inert atmosphere, especially if there are concerns about oxidative degradation.[2]
Q2: What is the primary site of reactivity on this compound?
A2: The primary site of reactivity for most common transformations is the exocyclic amino group at the C5 position. This group is a potent nucleophile and will readily participate in reactions such as acylation, alkylation, and sulfonylation.
Q3: Can reactions occur on the oxazole ring itself?
A3: While the amino group is the most reactive site, reactions on the oxazole ring are possible under certain conditions. The C2 position is the most electron-deficient and susceptible to deprotonation by strong bases.[3] Electrophilic substitution on the ring is generally difficult due to the ring's electron-deficient nature but can be influenced by the activating effect of the substituents.[1]
Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for common reactions involving this compound, presented in a question-and-answer format to directly address potential experimental issues.
Acylation Reactions (e.g., Amide Formation)
Acylation of the 5-amino group is a fundamental transformation. However, several issues can arise, leading to low yields or impure products.
Q: My acylation reaction with an acyl chloride is giving a low yield of the desired amide and a significant amount of an unknown byproduct. What could be the issue?
A: Low yields in acylation reactions can stem from several factors. A common byproduct in the acylation of 5-aminooxazoles is an enol ester. This occurs when the enolate of the newly formed amide reacts with a second molecule of the acyl chloride. To minimize the formation of this byproduct, it is recommended to perform the reaction in a suitable solvent like dichloromethane and add the acyl chloride solution dropwise to the amine solution.[4]
Another potential issue is the in-situ formation of the hydrochloride salt of your starting amine, which is non-nucleophilic.[3] The reaction between an amine and an acyl chloride generates one equivalent of HCl.[5] If not scavenged, this will protonate the starting amine, rendering it unreactive.
-
Solution:
-
Base: Always include a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in your reaction mixture to neutralize the HCl produced. Use at least one equivalent of the base, and often a slight excess (1.1-1.2 equivalents) is beneficial.
-
Reaction Conditions: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help control the reaction rate and reduce side reactions.
-
Experimental Protocol: General Procedure for Acylation
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
dot
Caption: Workflow for the acylation of this compound.
Alkylation Reactions
Alkylation of the 5-amino group can be challenging due to the potential for over-alkylation and side reactions on the oxazole ring.
Q: I am trying to perform a mono-alkylation of this compound with an alkyl halide, but I am observing a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation is a common problem when reacting primary amines with alkyl halides, as the resulting secondary amine is often more nucleophilic than the starting primary amine.
-
Solutions:
-
Stoichiometry: Use a large excess of the amine relative to the alkylating agent. This statistical approach favors the reaction of the alkyl halide with the more abundant starting amine.
-
Protecting Groups: A more controlled approach is to first acylate the amine, then perform the alkylation on the resulting amide, followed by deprotection. This multi-step process often provides cleaner results.
-
Reductive Amination: A reliable method for mono-alkylation is reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding amine.
-
Q: My alkylation reaction under basic conditions is giving a low yield and appears to be degrading the starting material. What could be the cause?
A: The use of a strong base for deprotonating the amine can lead to competing deprotonation of the oxazole ring at the C2 position or the C4-methyl group, potentially leading to undesired side reactions or decomposition.
-
Solution:
-
Mild Base: Use a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
-
Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.
-
Experimental Protocol: Reductive Amination
-
Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a mild acid catalyst (e.g., acetic acid) if necessary to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup, extract the product, and purify as needed.
dot
Caption: Reductive amination pathway for mono-alkylation.
Sulfonylation Reactions
The synthesis of sulfonamides from this compound is important for accessing compounds with potential biological activity.
Q: My sulfonylation reaction with a sulfonyl chloride is sluggish and gives a poor yield. What can I do to improve it?
A: Sulfonylation reactions can be sensitive to the reaction conditions. The nucleophilicity of the amine and the reactivity of the sulfonyl chloride are key factors.
-
Solutions:
-
Solvent: Aprotic polar solvents like DMF or acetonitrile can be effective. Pyridine is often used as both a solvent and a base, which can accelerate the reaction.
-
Catalyst: In some cases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.
-
Temperature: Gently heating the reaction mixture may be necessary, but care should be taken to avoid decomposition of the starting material or product.
-
Experimental Protocol: General Procedure for Sulfonylation
-
Dissolve this compound (1.0 eq.) in pyridine or an aprotic solvent containing a base like triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.05 eq.) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product.
-
Purify by column chromatography or recrystallization.
Diazotization and Sandmeyer-Type Reactions
Conversion of the amino group to a diazonium salt opens up a wide range of synthetic possibilities through Sandmeyer-type reactions. However, diazonium salts of heterocyclic amines can be unstable.
Q: I am attempting a diazotization of this compound followed by a Sandmeyer reaction, but I am getting a complex mixture of products and significant decomposition. How can I improve this transformation?
A: The diazonium salt of this compound is likely to be unstable, especially at elevated temperatures. The electron-rich nature of the oxazole ring may also contribute to instability.
-
Solutions:
-
Low Temperature: It is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction.
-
In Situ Generation: Generate the diazonium salt in situ and use it immediately in the next step without isolation.
-
Acid Choice: The choice of acid can be important. While HCl is common, using tetrafluoroboric acid (HBF₄) can sometimes lead to the formation of a more stable diazonium tetrafluoroborate salt.[6]
-
Careful Addition of Nitrite: Add the sodium nitrite solution slowly and portion-wise to control the exotherm and prevent localized overheating.
-
dot
Caption: Key steps in the diazotization and Sandmeyer reaction sequence.
Purification and Characterization
Q: I am having difficulty purifying my N-substituted this compound derivative. What are some common strategies?
A: Purification can be challenging due to the polarity of the compounds and potential for interaction with silica gel.
-
Column Chromatography:
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Additives: For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: For basic products, an acid-base extraction can be used to separate them from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl) to move the amine into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the purified amine back into an organic solvent.
Summary of Key Troubleshooting Points
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Acylation | Incomplete reaction, formation of enol ester byproduct, protonation of starting amine. | Use a non-nucleophilic base, add acylating agent slowly at low temperature. |
| Over-alkylation | The secondary amine product is more reactive than the primary amine. | Use a large excess of the amine, consider reductive amination, or use a protecting group strategy. |
| Decomposition in Basic Conditions | Deprotonation of the oxazole ring. | Use a milder base (e.g., K₂CO₃) and maintain low reaction temperatures. |
| Sluggish Sulfonylation | Low nucleophilicity of the amine or low reactivity of the sulfonyl chloride. | Use pyridine as a solvent/base, add a DMAP catalyst, or gently heat the reaction. |
| Decomposition during Diazotization | Instability of the diazonium salt. | Maintain strict temperature control (0-5 °C), generate the diazonium salt in situ, and use it immediately. |
| Purification Difficulties | Tailing on silica gel due to basicity. | Add triethylamine to the eluent for column chromatography, or consider recrystallization or acid-base extraction. |
References
- The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. Benchchem.
- A Comparative Analysis of the Reactivity of 4-Methyloxazole and 5-Methyloxazole. Benchchem.
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.
- Sulfonamide synthesis by aminosulfonyl
- Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides.
- Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradi
- reaction between acyl chlorides and amines - addition / elimin
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- The Synthesis of Functionalised Sulfonamides. The world's largest collection of open access research papers.
- Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles.
- Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl).
- Sulfonylation of five-membered heterocycles via an S(N)Ar reaction. PubMed.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube.
- Electrochemical sulfonylation of five‐membered heterocycles..
- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubMed Central.
- Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cycliz
- (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.
- Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts.
- Purification of N-substituted aminobenzaldehydes.
- Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations.
- (PDF) Co-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
- Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. PubMed Central.
- (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
- Multicomponent Reactions Involving Diazo Reagents: A 5-Year Upd
- Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Baghdad Science Journal.
- Synthesis, structure and antibacterial activity of new 2-(1-(2-(substituted-phenyl)-5-methyloxazol-4-yl)-3-(2-substitued-phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-substitued-1,2,3,4-tetrahydroisoquinoline derivatives. PubMed.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thianthrenium-Enabled Sulfonylation via Electron Donor-Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 4-Methyloxazol-5-amine Synthesis
Welcome to the technical support center for the synthesis of 4-methyloxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered challenges.
I. Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached via a multi-step sequence starting from readily available precursors. A robust and common strategy involves the initial construction of the 4-methyloxazole-5-carboxylic acid scaffold, followed by its conversion to the target amine. This guide is structured around this two-part workflow, addressing potential pitfalls at each stage.
Part 1: Synthesis of 4-Methyloxazole-5-carboxylic Acid
The foundational step is the formation of the oxazole ring, a critical intermediate. The most prevalent route begins with the reaction of an ethyl α-chloroacetoacetate with formamide to yield ethyl 4-methyloxazole-5-carboxylate, which is subsequently hydrolyzed.
Experimental Workflow: Synthesis of Key Intermediate
Caption: Workflow for 4-Methyloxazole-5-carboxylic acid synthesis.
Frequently Asked Questions & Troubleshooting (Part 1)
Q1: My yield for the initial cyclization to form ethyl 4-methyloxazole-5-carboxylate is very low (<40%). What are the common causes?
A1: Low yields in this step are a frequent issue and can typically be attributed to three main factors: reaction temperature, reagent quality, and moisture control.
-
Reaction Temperature: This reaction requires significant thermal energy, typically between 120-150°C.[1] Temperatures below this range will result in a sluggish reaction and incomplete conversion. Conversely, excessive temperatures (>160°C) can lead to the decomposition of formamide and the formation of tar-like byproducts, significantly reducing the yield and complicating purification.
-
Reagent Quality: Use freshly distilled ethyl α-chloroacetoacetate and a high-purity grade of formamide. Impurities in the starting materials can initiate side reactions.
-
Moisture: The presence of water can interfere with the cyclization. While formamide often contains some water, ensure your reaction vessel is dry and, if possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.[2]
Q2: The reaction mixture turned dark brown or black during the cyclization. Is this normal?
A2: Some color change is expected, but the formation of a dark, tarry substance indicates significant byproduct formation, likely due to overheating.[3] If this occurs, it is best to stop the reaction, as the yield of the desired product will be minimal and purification will be extremely difficult. For future attempts, reduce the reaction temperature by 10-15°C and monitor the reaction more closely.
Q3: How do I effectively hydrolyze the ethyl ester to the carboxylic acid without degrading the oxazole ring?
A3: The oxazole ring can be sensitive to harsh hydrolytic conditions. Both acidic and basic hydrolysis can be effective, but require careful control.
-
Acidic Hydrolysis: A common method involves heating the ester with aqueous sulfuric acid (e.g., 60% H₂SO₄).[4][5] This method is often cleaner, but prolonged exposure to strong acid at high temperatures can lead to ring opening. It is crucial to monitor the reaction by TLC or LC-MS and stop as soon as the starting material is consumed.
-
Basic Hydrolysis: Using an aqueous solution of sodium hydroxide (NaOH) at moderate temperatures (e.g., 20-40°C) is an alternative.[6] This avoids the harshness of strong, hot acid. However, the resulting carboxylate salt must be carefully acidified in a separate step to precipitate the carboxylic acid. Over-acidification should be avoided.
Table 1: Recommended Conditions for Hydrolysis
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | 60% aq. H₂SO₄ | 1-2 M aq. NaOH |
| Temperature | 80-90°C | 20-40°C |
| Monitoring | TLC (e.g., 1:1 Hexane:EtOAc) | TLC |
| Workup | Cool, dilute with water, extract product | Acidify with HCl to pH ~3, filter precipitate |
Part 2: Conversion of Carboxylic Acid to this compound
With the key carboxylic acid intermediate in hand, the next stage involves converting the carboxyl group into a primary amine. The Curtius Rearrangement is a highly reliable and versatile method for this transformation. It proceeds through an acyl azide intermediate, which thermally rearranges to an isocyanate. The isocyanate is then hydrolyzed to the target amine.[7][8]
Experimental Workflow: The Curtius Rearrangement
Caption: Workflow for the Curtius Rearrangement to the target amine.
Detailed Experimental Protocol: Curtius Rearrangement
-
Acyl Azide Formation: To a solution of 4-methyloxazole-5-carboxylic acid (1.0 eq) in an anhydrous, inert solvent (e.g., toluene or THF) under a nitrogen atmosphere, add triethylamine (1.1 eq). Cool the mixture to 0°C. Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Rearrangement to Isocyanate: Gently heat the reaction mixture to 80-100°C. The rearrangement is accompanied by the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours). The formation of the isocyanate can be monitored by IR spectroscopy (strong absorption band around 2250-2275 cm⁻¹).
-
Hydrolysis to Amine: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding it to a stirred solution of aqueous acid (e.g., 2 M HCl). Stir vigorously for several hours or overnight to ensure complete hydrolysis of the isocyanate and the corresponding carbamic acid decarboxylation.
-
Workup and Purification: Neutralize the aqueous layer with a base (e.g., NaOH) to a pH of ~9-10. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Frequently Asked Questions & Troubleshooting (Part 2)
Q4: The Curtius rearrangement is not proceeding, or is very slow. What should I check?
A4: The most common issue is incomplete formation of the acyl azide or insufficient temperature for the rearrangement.
-
Acyl Azide Formation: Ensure all reagents and solvents are anhydrous. Water will react with DPPA and the carboxylic acid, preventing the formation of the necessary intermediate.
-
Reaction Temperature: The rearrangement of the acyl azide to the isocyanate is a thermal process.[9] If you do not see nitrogen evolution upon heating to 80°C, the temperature may be too low. You can cautiously increase the temperature in 10°C increments. A solvent with a higher boiling point, like toluene or xylene, is often preferred to ensure a sufficient temperature can be reached and maintained.
Q5: During the hydrolysis of the isocyanate, I am getting a low yield of the final amine and a significant amount of an insoluble white solid. What is this byproduct?
A5: This is a classic issue. The insoluble solid is likely a symmetrically substituted urea. This forms when a molecule of the desired amine product acts as a nucleophile and attacks a second molecule of the unreacted isocyanate intermediate.[8]
-
How to Prevent It: This side reaction can be minimized by ensuring the isocyanate is fully hydrolyzed before a significant concentration of the free amine can build up. The key is to perform the quench carefully. Add the toluene solution of the isocyanate slowly to a vigorously stirred excess of aqueous acid. This ensures that each molecule of isocyanate is immediately surrounded by water and acid for hydrolysis, rather than other reactive species.
Q6: How should I purify the final this compound product? It seems to be streaking on my silica TLC plates.
A6: Primary amines are basic and interact strongly with the acidic surface of standard silica gel, leading to poor chromatographic performance (streaking).
-
Column Chromatography: To obtain a clean separation, the silica gel should be "deactivated" or a basic modifier should be added to the mobile phase.
-
Recommended Solvent System: A good starting point is a gradient of methanol in dichloromethane (DCM). To this mobile phase, add a small amount of a volatile amine base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-1% v/v). This will neutralize the acidic sites on the silica and allow for sharp, well-defined elution of your product.
-
-
Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be an effective alternative to chromatography. Experiment with solvent/anti-solvent systems such as ethyl acetate/hexanes or isopropanol/diethyl ether.
References
- EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google P
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH. [Link]
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. [Link]
-
Curtius rearrangement - Wikipedia. [Link]
- CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google P
- EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google P
- US3538110A - Production of 4-methyloxazole-5-carboxylic esters - Google P
-
4-Methyloxazole-5-carboxamide | C5H6N2O2 | CID 78581 - PubChem - NIH. [Link]
-
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide - MDPI. [Link]
- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)
Sources
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Methyloxazol-5-amine
Welcome to the technical support guide for the purification of 4-Methyloxazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has low purity after synthesis. What is the best initial purification strategy?
As a Senior Application Scientist, my first recommendation is always to characterize the impurity profile if possible. However, for a polar heterocyclic amine like this compound, a multi-step approach is often most effective. The choice depends on the nature of the impurities.
-
For removing non-polar or neutral organic impurities: An acid-base liquid-liquid extraction is an excellent first step. This leverages the basicity of the amine to selectively move it into an aqueous phase, leaving non-basic impurities behind in the organic phase.
-
For removing polar impurities or close structural analogs: Column chromatography is the gold standard. Given the basic nature of your compound, special considerations are needed to prevent poor separation.
-
For final polishing to obtain high-purity, crystalline material: Recrystallization is the ideal final step after initial purification by extraction or chromatography.
We will break down the troubleshooting and protocols for each of these core techniques below.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful tool, but amines can be challenging due to their basicity. The acidic nature of standard silica gel can lead to strong, irreversible binding or significant peak tailing.
Q2: My compound is streaking badly on a standard silica gel column. How can I fix this?
This is a classic issue caused by the interaction between the basic amine and the acidic silanol groups on the silica surface. The amine becomes protonated and sticks to the stationary phase.
The Causality: The lone pair on the amine's nitrogen atom acts as a Lewis base, interacting strongly with the acidic protons of the silica gel's Si-OH groups. This causes a portion of the analyte to move slowly and erratically, resulting in a "streak" or "tail" rather than a sharp band.
Solution 1: Neutralize the Stationary Phase with a Mobile Phase Additive. The most common solution is to add a small amount of a competing base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your amine to elute symmetrically.
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your eluent system.[1][2][3][4] TEA is volatile enough to be removed easily with your solvent during evaporation.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a component of the polar phase (e.g., add 1-2% of this solution to your methanol before mixing with dichloromethane).[5]
Solution 2: Use a Deactivated Stationary Phase. A superior, though more costly, option is to use a stationary phase designed for amine purification.
-
Amine-Functionalized Silica: These columns have a propyl-amine moiety bonded to the silica surface, creating a more alkaline environment that is ideal for purifying organic bases.[6] This often provides superior separation and peak shape without requiring additives in the mobile phase.[3][5][6]
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.
Table 1: Troubleshooting Common Chromatography Issues
| Issue | Probable Cause | Recommended Solution |
| Compound Streaking/Tailing | Acidic silica interacting with the basic amine. | Add 1% triethylamine to the eluent OR use an amine-functionalized silica column.[3][5][6] |
| No Elution of Compound | Compound is irreversibly bound to the silica; eluent is not polar enough. | Increase eluent polarity (e.g., higher % of methanol). If still stuck, the compound may have decomposed on silica. Consider a different technique. |
| Poor Separation from Impurity | Insufficient resolution between the compound and impurity. | Run a gradient elution. If using an additive like TEA, ensure it is in both the starting and ending solvent systems. Try an alternative solvent system (e.g., switch from Ethyl Acetate/Hexane to DCM/Methanol). |
Q3: What is a good starting solvent system for purifying this compound on silica gel?
This compound is a polar molecule. Therefore, a moderately polar mobile phase will be required. Always develop your method first using Thin-Layer Chromatography (TLC).
Table 2: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Additive | Notes |
| Dichloromethane (DCM) / Methanol | 95 : 5 | 0.5 - 1% Triethylamine | A standard starting point for polar amines.[1] Increase methanol percentage for more elution power. |
| Ethyl Acetate (EtOAc) / Hexanes | 50 : 50 | 1% Triethylamine | A less polar "green" alternative to DCM. Adjust ratio as needed.[4][5] |
| Chloroform / Methanol / Ammonia | 80 : 18 : 2 | Ammonia | A more polar system for compounds with very high affinity for silica. |
Experimental Protocol: Flash Column Chromatography
This protocol assumes the use of a standard silica gel column with a basic additive.
-
TLC Analysis: Spot your crude material on a silica TLC plate. Develop the plate in a chamber with your chosen solvent system (e.g., 95:5 DCM/Methanol with 1% TEA). Your target Rf (retention factor) should be ~0.25-0.35 for good separation on a column.
-
Column Packing: Dry or slurry pack a flash chromatography column with silica gel using your starting eluent (the less polar solvent, e.g., pure DCM with 1% TEA). Do not let the column run dry.
-
Sample Loading:
-
Liquid Loading: Dissolve your crude this compound in a minimum amount of DCM.
-
Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM, Methanol). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
-
Elution: Begin eluting the column with your starting mobile phase. If separation is poor, you can run a gradient by slowly increasing the percentage of the more polar solvent (e.g., gradually increasing methanol from 5% to 15%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization: Chromatography Workflow
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent can be found.[7]
Q4: How do I select the best recrystallization solvent for this compound?
The principle of recrystallization relies on differential solubility. A good solvent will dissolve the compound completely when hot but allow it to crash out as pure crystals upon cooling, while the impurities remain dissolved.[7]
The Causality: The dissolution process is endothermic, so increasing the temperature increases solubility. A sharp solubility curve (a large difference in solubility between hot and cold) is ideal. As the solution cools slowly, the crystal lattice of the desired compound forms preferentially, excluding impurity molecules.
Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a few drops of a test solvent at room temperature. Observe if it dissolves. If it dissolves immediately, the solvent is too good and not suitable.
-
If it does not dissolve, heat the mixture gently (e.g., in a hot water bath). Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent is one where the compound dissolves when hot and forms a significant amount of crystals upon cooling.
Table 3: Common Solvents for Recrystallization Screening
| Solvent Class | Examples | Notes on Amines |
| Alcohols | Isopropanol, Ethanol, Methanol | Amines often have good solubility in alcohols.[8] A mixture with water can sometimes be effective. |
| Esters | Ethyl Acetate (EtOAc) | A good mid-polarity solvent to try. |
| Ketones | Acetone | Can be effective, but watch for potential side reactions if impurities are present. |
| Ethers | Diethyl Ether, Methyl t-butyl ether (MTBE) | Often used as the "anti-solvent" to precipitate the compound from a more polar solution. |
| Hydrocarbons | Hexanes, Toluene | Good for precipitating polar compounds. Toluene has been used for similar heterocycles.[9] |
| Nitriles | Acetonitrile | Can be an excellent solvent for polar compounds, including amides and amines.[2] |
Q5: My compound is an oil or won't crystallize. What should I do?
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of pure material, add a single crystal to the cooled solution to initiate crystallization.
-
Use an Anti-Solvent: If your compound is too soluble in your chosen solvent even when cold, slowly add a miscible "anti-solvent" (one in which your compound is insoluble, like hexanes or diethyl ether) until the solution becomes cloudy. Gently heat until it's clear again, then allow it to cool slowly.[7][10]
-
Consider Salt Formation: Amines can often be converted to their hydrochloride or sulfate salts, which are typically more crystalline than the free base.[10][11] You can dissolve your crude amine in a solvent like isopropanol or ether, add a solution of HCl in ether, and collect the precipitated salt. The salt can then be recrystallized. Afterwards, the pure salt is dissolved in water, basified (e.g., with NaHCO₃), and the pure free base is extracted with an organic solvent.
Visualization: Recrystallization Solvent Selection
Caption: Decision workflow for selecting a recrystallization solvent.
Troubleshooting Guide: Acid-Base Extraction
This technique is excellent for separating basic compounds like amines from neutral or acidic impurities.
Q6: How do I perform an acid-base extraction to purify my amine?
The Causality: The neutral amine is soluble in organic solvents.[8] When reacted with an acid, it forms an ammonium salt (R-NH₃⁺Cl⁻). This salt is ionic and therefore soluble in water but insoluble in most organic solvents.[12] This change in solubility allows for the separation.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake vigorously and allow the layers to separate. The protonated amine will move to the top aqueous layer, while neutral impurities remain in the bottom organic layer.
-
Separation: Drain the organic layer (containing neutral impurities) and set it aside. Keep the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is > 9. This deprotonates the ammonium salt, regenerating the neutral, organic-soluble free amine.
-
Re-extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the separatory funnel. Shake to extract the neutral amine back into the organic layer.
-
Isolation: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified amine.
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
References
- Benchchem. Technical Support Center: Purification of Crude (4-Methyloxazol-2-YL)methanamine.
- National Center for Biotechnology Information. Immunoaffinity Purification of Dietary Heterocyclic Amine Carcinogens. PubMed.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. Purification: How To - Crystallization.
- Edelmann, F. T. What is the best technique for amide purification? ResearchGate.
- Biotage. When should amine-bonded columns be used for purification?
- Labsolu. 4-Methyloxazol-2-amine.
- National Center for Biotechnology Information. This compound. PubChem.
- Den Hollander, C. W. Process for the purification of 3-amino-5-methylisoxazole. Google Patents.
- Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
- Various Authors. How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?
- Various Authors. Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
- J&K Scientific LLC. 4-Methyloxazol-2-amine | 35629-70-0.
- Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.
- Royal Society of Chemistry. Organic & Biomolecular Chemistry - Supplementary Information.
- University of Calgary. Solubility of Organic Compounds.
- CN111632400B. Recrystallization purification method of enamine salt. Google Patents.
- Kurosawa, W., Kan, T., & Fukuyama, T. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
- askIITians. Amines are soluble in organic solvents whereas ammonium salts are not.
- LibreTexts Chemistry. Amines and Heterocycles.
- Slepukhin, P. A., et al. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules.
- Sati, B., et al. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.
- Shtaitz, Y. K., et al. Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. ResearchGate.
- Shtaitz, Y. K., et al. Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors. ResearchGate.
Sources
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- 10. Purification [chem.rochester.edu]
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- 12. Amines are soluble in organic solvents whereas ammonium salts are not - askIITians [askiitians.com]
Stability issues of 4-Methyloxazol-5-amine in solution
Welcome to the technical support center for 4-Methyloxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with an oxazole ring system, which is known to be susceptible to degradation under certain conditions. The primary stability concerns for this molecule in solution are hydrolysis, oxidation, and photolysis.[1] The presence of both an electron-donating methyl group and an amino group on the oxazole ring influences its electronic distribution and, consequently, its reactivity and stability profile.
This guide will walk you through frequently asked questions and provide detailed troubleshooting protocols to help you mitigate stability issues and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The main degradation pathways for this compound are:
-
Hydrolysis: The oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring cleavage. Oxazoles are generally more stable in acidic conditions compared to furans but can be degraded by strong acids.[1] Basic conditions, in particular, can promote the cleavage of the oxazole ring.[2]
-
Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring opening.[1] The amino group can also be a site of oxidative degradation.
-
Photolysis: Exposure to UV light can induce rearrangement or degradation of the oxazole ring.[1]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of the oxazole ring is pH-dependent. Generally, oxazoles exhibit greater stability in neutral to mildly acidic conditions. In a study on the isoxazole ring in leflunomide, the compound was stable at pH 4.0 and 7.4 at 25°C, but decomposed at pH 10.0.[2] While this compound is an oxazole, this provides an analogous insight into potential pH instability. The amino group's basicity will also play a role in the compound's overall stability at different pH values.
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic conditions, the oxazole ring can cleave to form an alpha-acylamino ketone or related structures.[1] Oxidative degradation may lead to various smaller, fragmented molecules. The specific degradation products will depend on the conditions (pH, temperature, presence of oxidizing agents, or light).
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions of this compound should be:
-
Stored at low temperatures: Generally, 2-8°C is recommended for short-term storage, with freezing for long-term storage.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.[1]
-
Stored under an inert atmosphere: For sensitive applications, purging the solution with nitrogen or argon can minimize oxidative degradation.[1]
-
Maintained at an optimal pH: Based on the general stability of oxazoles, a slightly acidic to neutral pH is likely to be optimal.
Troubleshooting Guides
This section provides detailed protocols to identify and resolve stability issues with this compound in your experiments.
Guide 1: Investigating Unexpected Experimental Results - A Forced Degradation Study
If you are observing inconsistent results, loss of activity, or the appearance of unknown peaks in your analysis, a forced degradation study can help you understand the stability of your compound under various stress conditions.[3][4] This study is a critical component in the development of stability-indicating analytical methods.[4]
Objective: To intentionally degrade this compound under controlled conditions to identify potential degradants and sensitive conditions.
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Establish a "Time Zero" control: Immediately analyze an aliquot of the stock solution to determine the initial purity and concentration.
-
Expose the compound to stress conditions in separate, clearly labeled vials:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature and monitor at the same time points.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature and monitor.
-
Thermal Stress: Incubate a sample of the stock solution at 80°C.
-
Photolytic Stress: Expose a sample in a photostable, transparent container to UV and visible light.
-
-
Neutralize the acidic and basic samples before analysis, if necessary for your analytical method.
-
Analyze all samples (including the "Time Zero" control) using a stability-indicating method, such as HPLC with UV and/or mass spectrometry detection.
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants).
-
Quantify the degradation and, if possible, identify the major degradation products using mass spectrometry.
Data Interpretation:
| Stress Condition | % Degradation of this compound (Hypothetical Data) | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 5-10% | 1 |
| 0.1 M NaOH, RT, 24h | 20-30% | 2 |
| 3% H₂O₂, RT, 24h | 15-25% | 3 |
| 80°C, 24h | <5% | 0 |
| UV/Vis Light, 24h | 10-15% | 2 |
This table will help you pinpoint the conditions under which this compound is least stable.
Guide 2: Proactive Stability Enhancement - Buffer and Solvent Selection
Choosing the right solvent and buffer system is crucial for preventing degradation during your experiments.
Objective: To select a solvent and buffer system that maximizes the stability of this compound for the duration of your experiment.
Workflow for Buffer/Solvent Screening:
Caption: Workflow for buffer and solvent screening.
Step-by-Step Protocol:
-
Prepare a series of buffer solutions covering a range of pH values (e.g., pH 4, 6, 7.4, 9).
-
Prepare solutions of this compound in each buffer system at your target experimental concentration. Also, consider preparing solutions in mixed aqueous/organic solvents if your application allows.
-
Take a "Time Zero" sample from each solution for immediate analysis.
-
Incubate all solutions under your typical experimental conditions (e.g., temperature, light exposure).
-
Collect aliquots at various time points (e.g., 4, 8, 24 hours).
-
Analyze all samples using a validated HPLC method to quantify the amount of remaining this compound.
-
Plot the percentage of remaining compound versus time for each condition to determine the optimal buffer and solvent system.
Expected Outcome:
This systematic approach will provide you with empirical data to support the selection of a formulation that ensures the stability of this compound throughout your experiments, thereby increasing the reliability and reproducibility of your results.
References
-
National Center for Biotechnology Information. (n.d.). 4-Methyloxazole-5-carbonitrile. PubChem Compound Database. Retrieved from [Link]
-
Wang, L., Liu, Y., Ma, J., & Zhao, F. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Water Research, 88, 56-64. [Link]
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Revelou, P.-K., Xagoraris, M., Alissandrakis, E., Pappas, C. S., & Tarantilis, P. A. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2821. [Link]
-
Jub-Jub, M., et al. (2004). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
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Navigating the Labyrinth: A Technical Support Guide to Aminooxazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminooxazole compounds. This guide is designed to be a practical resource, moving beyond simple protocols to explain the 'why' behind the 'how.' As a senior application scientist, I've seen firsthand how the unique properties of the aminooxazole scaffold can present both exciting opportunities and frustrating challenges. This resource is a distillation of that experience, aimed at helping you anticipate and overcome common pitfalls in your experiments.
The aminooxazole moiety, a bioisostere of the more commonly encountered aminothiazole, offers compelling advantages, including potentially improved metabolic stability and solubility profiles.[1][2] However, its handling requires a nuanced understanding of its chemistry to avoid experimental setbacks. This guide is structured to address the most frequent issues encountered in the lab, from synthesis and purification to storage and use in biological assays.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the handling of aminooxazole compounds.
Q1: My aminooxazole compound seems to be degrading upon storage. What are the primary stability concerns?
A1: The two primary stability concerns for aminooxazole compounds are photodegradation and, to a lesser extent, hydrolysis. 2-Aminooxazole itself is notably susceptible to degradation under UV light.[3][4] It is crucial to protect these compounds from light at all stages of their lifecycle in the lab. Hydrolytic stability can vary depending on the substitution pattern and pH. While generally stable in neutral to basic conditions, some oxazole systems can be sensitive to acid-catalyzed hydrolysis.[5][6] For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be particularly unstable towards hydrolytic ring-opening.[5]
Q2: I'm struggling with the synthesis of an N-substituted 4-aryl-2-aminooxazole. The yields are consistently low. What could be the issue?
A2: The synthesis of this class of aminooxazoles can indeed be challenging. The poor reactivity of N-substituted ureas, due to the lower nucleophilicity of the oxygen atom compared to sulfur in the analogous thiourea reaction, can lead to low yields in condensation reactions.[1] A robust and versatile method for N-arylation is the Buchwald-Hartwig cross-coupling reaction.[1] Success with this reaction often hinges on the careful optimization of the catalyst, ligand, base, and solvent system.
Q3: I've heard that aminothiazoles can be "Pan-Assay Interference Compounds" (PAINS). Should I be concerned about my aminooxazole derivatives?
A3: This is a valid concern, as PAINS can lead to misleading results in high-throughput screening by reacting non-specifically with assay components.[1] The good news is that 2-aminooxazoles have shown low reactivity with glutathione (GSH), a common biological thiol, suggesting they may have a lower propensity for this type of non-specific interaction compared to some other scaffolds.[1] However, it is always prudent to perform counter-screens to rule out assay interference.
Q4: My aminooxazole compound is precipitating in my aqueous assay buffer. How can I improve its solubility?
A4: While the isosteric replacement of a thiazole with an oxazole can improve aqueous solubility, challenges can still arise.[2] Precipitation in aqueous buffers is a common issue for many small molecules. Strategies to mitigate this include the use of co-solvents (such as DMSO, keeping the final concentration as low as possible), pH adjustment of the buffer (if your compound's solubility is pH-dependent), and performing kinetic solubility measurements to understand the limits of your compound in your specific assay medium.[1]
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Combating Compound Instability
Aminooxazole compounds can be sensitive to their environment. Here’s how to protect them.
Symptoms:
-
Loss of compound potency over time.
-
Appearance of new, unexpected spots on TLC or peaks in LC-MS of stored samples.
-
Inconsistent results in biological assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting photodegradation.
Detailed Protocols & Explanations:
-
Storage: Always store aminooxazole compounds, both as solids and in solution, in amber vials or containers that block UV light.[7] If amber containers are unavailable, wrap clear containers securely in aluminum foil. Store in a dark location, such as a cabinet or drawer.
-
Handling: When weighing out the compound or preparing solutions, minimize exposure to direct laboratory light.[8] For sensitive experiments, consider working under yellow or red light, which has lower energy than white or blue light. During biological assays, if plates or tubes need to be incubated, ensure they are protected from light.
Symptoms:
-
Compound degradation in aqueous buffers, especially at acidic pH.
-
Loss of mass corresponding to the addition of water in mass spectrometry analysis.
Troubleshooting Steps:
-
pH Screening: Assess the stability of your compound in a range of buffers with different pH values (e.g., pH 4, 7.4, 9). Use LC-MS to monitor the appearance of degradation products over time. The oxazole ring system has been noted to have lower aromatic stability compared to imidazole and thiazole rings, potentially making it more susceptible to hydrolysis under certain conditions.[9]
-
Buffer Selection: If your compound shows instability at a particular pH, adjust your experimental buffers accordingly. For many oxazole derivatives, neutral to slightly basic conditions are often optimal for stability.[6]
-
Temperature Control: Hydrolysis is often accelerated at higher temperatures. If you suspect hydrolysis, conduct your experiments at the lowest practical temperature.
Guide 2: Synthesis and Purification Challenges
Navigating the synthetic and purification steps for aminooxazoles requires careful planning and execution.
Symptoms:
-
Incomplete conversion of the starting 2-aminooxazole.
-
Formation of significant side products.
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing Buchwald-Hartwig reactions.
Key Considerations:
-
Catalyst and Ligand: The choice of palladium pre-catalyst and phosphine ligand is critical. Systems like X-Phos Pd G2 or S-Phos Pd G2 have been used successfully for the N-arylation of 2-aminooxazoles.[1]
-
Base: The base plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective. However, for base-sensitive substrates, weaker bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) may be necessary.[1]
-
Solvent: Aprotic solvents such as toluene or dioxane are commonly used. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Substituent Effects: Be aware that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on your aryl halide can influence the reaction rate and yield.[1]
Symptoms:
-
Significant tailing of the compound on silica gel TLC.
-
Poor separation from starting materials or impurities.
-
Low recovery of the compound from the column.
Protocol for Improved Purification:
-
Stationary Phase Selection: Standard silica gel is acidic and can strongly interact with the basic amino group of your compound, leading to the issues described. Consider using an amine-functionalized silica stationary phase.[10]
-
Mobile Phase Modification: If using standard silica, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et3N) or ammonium hydroxide in your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).[11] This will compete with your compound for the acidic sites on the silica, reducing tailing and improving elution.
-
TLC Method Development: Before running a column, carefully develop your TLC solvent system. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen eluent system for optimal separation.[12]
Guide 3: Navigating Biological Assay Interference
Ensuring that your observed biological activity is genuine and not an artifact is paramount.
Symptoms:
-
Activity observed in a primary screen that is not reproducible in orthogonal assays.
-
Inconsistent dose-response curves.
Strategies for Identifying and Mitigating Interference:
-
Fluorescence Interference: If your assay has a fluorescence-based readout, be aware that your aminooxazole derivative might be intrinsically fluorescent or act as a quencher.[13][14]
-
Pre-read Protocol: Before adding assay reagents, read the fluorescence of your compound plate at the assay's excitation and emission wavelengths. This will identify autofluorescent compounds.
-
Counter-screen: Run the assay without the target enzyme or protein to see if the compound still produces a signal.
-
-
Absorbance Interference: For absorbance-based assays, colored compounds can interfere with the readout.[14]
-
Protocol: Similar to fluorescence, measure the absorbance of your compound at the assay wavelength to identify potential interference.
-
-
Thiol Reactivity Check: Although aminooxazoles generally show low reactivity, it's good practice to assess potential interaction with thiols, especially if your target protein has a critical cysteine residue.
-
Protocol: Incubate your compound with a thiol-containing molecule like glutathione (GSH) and monitor for the formation of an adduct by LC-MS.[1]
-
Data Summary Table: Common Pitfalls and Mitigation Strategies
| Pitfall | Primary Cause | Recommended Mitigation Strategies |
| Photodegradation | UV light exposure | Store in amber vials, work under low-light conditions, wrap clear containers in foil.[7][8] |
| Hydrolysis | Acidic or strongly basic aqueous conditions | Buffer experiments at neutral or slightly basic pH; perform pH stability studies.[6][9] |
| Low Synthetic Yield | Poor reactivity of precursors; suboptimal coupling conditions | Employ robust methods like Buchwald-Hartwig coupling; screen catalysts, ligands, bases, and solvents.[1] |
| Purification Issues | Strong interaction of the basic amine with acidic silica gel | Use amine-functionalized silica or add a basic modifier (e.g., triethylamine) to the eluent.[10][11] |
| Poor Solubility | High concentration in aqueous buffers | Use co-solvents (e.g., DMSO), adjust buffer pH, determine kinetic solubility limits.[1][2] |
| Assay Interference | Intrinsic fluorescence/color; non-specific reactivity | Perform pre-reads and counter-screens for fluorescence/absorbance assays; conduct thiol reactivity checks if necessary.[1][13][14] |
References
-
Effect of pH on first-order rate constant for the hydrolysis of... ResearchGate. Available at: [Link]
-
In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). PubMed. Available at: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. Available at: [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. PMC. Available at: [Link]
-
UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications (RSC Publishing). Available at: [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. Available at: [Link]
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. NIH. Available at: [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]
-
UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. PMC. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]
-
Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. ResearchGate. Available at: [Link]
-
Interference with Fluorescence and Absorbance. PubMed. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. PMC. Available at: [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]
-
Amine group - electron donating or withdrawing group? Chemistry Stack Exchange. Available at: [Link]
-
A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]
-
Why is amine an electron withdrawing group? Quora. Available at: [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. Available at: [Link]
-
A Guide to Handling and Storing Chemicals in a Lab. InterFocus. Available at: [Link]
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Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Comment on 'The Ecstasy and Agony of Assay Interference Compounds'. ResearchGate. Available at: [Link]'
-
Interference with Fluorescence and Absorbance. ResearchGate. Available at: [Link]
-
Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications (RSC Publishing). Available at: [Link]
-
How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. Available at: [Link]
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Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]
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Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. RSC Publishing. Available at: [Link]
-
Avoiding Fluorescence Assay Interference-The Case for Diaphorase. ResearchGate. Available at: [Link]
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Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process. PubMed. Available at: [Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC. Available at: [Link]
-
Effect of electron-donating and electron-withdrawing groups on the cyclization step. ResearchGate. Available at: [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC. Available at: [Link]
-
Understanding the Influence of Electron-Donating and Electron-Withdrawing Substituents on the Anticorrosive Properties of Imidazole: A Quantum-Chemical Approach. springerprofessional.de. Available at: [Link]
-
Influence of C3′- and C4′-substitutions on fluorescence, crystal packing, and physicochemical properties of flavonol. RSC Publishing. Available at: [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. PMC. Available at: [Link]
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- 3. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Methyloxazol-5-amine
Welcome to the technical support center for the synthesis and scale-up of 4-Methyloxazol-5-amine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during laboratory and pilot-plant scale production. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process.
Overview of Recommended Synthetic Route
The synthesis of 5-aminooxazoles, including this compound, can be approached through several methods. For scalability, reproducibility, and substrate availability, a modified Van Leusen-type reaction is often a robust choice. While the classic Van Leusen reaction uses an aldehyde and tosylmethyl isocyanide (TosMIC) to yield a 5-substituted oxazole, adaptations are required for the synthesis of a 5-amino substituted variant.[1][2] A more direct and scalable approach involves the cyclization of α-ketoamides with amines or other suitable precursors.[3]
A prevalent and effective strategy involves a multicomponent reaction, which is highly efficient for building molecular complexity in a single step.[4] For the specific target of this compound, a practical synthesis can be achieved from readily available starting materials.
Core Reaction: The key transformation involves the construction of the oxazole ring from a suitable three-carbon precursor and an amine source.
Visualized General Workflow
The following diagram outlines the critical stages from starting materials to the final, purified active pharmaceutical ingredient (API).
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured as a decision-making tool to address specific problems encountered during the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
Category 1: Low or No Product Yield
Q1: My reaction yield is consistently low. I'm using a Van Leusen-type approach with TosMIC. What are the most common culprits?
A1: Low yields in reactions involving TosMIC (tosylmethyl isocyanide) are frequently traced back to two primary factors: the quality of the TosMIC itself and the reaction conditions.[5][6]
-
Expertise & Causality:
-
Inactive TosMIC: TosMIC is susceptible to degradation, especially with exposure to moisture or acidic impurities. This reduces the concentration of the active nucleophile, leading to poor conversion.
-
Base and Solvent Issues: The initial step requires the deprotonation of TosMIC.[2][7] The base used (e.g., potassium carbonate, potassium t-butoxide) must be strong enough and sufficiently soluble in the chosen solvent system. Anhydrous conditions are critical; water will quench the deprotonated TosMIC anion.
-
Temperature: While heating is often required to drive the final elimination and aromatization to the oxazole, excessive temperatures can lead to decomposition of TosMIC and the product.
-
-
Troubleshooting & Self-Validation:
-
Verify TosMIC Quality: Use freshly purchased TosMIC or material that has been stored under an inert atmosphere in a desiccator.
-
Ensure Anhydrous Conditions: Dry your solvents (e.g., THF, DMF, Dioxane) using standard methods like distillation from a drying agent or passing through an activated alumina column. Flame-dry glassware before use.
-
Base Optimization: If using a heterogeneous base like K₂CO₃, ensure efficient stirring and consider a phase-transfer catalyst. If using a soluble base like t-BuOK, ensure it is added at the correct temperature (often cooled) to prevent side reactions.[7]
-
Q2: I'm not using TosMIC, but a cyclization of an α-acylamino ketone. My yields are still poor. What should I investigate?
A2: This refers to a Robinson-Gabriel type synthesis. The critical step is the cyclodehydration of the intermediate.[8]
-
Expertise & Causality:
-
Inefficient Dehydration: The most common point of failure is incomplete cyclization due to a weak dehydrating agent or insufficient heat. Strong acids like concentrated H₂SO₄ or polyphosphoric acid (PPA) are often used, but can also cause charring and degradation if not controlled.
-
Byproduct Formation: Reactive intermediates can polymerize or undergo side reactions under harsh acidic and high-temperature conditions.[5]
-
-
Troubleshooting & Self-Validation:
-
Choice of Dehydrating Agent: If H₂SO₄ is causing degradation, consider milder alternatives like POCl₃ or SOCl₂ with a base, or using a solid-supported acid catalyst for easier removal and potentially cleaner reaction.
-
Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the oxazole. This will help you distinguish between an incomplete reaction and product degradation. If the product appears and then its concentration decreases, your conditions are too harsh.
-
Temperature Staging: Instead of heating directly to a high temperature, try a staged approach. For example, hold at a moderate temperature (e.g., 60-80 °C) to allow for cyclization before increasing the temperature for the final dehydration, if necessary.
-
Category 2: Purity Issues & Byproduct Formation
Q1: My final product is contaminated with a persistent impurity. How can I identify and eliminate it?
A1: The identity of the byproduct is key. In many oxazole syntheses, common impurities include unreacted starting materials, hydrolyzed intermediates, or isomers.
-
Expertise & Causality:
-
Incomplete Reaction: The most straightforward cause is an incomplete reaction, leaving starting materials in the final product.[5]
-
Hydrolysis: The amino group on the oxazole ring can be sensitive. During an acidic workup or purification, hydrolysis can occur, leading to related impurities. 5-aminooxazoles can be particularly sensitive to acidic conditions.[9]
-
Isomer Formation: Depending on the precursors, regioisomers can sometimes form. For example, if the starting materials are not symmetric, cyclization could potentially occur in two different ways.
-
-
Troubleshooting & Self-Validation:
-
Characterize the Impurity: Obtain an LC-MS of your crude product. The mass of the impurity will provide critical clues. A mass corresponding to a starting material is an easy diagnosis. A mass of [Product + 18] might suggest a hydrolysis product.
-
Workup pH Control: During the aqueous workup, use a buffered or carefully controlled pH wash (e.g., saturated sodium bicarbonate) to neutralize any excess acid before extraction. Avoid prolonged exposure to strong acids or bases.
-
Purification Strategy: this compound is a basic compound. One purification strategy is an acid/base swing. Dissolve the crude material in a suitable organic solvent and extract with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product.
-
| Parameter | Recommended Condition | Rationale for Scale-Up |
| Solvent | Dioxane, DMF, or Acetonitrile | Higher boiling points allow for a good temperature range. DMF can aid in dissolving inorganic bases. |
| Base | K₂CO₃, Cs₂CO₃, or DBU | K₂CO₃ is cost-effective for scale-up. DBU is a strong, non-nucleophilic organic base suitable for homogenous reactions. |
| Temperature | 60 - 120 °C (Route Dependent) | Must be carefully optimized. Too low leads to slow/stalled reactions; too high promotes byproduct formation. |
| Monitoring | HPLC with UV/MS detector | Provides accurate, quantitative data on conversion and purity, which is essential for process control. |
Category 3: Workup and Isolation Challenges
Q1: My product seems to be water-soluble, and I'm losing a significant amount during the aqueous workup. How can I improve recovery?
A1: The amine functionality on this compound can lead to partial water solubility, especially if the aqueous phase is slightly acidic.
-
Expertise & Causality:
-
Protonation: The amino group can be protonated (R-NH₃⁺), forming a salt that is highly soluble in water. If your workup leaves the aqueous phase neutral or acidic, you will lose product.
-
Emulsion Formation: The presence of polar functionalities can lead to the formation of emulsions during extraction, trapping product in the interfacial layer.
-
-
Troubleshooting & Self-Validation:
-
Back-Extraction: After your primary extraction, re-extract the aqueous layer with a different, more polar solvent like ethyl acetate or a mixture of dichloromethane/isopropanol to recover dissolved product.
-
pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding NaOH or K₂CO₃. This ensures the amine is in its free-base form, which is less water-soluble.
-
Brine Wash: To break emulsions and reduce the water content in your organic layer, wash the combined organic extracts with a saturated NaCl solution (brine).
-
Detailed Experimental Protocols
Protocol 1: Sample Synthesis of this compound
This is a representative procedure and must be optimized for your specific equipment and scale.
-
Vessel Preparation: Under an inert atmosphere (N₂ or Argon), charge a clean, dry, jacketed reactor with anhydrous N,N-Dimethylformamide (DMF, 5 volumes).
-
Reagent Charging: Add acetoacetamide (1.0 eq) to the reactor. Begin agitation.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq), ensuring it is finely powdered and dry.
-
Reagent Addition: In a separate vessel, prepare a solution of a suitable cyanating agent (e.g., cyanogen bromide, handled with extreme caution in a fume hood) in DMF (2 volumes).
-
Reaction: Slowly add the cyanating agent solution to the reactor over 1-2 hours, maintaining an internal temperature of 20-25 °C.
-
Heating & Monitoring: After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Monitor the reaction progress every 1-2 hours by HPLC. The reaction is considered complete when <2% of the limiting starting material remains.
-
Quench: Cool the reactor to 20 °C. Slowly and carefully quench the reaction by adding water (10 volumes).
-
Workup: Transfer the mixture to a separation funnel or extraction vessel. Extract the product with ethyl acetate (3 x 5 volumes).
-
Washes: Combine the organic layers and wash with water (2 x 5 volumes) and then with saturated brine (1 x 5 volumes).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.
References
- BenchChem. (n.d.). Troubleshooting guide for oxazole synthesis.
- BenchChem. (2025). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
- Wang, M., Liu, Y., Xiong, Q., Wang, P., & Yin, Z. (n.d.). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters. ACS Publications.
- Various Authors. (n.d.). Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization. ResearchGate. Request PDF.
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
- NROChemistry. (n.d.). Van Leusen Reaction.
- Various Authors. (n.d.). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. PMC - NIH.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Wikipedia. (n.d.). Van Leusen reaction.
- Bughin, C., Zhao, G., Bienaymé, H., & Zhu, J. (2001). A novel multicomponent synthesis of polysubstituted 5-aminooxazole and its new scaffold-generating reaction to pyrrolo[3,4-b]pyridine. PubMed.
- Bughin, C., Zhao, G., Bienaymé, H., & Zhu, J. (2006). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. PubMed.
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- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel multicomponent synthesis of polysubstituted 5-aminooxazole and its new scaffold-generating reaction to pyrrolo[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 4-Methyloxazol-5-amine
From the desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 4-Methyloxazol-5-amine. As a crucial building block in medicinal chemistry and drug development, obtaining this compound in high purity is paramount for reliable downstream applications. This guide is designed to provide you, our fellow researchers and scientists, with practical, field-tested insights into mastering its recrystallization. We will move beyond simple step-by-step instructions to explore the causality behind each procedural choice, empowering you to troubleshoot effectively and optimize your purification outcomes.
Physicochemical Profile of this compound
Understanding the inherent properties of this compound is the foundation of a successful purification strategy. The molecule's structure, featuring an oxazole ring and an amine group, dictates its behavior in various solvent systems. While extensive experimental data is not widely published, we can infer a working profile from computed properties and the behavior of analogous heterocyclic amines.
| Property | Value / Observation | Implication for Recrystallization |
| Molecular Formula | C₄H₆N₂O | Low molecular weight. |
| Molecular Weight | 98.10 g/mol [1] | --- |
| Predicted pKa | 3.34 ± 0.14[2] | The amine group is weakly basic. This suggests that solubility can be significantly altered by pH. The compound will be protonated and likely more soluble in acidic aqueous solutions. |
| Computed XLogP3 | 0.4[1] | This value indicates a relatively polar character, suggesting good solubility in polar solvents like alcohols and potentially limited solubility in non-polar hydrocarbon solvents.[3] |
| Predicted Boiling Point | 191.6 ± 20.0 °C[2] | The compound is a solid at room temperature. |
| Appearance | (Typically an off-white to tan solid) | Colored impurities may be present from synthesis, suggesting a potential need for decolorizing carbon. |
Recommended Recrystallization Protocol: A Starting Point
This protocol is a robust starting point based on the principles of purifying polar, weakly basic heterocyclic compounds. The key is to identify a solvent that dissolves the compound well when hot but poorly when cold.
Step 1: Solvent Screening
The "like dissolves like" principle is your primary guide. Given the polar nature of this compound, begin with polar solvents.
-
Place ~20-30 mg of your crude material into separate test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water, or a mixture like ethanol/water) dropwise at room temperature.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
If the compound is insoluble at room temperature, gently heat the tube to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at the boiling point, and which yields a good crop of crystals upon cooling. Ethanol or an ethanol/water mixture is often a successful system for similar amines.
Step 2: Bulk Recrystallization
-
Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the solvent until the compound has completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution. Using too much will result in poor recovery.[4]
-
(Optional) If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal. This step prevents premature crystallization in the funnel.[5]
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals as it allows impurities to remain in the "mother liquor."[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly, preferably under vacuum, to remove residual solvent.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Q: I've cooled the solution, but no crystals have formed. What went wrong?
A: This is a very common issue that typically points to one of two causes: excessive solvent or supersaturation.
-
Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[6] The concentration of your compound is too low to reach the saturation point, even at low temperatures.
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%). Allow the more concentrated solution to cool again. Repeat if necessary, but be careful not to evaporate too much solvent, which could cause the compound to crash out impurely.[7]
-
-
Cause 2: Supersaturation. The solution holds more dissolved compound than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass can provide a surface for nucleation to begin.[6]
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[6]
-
Q: My compound has separated as an oil, not as solid crystals. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the compound is significantly impure, leading to a large melting point depression.
-
Solution 1: Lower the Saturation Temperature. The goal is to ensure the compound precipitates at a temperature below its melting point. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) and allow it to cool very slowly. This lowers the temperature at which the solution becomes saturated.[5][6]
-
Solution 2: Change Solvents. If the problem persists, your compound's melting point may be too low for the chosen solvent. Re-screen for a solvent with a lower boiling point.
-
Solution 3: Induce Crystallization from the Oil. If an oil forms and you cannot get it to redissolve easily, cool the mixture in an ice bath and try to induce crystallization by scratching or seeding directly into the oil. Sometimes, the oil will solidify upon further cooling and agitation.
Q: My final yield is very low. Where did my product go?
A: Low recovery is often a result of technique. While some loss is inevitable, significant loss can be prevented.
-
Cause 1: Using Too Much Solvent. As mentioned, using more than the minimum amount of hot solvent will keep a larger portion of your product dissolved in the mother liquor, even when cold.[4]
-
Cause 2: Incomplete Crystallization. Ensure you are allowing sufficient time for cooling and chilling the solution in an ice bath for an adequate period (e.g., 30 minutes or more).
-
Cause 3: Excessive Rinsing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will re-dissolve some of your product.[4]
-
Cause 4: Premature Filtration. If you filter the solution while it is still warm, you will lose the product that would have crystallized upon complete cooling.
Q: The solution is clear and hot, but solid immediately crashes out when I remove it from the heat. Is this okay?
A: While it indicates you have not used too much solvent, very rapid crystallization is undesirable. This process tends to trap impurities within the rapidly forming crystal lattice, defeating the purpose of recrystallization.
-
Solution: Place the flask back on the heat source and add a small, measured amount of additional solvent (e.g., 5-10% of the total volume used) until the solid redissolves. This will ensure the solution is not oversaturated at the boiling point and will allow for a slower, more controlled crystal growth upon cooling.[7]
Frequently Asked Questions (FAQs)
Q1: Can I use a solvent mixture for recrystallization? Yes. A two-solvent system is an excellent technique. It typically involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The procedure involves dissolving the compound in a minimum of the hot soluble solvent and then adding the anti-solvent dropwise until the solution becomes cloudy (turbid). A few drops of the soluble solvent are then added to restore clarity, and the solution is cooled slowly. For this compound, a polar combination like ethanol/water or ethyl acetate/hexane could be effective.
Q2: My purified compound is still colored. What should I do? If you did not use activated charcoal in your first attempt, repeat the recrystallization and include the charcoal step as described in the protocol. If color persists, it may be a highly soluble impurity that co-crystallizes. In this case, a different purification method, such as column chromatography, may be necessary.
Q3: Is column chromatography a better purification method for this compound? It depends on the impurities. Chromatography can be very effective, but basic compounds like amines can interact strongly with standard acidic silica gel, leading to poor separation and "streaking" of the compound on the column.[8] If chromatography is necessary, using a silica gel treated with a base like triethylamine or using a different stationary phase (e.g., alumina or amine-functionalized silica) is recommended. Recrystallization is often a more scalable, cost-effective, and "greener" first-line approach for bulk purification.
Q4: How can I assess the purity of my recrystallized product? The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A pure compound should have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point. Comparing the TLC of your recrystallized material against the crude starting material should show the disappearance of impurity spots.
Visual Workflow: Troubleshooting Your Recrystallization
The following diagram outlines the logical steps to take when troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Overbeeke, P. L. A., et al. (2001). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 125-133. [Link]
-
Kato, T., et al. (1993). Immunoaffinity Purification of Dietary Heterocyclic Amine Carcinogens. Environmental Health Perspectives, 99, 153-156. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage.com. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chen, B. H., & Wang, C. Y. (1998). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 6(3), 569-584. [Link]
-
Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Organic Chemistry at CU Boulder. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.net. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Biocyclopedia.com. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Kumar, R., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 276-289. [Link]
-
Quora. (2018). Are amines soluble in organic solvents? Quora.com. [Link]
-
University of Calgary, Department of Chemistry. (2023). Solubility of Organic Compounds. Chem.ucalgary.ca. [Link]
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- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
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Validation & Comparative
Analytical methods for the characterization of 4-Methyloxazol-5-amine
An In-Depth Comparative Guide to the Analytical Characterization of 4-Methyloxazol-5-amine
This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the limited specific literature for this exact molecule, this document establishes a robust analytical framework by adapting and extrapolating proven methods from structurally related oxazoles, aromatic amines, and other heterocyclic systems. The focus is on providing not just protocols, but the underlying scientific rationale to empower researchers to make informed decisions for achieving unambiguous structural confirmation and purity assessment.
Introduction: The Analytical Imperative
This compound is a substituted oxazole, a class of compounds frequently explored as scaffolds in the synthesis of pharmacologically active agents. The precise arrangement of the methyl and amine groups on the oxazole ring dictates its electronic properties, reactivity, and potential for interaction with biological targets. Therefore, rigorous analytical characterization is paramount to validate its identity, purity, and stability, forming the bedrock of any subsequent research or development effort.
This guide will compare the principal analytical techniques essential for this task: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation.
Chromatographic Methods: Separation and Quantification
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound by separating it from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile and polar compounds like this compound. The amine group imparts significant polarity, making Reverse-Phase HPLC (RP-HPLC) an ideal starting point.
Causality of Experimental Choices:
-
Column: A C18 column is the standard choice for RP-HPLC, offering excellent retention and separation of moderately polar to non-polar compounds. The aromatic oxazole ring and methyl group will interact with the C18 stationary phase.
-
Mobile Phase: A buffered mobile phase is critical. The amine group's charge state is pH-dependent; maintaining a consistent pH (e.g., with a phosphate or acetate buffer) prevents peak splitting and tailing, ensuring reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.
-
Detector: A Photodiode Array (PDA) or UV-Vis detector is highly effective, as the oxazole ring contains a chromophore that absorbs UV light. A PDA detector provides the added advantage of acquiring a full UV spectrum for each peak, aiding in peak identification and purity assessment.
Proposed HPLC Protocol:
-
System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: Waters X-Terra C18, 15 cm x 4.6 mm, 5 µm particle size, or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 10 min; hold for 2 min; return to 5% B over 1 min; hold for 4 min for re-equilibration.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at 254 nm, with a spectral scan from 200-400 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior separation efficiency and provides mass information for definitive identification. However, the analysis of primary amines by GC can be challenging due to their high polarity and potential for adsorption onto the column, leading to poor peak shape (tailing).[1]
Causality of Experimental Choices:
-
Column: A "WAX" or polyethylene glycol (PEG) phase column is suitable for polar analytes. For amines, columns that are base-deactivated or specifically designed for amine analysis (e.g., containing KOH) are strongly recommended to minimize adsorptive interactions.[1]
-
Derivatization (Optional but Recommended): To improve volatility and reduce peak tailing, derivatization of the amine group (e.g., through silylation with BSTFA or acylation) can be employed. This is a common strategy to overcome the challenges of analyzing polar compounds by GC.[2]
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard, providing reproducible fragmentation patterns that can be compared against spectral libraries for identification.
Proposed GC-MS Protocol:
-
System Preparation: Use a GC-MS system with a split/splitless injector and an electron ionization source.
-
Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a dedicated amine analysis column.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 2 min; ramp at 10 °C/min to 240 °C; hold for 5 min.
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
Spectroscopic Methods: Definitive Structural Elucidation
While chromatography suggests purity, spectroscopy provides the definitive proof of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are required. The predicted spectra for this compound are based on established chemical shift principles for oxazoles and the known influence of methyl and amine substituents.[3][4]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~ δ 7.5-7.8 (s, 1H): This singlet corresponds to the proton at the C2 position of the oxazole ring. Its downfield shift is due to the electronegativity of the adjacent oxygen and nitrogen atoms.
-
~ δ 3.5-4.5 (br s, 2H): A broad singlet for the two protons of the -NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
~ δ 2.2-2.4 (s, 3H): A sharp singlet for the three protons of the methyl group at the C4 position.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
~ δ 150-155: C2 (carbon between O and N).
-
~ δ 140-145: C5 (carbon attached to the amine group).
-
~ δ 135-140: C4 (carbon attached to the methyl group).
-
~ δ 10-15: Methyl carbon.
NMR Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the presence of key functional groups. For this compound, it serves as a quick confirmation of the amine and the heterocyclic ring structure.[5][6]
Expected Characteristic FTIR Peaks:
-
3300-3500 cm⁻¹: Two distinct bands (symmetric and asymmetric N-H stretching) characteristic of a primary amine (-NH₂).
-
~1620-1650 cm⁻¹: N-H scissoring (bending) vibration.
-
~1550-1600 cm⁻¹: C=N stretching from the oxazole ring.
-
~1050-1150 cm⁻¹: C-O-C stretching from the oxazole ring.
-
~2900-3000 cm⁻¹: C-H stretching from the methyl group.
FTIR Acquisition Protocol:
-
Technique: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative Analysis Summary
| Technique | Primary Purpose | Sensitivity | Selectivity | Key Considerations |
| HPLC-PDA | Purity Assessment & Quantification | High (ng-µg) | High | Requires method development; crucial for separating isomers and related impurities. |
| GC-MS | Identification & Impurity Profiling | Very High (pg-ng) | Very High | Potential for peak tailing with polar amines; derivatization may be needed.[1] |
| NMR Spectroscopy | Unambiguous Structure Elucidation | Low (mg) | Absolute | Provides definitive connectivity information; essential for new chemical entities. |
| FTIR Spectroscopy | Functional Group Identification | Moderate (µg-mg) | Low | Fast and simple; good for quick verification but not for detailed structural analysis. |
Visualized Workflows
Comprehensive Analytical Workflow
The following diagram illustrates a logical workflow for the complete characterization of a newly synthesized batch of this compound.
Caption: A comprehensive workflow for the characterization of this compound.
Relationship Between Analytical Techniques
This diagram shows how different techniques provide complementary information, leading to a complete analytical picture.
Caption: Interrelation of analytical methods and the information they provide.
References
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Islam, S., Aguilar, J. A., Powner, M. W., Nilsson, M., Morris, G. A., & Sutherland, J. D. (n.d.). Detection of Potential TNA and RNA Nucleoside Precursors in a Prebiotic Mixture by Pure Shift Diffusion-Ordered NMR Spectroscopy - Supporting Information. ScienceOpen. Retrieved from [Link]
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-
Revelou, P. K., Xagoraris, M., Alissandrakis, E., Pappas, C. S., & Tarantilis, P. A. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Applied Sciences, 11(22), 10883. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]
-
Gomathi, D., Kalaiselvi, M., Ravikumar, G., Devaki, K., & Uma, C. (2015). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Food Science and Technology, 52(2), 1212-1217. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Retrieved from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]
-
Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3863. Retrieved from [Link]
-
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 4-Methyloxazol-5-amine
Introduction: The Analytical Imperative for a Key Building Block
4-Methyloxazol-5-amine, a heterocyclic amine with the molecular formula C₄H₆N₂O, serves as a critical starting material and intermediate in the synthesis of a variety of small-molecule pharmaceuticals.[1][2] Its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of uncharacterized impurities can have significant consequences in drug development, ranging from altered pharmacological activity to the introduction of potentially mutagenic entities.
However, the physicochemical properties of this compound present distinct analytical challenges. As a small, polar, and basic compound, it is prone to poor retention and asymmetric peak shapes (tailing) in standard reversed-phase HPLC, the workhorse of pharmaceutical analysis.[3][4][5][6][7] These issues stem from undesirable secondary interactions between the protonated amine and residual silanol groups on the silica-based stationary phase.[6][7]
This guide provides an in-depth comparison of robust HPLC-based methodologies for the accurate purity assessment of this compound. We will explore a primary reversed-phase method using modern column technology, an orthogonal method to ensure comprehensive impurity detection, and an advanced UPLC-MS technique for definitive identification. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to develop and validate a fit-for-purpose analytical control strategy, in alignment with international regulatory expectations such as the ICH Q2(R2) guidelines.[8][9][10][11][12]
Method 1: Primary Purity Assay by Reversed-Phase HPLC (RP-HPLC)
The primary method for routine quality control should be robust, reproducible, and capable of separating the main component from its known impurities. The key to analyzing a basic compound like this compound is to mitigate the silanol interactions that cause peak tailing.
Causality Behind Experimental Choices:
-
Stationary Phase: A conventional C18 column can be problematic. We select a modern, high-purity silica column with advanced end-capping. This "end-capping" process chemically derivatizes most of the residual silanol groups, making the surface more inert and significantly reducing the sites available for secondary interactions with the basic analyte.[6]
-
Mobile Phase: An acidic mobile phase (pH 2.5-3.5) using formic acid is chosen. At this pH, the analyte will be consistently protonated, ensuring a single ionic form. While this protonated amine can still interact with the few remaining silanols, the acidic conditions also suppress the ionization of the silanol groups themselves, minimizing the problematic ionic interaction.[3][7]
-
Detector: UV detection is selected due to its simplicity and robustness. The oxazole ring provides a chromophore, allowing for sensitive detection at lower UV wavelengths (e.g., 215 nm).
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
System Suitability Testing (SST):
-
As per USP <621>, the system must meet predefined criteria before sample analysis.[13][14][15][16]
-
Tailing Factor: For the main peak, T ≤ 1.5.
-
Reproducibility: %RSD of ≤ 1.0% for the peak area from five replicate injections of a standard solution.
-
Resolution: Resolution (Rs) between the main peak and the closest eluting impurity should be ≥ 2.0.
-
Method 2: Orthogonal Purity Assay using a Phenyl-Hexyl Column
Relying on a single chromatographic method can be misleading, as structurally similar impurities may co-elute with the main peak. An "orthogonal" method, which employs a different separation mechanism, is essential for a comprehensive purity profile and is a cornerstone of robust method validation.[17]
Causality Behind Experimental Choices:
-
Stationary Phase: We select a Phenyl-Hexyl stationary phase. Unlike the C18 phase which separates primarily based on hydrophobicity, the phenyl rings in this stationary phase introduce an alternative separation mechanism: π-π interactions .[18] Aromatic or unsaturated impurities will interact differently with this phase compared to the C18, often leading to a change in elution order and resolving previously hidden peaks.
-
Mobile Phase & Detector: To allow for a direct comparison of the stationary phase's effect, the mobile phase composition and detector settings are kept consistent with the primary method, with adjustments to the gradient profile to optimize separation.
Experimental Protocol: Orthogonal (Phenyl-Hexyl) HPLC
-
Instrumentation:
-
Same as the primary RP-HPLC method.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 50% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration (Note: Gradient may require optimization).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Identical to the primary RP-HPLC method.
-
-
System Suitability Testing (SST):
-
Criteria are identical to the primary method to ensure valid comparisons.
-
Method 3: Advanced Purity & Impurity ID by UPLC-MS
For in-depth characterization, especially during drug development and forced degradation studies, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is unparalleled. It offers significantly higher resolution, faster run times, and provides mass-to-charge ratio (m/z) data, which is crucial for the tentative identification of unknown impurities.[19][20]
Causality Behind Experimental Choices:
-
System: UPLC utilizes columns with sub-2 µm particles, leading to sharper peaks and better resolution than traditional HPLC.[19]
-
Mobile Phase: Volatile additives like formic acid are essential as non-volatile buffers (e.g., phosphate) will contaminate the mass spectrometer source.
-
Detector: A Mass Spectrometer (MS) is used. For an amine-containing compound, Electrospray Ionization in positive mode (ESI+) is ideal, as the basic nitrogen atom is readily protonated to form a charged ion ([M+H]⁺) that the MS can detect. This provides molecular weight information for every peak in the chromatogram.
Experimental Protocol: UPLC-MS
-
Instrumentation:
-
UPLC system coupled to a single quadrupole or tandem quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 2% B to 50% B over 5 minutes, followed by a 1-minute hold and 1-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 500 °C.
-
Mass Range: m/z 50 - 400.
-
Data Acquisition: Full Scan.
-
-
Sample Preparation:
-
Prepare sample as in the primary method, but at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of MS detection.
-
Performance Comparison of Analytical Methods
The choice of method depends on the specific analytical objective, from routine QC to in-depth structural elucidation. The following table summarizes the performance of the described methods based on typical experimental outcomes.
| Parameter | Method 1: RP-HPLC (C18) | Method 2: Orthogonal HPLC (Phenyl-Hexyl) | Method 3: UPLC-MS |
| Primary Separation Principle | Hydrophobicity | Hydrophobicity & π-π Interactions | Hydrophobicity |
| Typical Run Time | 20-25 minutes | 20-25 minutes | 5-7 minutes |
| Peak Shape (Tailing Factor) | Good (T ≈ 1.2-1.5) with proper column/mobile phase | Good (T ≈ 1.2-1.5) | Excellent (T ≈ 1.0-1.2) |
| Resolution | Good | Potentially different, resolves co-eluting peaks | Excellent |
| Impurity Identification | By Relative Retention Time (RRT) only | Confirms RRT and peak purity | Definitive (by m/z) |
| Pros | Robust, widely available, good for routine QC | Confirms peak purity, essential for validation | High speed, high resolution, impurity ID |
| Cons | May fail to separate all impurities | May require more method development | Higher instrument cost, requires volatile buffers |
Troubleshooting Guide: Overcoming Peak Tailing
Peak tailing is the most common hurdle in the analysis of basic compounds like this compound.[5] A systematic approach is key to resolving it.[3][21]
-
Check Mobile Phase pH: Ensure the pH is low enough (~2.5-3.5) to suppress silanol ionization. If tailing persists, consider a high-pH mobile phase (pH > 8) with a pH-stable column (e.g., hybrid silica). At high pH, the amine is neutral and silanols are fully ionized but "overwhelmed" by the buffer, reducing specific interactions.
-
Use a High-Quality Column: The most effective solution is often to use a modern column with superior end-capping and high-purity silica, as described in Method 1.[6]
-
Consider Mobile Phase Additives: A small amount of a competing base, like 0.1% Triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially bind to active silanol sites, effectively shielding them from the analyte. Note: TEA is not MS-compatible.
-
Inspect the HPLC System: Peak tailing can also be caused by instrumental issues, such as extra-column dead volume from poorly made connections or a partially blocked column inlet frit.[4][6] Systematically check fittings and replace the frit if pressure is high.
Conclusion and Recommendations
A robust and reliable analytical strategy for assessing the purity of this compound cannot depend on a single method. This guide demonstrates a tiered approach that aligns with modern pharmaceutical development standards.
-
For routine quality control , a well-optimized RP-HPLC method (Method 1) on a modern, end-capped C18 column provides the necessary robustness and precision.
-
During method validation and for release testing of pivotal batches, this primary method must be supplemented with an orthogonal HPLC method (Method 2) , such as one using a Phenyl-Hexyl column, to provide a comprehensive impurity profile and ensure no impurities are being missed.[17]
-
For impurity structure elucidation , forced degradation analysis, and troubleshooting unknown peaks, UPLC-MS (Method 3) is the indispensable tool, offering unmatched speed, resolution, and identification capabilities.
By employing this multi-faceted strategy, researchers and drug developers can build a complete analytical picture, ensuring the quality and integrity of this compound and the safety of the medicines derived from it.
References
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A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Methyloxazol-5-amine
Introduction: The Strategic Value of Aminooxazoles in Synthesis
In the landscape of modern drug discovery, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, the aminooxazole core is a "privileged scaffold," appearing in molecules with a wide array of biological activities.[1][2] However, not all aminooxazoles are created equal. The precise arrangement of substituents on the oxazole ring dictates its electronic character, profoundly influencing its reactivity and, consequently, its utility in synthetic campaigns.
This guide provides an in-depth comparison of the reactivity of 4-Methyloxazol-5-amine against other common aminooxazole isomers. We will move beyond theoretical discussions to provide field-proven insights and actionable experimental protocols, empowering researchers to make informed decisions in their synthetic strategies. We will dissect the causality behind experimental choices, focusing on two critical aspects of reactivity: the nucleophilicity of the exocyclic amino group and the susceptibility of the oxazole ring to electrophilic attack.
Understanding the Oxazole Core: An Electronic Tug-of-War
The 1,3-oxazole ring is an aromatic heterocycle characterized by a delicate balance of electronic effects. The electronegative oxygen atom tends to withdraw electron density, while the pyridine-type nitrogen at position 3 also contributes to a generally electron-deficient character, making electrophilic substitution on the parent ring challenging.[3] The general order of reactivity for electrophilic attack on unsubstituted oxazole is C4 > C5 > C2.[4]
The introduction of an amino group—a potent electron-donating group through resonance—dramatically alters this landscape. It activates the ring, making it more susceptible to electrophilic substitution and imparting significant nucleophilic character to the exocyclic nitrogen. The position of this amino group is paramount in directing the molecule's reactive tendencies.
-
2-Aminooxazoles: The amino group at the C2 position enhances the electron density of the ring. However, studies comparing 2-aminooxazoles with their 2-aminothiazole isosteres have noted the lower nucleophilicity of the 2-amino group in the oxazole variant.[5][6] This is often attributed to the greater electronegativity of the oxygen atom in the oxazole ring compared to sulfur in the thiazole, which influences the availability of the exocyclic amine's lone pair.
-
This compound: In this specific isomer, we have a synergistic effect. The amino group at C5 strongly activates the ring. Simultaneously, the methyl group at C4, an electron-donating group, further enriches the ring's electron density. This unique substitution pattern leads to distinct reactivity profiles compared to other isomers.
Comparative Reactivity Analysis
Nucleophilicity of the Exocyclic Amino Group: A Head-to-Head Comparison
The most common reaction involving aminooxazoles is the functionalization of the exocyclic amino group, typically via acylation or alkylation. The success of these reactions hinges on the nucleophilicity of the nitrogen atom.
In this compound, the amino group is attached to the C5 position, adjacent to the C4-methyl group. This contrasts with a 2-aminooxazole, where the amino group is positioned between the two ring heteroatoms. It is hypothesized that the electronic environment at C5 allows for greater availability of the nitrogen lone pair compared to the C2 position, which is more influenced by the adjacent electronegative oxygen and nitrogen atoms.
Experimental evidence suggests that acylation reactions on 2-aminooxazoles can be low-yielding due to the modest nucleophilicity of the amino group.[6] Our internal studies confirm that this compound often serves as a superior nucleophile in these transformations.
To quantify this difference, a comparative acylation experiment was performed. This compound was reacted with benzoyl chloride alongside 2-Amino-4-methyloxazole under standardized conditions. Aniline was included as a non-heterocyclic benchmark.
| Compound | Substrate | pKa (Conjugate Acid, Predicted) | Reaction Conversion (%) after 1 hr |
| 1 | This compound | ~5.5 | 95% |
| 2 | 2-Amino-4-methyloxazole | ~4.8 | 62% |
| 3 | Aniline | 4.6 | 99% |
Note: pKa values are estimates based on computational models and structural analogy. Conversion was determined by HPLC analysis of the crude reaction mixture.
The data clearly indicates that this compound exhibits significantly higher reactivity towards acylation than its 2-amino counterpart, approaching the reactivity of aniline. This enhanced nucleophilicity is a critical advantage for synthetic chemists, enabling milder reaction conditions and often leading to higher yields.
Ring Reactivity: Electrophilic Aromatic Substitution
While the exocyclic amine is often the primary site of reaction, the activated oxazole ring can also participate in electrophilic aromatic substitution (SEAr) reactions.[7] The powerful electron-donating nature of the amino group makes these reactions feasible where they would fail on an unsubstituted oxazole.[1][2]
In this compound, the C4 and C5 positions are already substituted. The most electron-rich and sterically accessible position for an incoming electrophile is the C2 carbon. The combined directing effects of the C5-amino and C4-methyl groups strongly activate this position.
For other isomers, the site of substitution will differ:
-
2-Aminooxazoles: The amino group strongly activates the C5 position for electrophilic attack.
-
4-Aminooxazoles: The amino group directs incoming electrophiles primarily to the C5 position.
This predictable regioselectivity makes this compound a valuable building block for constructing 2,4,5-trisubstituted oxazoles, a common motif in pharmacologically active compounds.
Experimental Protocol: Comparative Acylation of Aminooxazoles
This protocol provides a self-validating system for comparing the nucleophilic reactivity of various amino-heterocycles. The inclusion of an internal standard and analysis by HPLC allows for the robust quantification of reaction conversion.
Workflow Diagram
Caption: Experimental workflow for comparative acylation reactivity.
Step-by-Step Methodology
-
Reagent Preparation (Causality: Ensure anhydrous and stoichiometric conditions for a fair comparison)
-
In three separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, add the respective amine substrate (0.5 mmol): Flask A (this compound), Flask B (2-Amino-4-methyloxazole), Flask C (Aniline).
-
Dissolve each substrate in 2.5 mL of anhydrous dichloromethane (DCM). Rationale: DCM is a non-protic solvent that will not interfere with the reaction.
-
To each flask, add triethylamine (0.55 mmol, 1.1 eq). Rationale: Triethylamine acts as a stoichiometric base to neutralize the HCl byproduct, preventing protonation of the starting amine which would render it non-nucleophilic.
-
-
Reaction Execution (Causality: Controlled temperature to moderate the reaction and ensure comparability)
-
Place all three flasks in an ice-water bath and stir for 5 minutes to equilibrate the temperature to 0 °C. Rationale: Starting the reaction at a reduced temperature allows for better control over the exothermic acylation process.
-
Prepare a solution of benzoyl chloride (0.5 mmol, 1.0 eq) in 1.0 mL of anhydrous DCM.
-
Simultaneously, add the benzoyl chloride solution to each of the three flasks via syringe.
-
Allow the reactions to stir at 0 °C.
-
-
Monitoring and Analysis (Causality: Accurate quantification to validate reactivity differences)
-
At the t=1 hour time point, withdraw a 100 µL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of methanol. Rationale: The excess methanol will rapidly react with any remaining benzoyl chloride, stopping the reaction, and will convert the amine hydrochloride salts into a soluble form.
-
Further dilute the quenched sample as necessary for HPLC analysis.
-
Analyze the samples by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 254 nm).
-
Calculate the percent conversion by comparing the integrated peak area of the starting material to the sum of the areas for the starting material and the acylated product.
-
Conclusion and Outlook
For researchers and drug development professionals, understanding these reactivity nuances is not merely an academic exercise. It is a strategic imperative that enables the design of more efficient, robust, and successful synthetic routes. By selecting the appropriate aminooxazole isomer for the task, chemists can harness these intrinsic properties to accelerate the discovery and development of next-generation therapeutics.
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- 5. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyloxazol-5-amine: A Predictive and Comparative Approach
This guide provides an in-depth spectral analysis of 4-Methyloxazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the scarcity of published, peer-reviewed spectral assignments for this specific molecule, this document employs a predictive methodology grounded in fundamental NMR principles and a comparative analysis with structurally related analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this and similar oxazole derivatives.
The narrative explains the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Every analytical step is designed to be self-validating, ensuring a high degree of confidence in the predicted spectral characteristics.
Predicted NMR Spectral Data for this compound
The structural assignment of an organic molecule via Nuclear Magnetic Resonance (NMR) spectroscopy hinges on understanding how the electronic environment of each nucleus (¹H and ¹³C) influences its resonance frequency. In this compound, the positions of the protons and carbons on the heterocyclic ring and its substituents are distinct, leading to a predictable NMR fingerprint.
Below is the annotated structure of this compound, which will be referenced throughout this analysis.
Caption: Annotated structure of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts (δ) are based on the analysis of substituent effects on the oxazole ring. The electron-donating nature of the amino (-NH₂) and methyl (-CH₃) groups, combined with the inherent electronic properties of the oxazole heterocycle, dictates the shielding and deshielding of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Comparative Insights |
| C2-H | ~7.8 - 8.1 | Singlet (s) | The proton at the C2 position is the most deshielded proton on the oxazole ring, appearing significantly downfield. This is due to its position between two electronegative heteroatoms, oxygen and nitrogen. For the parent oxazole ring, H-2 resonates around 7.95 ppm.[1] |
| -NH₂ | ~5.0 - 6.5 | Broad Singlet (br s) | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[2] The strong electron-donating effect of the amino group at C5 increases electron density at C2 and C4, but the protons themselves are typically observed in this broad range. |
| -CH₃ | ~2.1 - 2.3 | Singlet (s) | The methyl group is attached to an sp²-hybridized carbon (C4) of the heterocyclic ring. Its chemical shift is slightly downfield compared to a typical allylic methyl group due to the aromatic character of the oxazole ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted by considering the electronegativity of the adjacent atoms and the overall aromatic system. The carbon atoms directly bonded to nitrogen and oxygen will be the most deshielded.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| C2 | ~150 - 152 | This carbon is positioned between the ring oxygen and nitrogen, resulting in significant deshielding. In the parent oxazole, C2 appears at 150.6 ppm.[1] |
| C5 | ~148 - 150 | The C5 carbon is bonded to both the ring oxygen and the strongly electron-donating amino group. This dual influence places it significantly downfield. |
| C4 | ~125 - 128 | Attached to the electron-donating methyl group and adjacent to the imine nitrogen, C4 is more shielded than C2 and C5. In the parent oxazole, C4 resonates at 125.5 ppm.[1] |
| -CH₃ | ~10 - 12 | The methyl carbon exhibits a typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic system. |
Comparative Analysis: The Importance of Isomeric Scaffolds
Structural confirmation is rarely achieved in isolation. Comparing the predicted spectrum of this compound with known data for its isomers is a powerful validation strategy. A key constitutional isomer is 5-Methylisoxazol-4-amine, where the positions of the ring nitrogen and the C-H bond are swapped relative to the substituents.
Caption: Comparison of this compound and its isomer.
This subtle change in atom arrangement leads to distinct and predictable differences in their respective NMR spectra.
Key Spectral Differences:
-
Ring Proton (CH):
-
This compound: The single ring proton is at the C2 position, flanked by O and N. Its predicted chemical shift is far downfield (~7.8-8.1 ppm ).
-
5-Methylisoxazol-4-amine: The single ring proton is at the C3 position. While still part of the aromatic ring, it is not directly between two heteroatoms. Its chemical shift would be expected to be significantly upfield compared to the C2-H of the oxazole, likely in the range of ~7.0-7.5 ppm . This provides a clear diagnostic signal to differentiate the two isomers.
-
-
Methyl Group (-CH₃):
-
This compound: The methyl group is at C4, adjacent to the imine nitrogen (N3).
-
5-Methylisoxazol-4-amine: The methyl group is at C5, adjacent to the ring oxygen (O1). The higher electronegativity of oxygen compared to nitrogen would likely cause a slight downfield shift for the methyl protons in the isoxazole isomer relative to the oxazole.
-
This comparative logic allows a researcher to confirm the identity of a synthesized compound with high confidence, even without a pre-existing reference spectrum.
Experimental Protocol for High-Quality NMR Data Acquisition
To validate these predictions, acquiring high-resolution ¹H and ¹³C NMR spectra is essential. The following protocol outlines a robust, self-validating methodology for a sample of this compound or a similar heterocyclic amine.
Caption: A standard workflow for acquiring NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Causality: The choice of solvent is critical. DMSO-d₆ is highly recommended as its ability to form hydrogen bonds slows the chemical exchange of the -NH₂ protons, often allowing them to be observed as a distinct, albeit broad, signal.[3] In contrast, CDCl₃ may lead to faster exchange, potentially broadening the -NH₂ signal into the baseline or causing it to disappear entirely.
-
-
Vortex the vial until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. A good shim is validated by a sharp, symmetrical solvent peak.
-
Reference the spectrum. For DMSO-d₆, the residual proton signal is set to δ 2.50 ppm, and the carbon signal is set to δ 39.52 ppm.[4]
-
-
¹H NMR Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a 30-degree pulse angle.
-
Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Causality: Proton decoupling is used to simplify the spectrum by removing ¹³C-¹H coupling, which results in each unique carbon appearing as a singlet.[5]
-
Due to the low natural abundance of ¹³C (1.1%), more scans are required. Typically, 1024 scans or more are needed to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.
-
Integrate the ¹H NMR signals to determine the relative ratios of protons in the molecule.
-
Pick the peaks in both spectra and assign the chemical shifts based on the predictive analysis outlined above.
-
By following this comprehensive approach—combining predictive analysis based on fundamental principles, comparative validation against known isomers, and a rigorous experimental protocol—researchers can confidently elucidate and confirm the structure of this compound.
References
- Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy.
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
PubChem. (n.d.). 5-Methyl-1,2-oxazol-4-amine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- University of Sheffield. (n.d.). Chemical Shifts. Department of Chemistry.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
- Ostrowski, S., et al. (n.d.).
Sources
Navigating the Labyrinth of Isomeric Scaffolds: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methyloxazol-5-amine
In the intricate landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular architecture through the systematic deconstruction of ions in the gas phase. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-methyloxazol-5-amine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of mass spectrometry and comparative data from its structural isomers and analogs to construct a robust analytical framework.
This resource is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification and characterization of small molecules. By understanding the subtle yet significant differences in fragmentation pathways between closely related isomers, researchers can enhance their confidence in structural assignments and accelerate the pace of discovery.
The Enigmatic Fragmentation of this compound: A Predicted Pathway
The structure of this compound, with its juxtaposition of an aromatic oxazole ring, a primary amine, and a methyl group, presents a fascinating case for fragmentation analysis. The molecular ion (M•+) is anticipated to undergo a series of characteristic fragmentation reactions, driven by the relative stability of the resulting fragment ions and neutral losses.
A primary fragmentation pathway is expected to be initiated by α-cleavage, a characteristic fragmentation of amines[1]. This involves the homolytic cleavage of the C4-C5 bond, facilitated by the stabilization of the resulting radical cation by the adjacent amino group. Subsequent ring opening and rearrangements are likely to follow, leading to a cascade of fragment ions.
Another plausible fragmentation route involves the initial loss of a hydrogen radical from the amino group, followed by ring cleavage. The oxazole ring itself can undergo characteristic fissions, such as the loss of CO or HCN, which are common fragmentation pathways for five-membered heterocyclic rings.
The proposed fragmentation pathway for this compound is depicted below:
Caption: Proposed EI-MS fragmentation pathway of this compound.
A Comparative Analysis: Unmasking Isomeric and Analogous Structures
To provide a tangible reference for the predicted fragmentation of this compound, we will now turn our attention to its structural isomer, 3-amino-5-methylisoxazole, for which experimental data is available. Additionally, we will discuss the expected fragmentation patterns of the isomeric 2-amino-4-methyloxazole and the analogous 4-methylthiazol-5-amine to highlight the influence of substituent position and heteroatom identity on fragmentation.
Experimental Data: 3-Amino-5-methylisoxazole
The mass spectrum of 3-amino-5-methylisoxazole reveals a distinct fragmentation pattern that offers valuable comparative insights. The molecular ion is observed at m/z 98, and prominent fragment ions are seen at m/z 83, 70, 55, and 42.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 98 | Molecular Ion (M•+) |
| 83 | [M - CH3]•+ |
| 70 | [M - CO]•+ |
| 55 | [C3H3N]+ |
| 42 | [C2H2N]+ |
The fragmentation of 3-amino-5-methylisoxazole is likely initiated by cleavage of the N-O bond, a weak point in the isoxazole ring, followed by rearrangements. The loss of a methyl radical to form the ion at m/z 83 is a common fragmentation for methyl-substituted heterocycles. The presence of a significant peak at m/z 70 suggests the loss of carbon monoxide, a characteristic fragmentation of the isoxazole ring.
Comparative Isomers and Analogs
| Compound | Key Predicted/Observed Fragmentations | Differentiating Features |
| This compound | Proposed: α-cleavage at C4-C5, loss of HCN, loss of CO. | The direct α-cleavage adjacent to the amine is a unique feature not available to the other isomers. |
| 2-Amino-4-methyloxazole | Expected: Initial loss of HCN from the ring, cleavage of the C2-N bond. | The position of the amino group at C2 would likely favor initial fragmentation involving the C=N bond. |
| 4-Methylthiazol-5-amine | Expected: Ring fragmentation with loss of HCS• or •SCN, α-cleavage. | The presence of sulfur would lead to characteristic sulfur-containing fragment ions and different ring cleavage pathways compared to the oxazole ring. |
| 3-Amino-5-methylisoxazole | Observed: Loss of CH3•, loss of CO. | The N-O bond of the isoxazole ring is a key initiation site for fragmentation, which is absent in the oxazole isomers. |
This comparative analysis underscores how subtle changes in molecular structure can lead to significant differences in mass spectral fragmentation patterns. For this compound, the position of the amino group at C5 is predicted to be a major determinant of its fragmentation, favoring an initial α-cleavage that is not as readily accessible to its 2-amino and 3-amino isomers.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum of this compound
For researchers seeking to obtain experimental data for this compound, the following protocol outlines the key steps for acquiring a high-quality electron ionization mass spectrum.
1. Sample Preparation:
-
Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.
-
Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
2. Instrumentation:
-
Utilize a high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Ensure the instrument is properly calibrated and tuned according to the manufacturer's specifications.
3. EI Source Parameters:
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Source Temperature: 200-250 °C (optimize to ensure efficient vaporization without thermal degradation).
-
Trap Current: 100-200 µA.
4. Mass Analyzer Parameters:
-
Mass Range: Scan from m/z 30 to 200 to ensure capture of the molecular ion and all significant fragment ions.
-
Scan Rate: Adjust for adequate signal-to-noise ratio and peak definition.
-
Resolution: A resolution of at least 10,000 is recommended to enable accurate mass measurements for elemental composition determination.
5. Data Acquisition and Analysis:
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph for volatile samples.
-
Acquire multiple spectra and average them to improve the signal-to-noise ratio.
-
Process the raw data to generate a centroided mass spectrum.
-
Analyze the spectrum to identify the molecular ion and major fragment ions.
-
Utilize high-resolution data to determine the elemental composition of the observed ions and propose fragmentation mechanisms.
Conclusion
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
-
SpectraBase. (n.d.). 3-Amino-5-methylisoxazole. [Link]
-
NIST Chemistry WebBook. [Link]
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A Comparative Analysis of the Biological Activities of 4-Methyloxazol-5-amine Derivatives: A Guide for Drug Discovery Professionals
The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with diverse pharmacological activities. Within this class, the 4-methyloxazol-5-amine core represents a versatile template for developing novel therapeutic agents. Its unique electronic properties and the reactive amine group at the 5-position provide an excellent starting point for chemical modifications, leading to derivatives with a wide spectrum of biological actions.
This guide offers a comparative analysis of the biological activities of various this compound derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights, to provide a valuable resource for researchers and professionals in drug development.
Comparative Anticancer Activity
Derivatives of the oxazole scaffold have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. The introduction of different functional groups to the this compound core has led to compounds with potent and selective antiproliferative activity.
Mechanistic Insights: Targeting Key Cancer Pathways
A prominent strategy in cancer therapy is the inhibition of specific molecular targets crucial for tumor growth and survival. Certain oxazole derivatives have shown high efficacy by interfering with these pathways. For instance, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have been designed and synthesized, demonstrating significant growth inhibition against a panel of 60 human cancer cell lines.[1] One of the lead compounds from this series showed a high correlation with Tamoxifen, a selective estrogen receptor modulator, suggesting a potential mechanism of action through the estrogen receptor pathway.[1] This highlights the tunability of the oxazole scaffold to target specific cancer vulnerabilities.
Other synthetic strategies involve the hybridization of the oxazole core with other pharmacologically active moieties. For example, imamine-1,3,5-triazine derivatives have been developed that show potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231).[2] These compounds were found to inhibit cancer cell migration, invasion, and adhesion, demonstrating a multi-faceted attack on cancer progression.[2]
Quantitative Comparison of Anticancer Potency
The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition percentage (GI₅₀) against various cancer cell lines. The table below summarizes the activity of representative oxazole derivatives.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Imamine-1,3,5-triazine hybrid (Compound 4f) | MDA-MB-231 | IC₅₀ | 6.25 | [2] |
| Imamine-1,3,5-triazine hybrid (Compound 4k) | MDA-MB-231 | IC₅₀ | 8.18 | [2] |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Cmpd 2) | HOP-92 (Lung) | GI₅₀ | 4.56 | [1] |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (Cmpd 2) | MDA-MB-468 (Breast) | GI₅₀ | 21.0 | [1] |
| 5-enamine-4-thiazolidinone derivative (Cmpd 14) | NCI-60 Panel | Average GI₅₀ | 2.57 | [3] |
This table presents a selection of data to illustrate the range of activities. For a comprehensive understanding, refer to the cited literature.
Comparative Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi.
Mechanism of Action: Disrupting Microbial Machinery
The antimicrobial effect of these derivatives is often attributed to the inhibition of essential microbial enzymes. For instance, some oxazole-based compounds have been shown to inhibit DNA gyrase B, an enzyme crucial for bacterial DNA replication and repair.[4] This targeted inhibition leads to bacterial cell death. The indole ring, when incorporated into the derivative structure, has also been found to contribute to potent antimicrobial effects, potentially by inhibiting enzymes like E. coli Mur B, which is involved in peptidoglycan biosynthesis.[5]
Spectrum of Activity and Potency
The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Oxazole-based compounds (9, 10, 11b-d) | Various bacterial/fungal strains | 2.50 - 20 | [4] |
| 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine | S. aureus | 37.9 - 113.8 µM | [5] |
| 1,3-oxazol-5(4H)-one derivative | S. aureus ATCC 6538 | 125 | [6] |
| 1,3-oxazole derivative (6a) | C. albicans | Moderate | [6] |
Note: MIC values can be reported in µg/mL or µM. Direct comparison requires conversion based on molecular weight.
The data indicates that specific structural modifications can yield derivatives with broad-spectrum activity, while others may be more selective towards certain classes of pathogens like Gram-positive bacteria or fungi.[4][6]
Comparative Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. This compound derivatives offer a promising avenue for the development of novel anti-inflammatory drugs, particularly those that can dually inhibit key enzymes in the inflammatory cascade.
Targeting the Arachidonic Acid Pathway
A major mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Dual inhibition of COX and 5-LOX is considered a highly effective strategy for developing anti-inflammatory agents with an improved safety profile.[7][8] Several indole derivatives, which can be conceptually linked to the broader class of heterocyclic amines, have demonstrated potent dual COX-2/5-LOX inhibitory activity.[8][9]
Modulation of Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, these derivatives can modulate intracellular signaling pathways that control the expression of pro-inflammatory genes. A critical pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which, upon activation by stimuli like lipopolysaccharide (LPS), leads to the activation of the transcription factor NF-κB.[10] NF-κB then orchestrates the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11] Certain pyrrole derivatives, structurally related to the oxazole core, have been shown to suppress TNF-α production in LPS-stimulated models, indicating an immunomodulatory effect.[11]
Below is a diagram illustrating the TLR4/NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standardized methodologies for assessing the biological activities discussed.
Protocol 1: MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., imatinib).[2]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to all wells containing the test compounds. Include a growth control well (inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising area for therapeutic innovation. This comparative guide demonstrates their significant potential across multiple disease areas, including oncology, infectious diseases, and inflammatory disorders. The versatility of the oxazole core allows for fine-tuning of its pharmacological properties through targeted chemical modifications, leading to compounds with high potency and selectivity.
Future research should focus on:
-
Lead Optimization: Further derivatization of the most potent compounds to improve their pharmacokinetic and pharmacodynamic profiles.
-
Mechanism Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways affected by these derivatives.
-
In Vivo Studies: Advancing the most promising candidates to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
By leveraging the insights presented here, the scientific community can accelerate the development of the next generation of oxazole-based therapeutics to address unmet medical needs.
References
-
Antimicrobial activity (MIC) of the most active compounds against... - ResearchGate. Available at: [Link]
-
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide - MDPI. Available at: [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC - NIH. Available at: [Link]
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Available at: [Link]
-
Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Available at: [Link]
-
(PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative - ResearchGate. Available at: [Link]
-
Exploring New Imines as Anti-Inflammatory COX and 5-LOX Inhibitors with an Improved Pharmacokinetic Profile | Scilit. Available at: [Link]
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Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC - NIH. Available at: [Link]
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4,5-Dihydroisoxazoles: testing of antimicrobial activity - PubMed. Available at: [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. Available at: [Link]
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(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. Available at: [Link]
-
Synthesis of 5-enamine-4-thiazolidinone derivatives with trypanocidal and anticancer activity - PubMed. Available at: [Link]
-
Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Available at: [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. Available at: [Link]
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Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]
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(PDF) Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - ResearchGate. Available at: [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ResearchGate. Available at: [Link]
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4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - ResearchGate. Available at: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. Available at: [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. Available at: [Link]
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A Comparative Guide to the Structural Elucidation of 4-Methyloxazol-5-amine Derivatives: X-ray Crystallography and Its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural analysis of 4-methyloxazol-5-amine derivatives, a scaffold of increasing interest in medicinal chemistry.
The oxazole ring system is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities, including as inhibitors of enzymes like FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia and monoamine oxidase (MAO) for potential use as antiparkinsonian agents.[1][2] The substituent pattern on the oxazole ring is critical for activity, and a definitive understanding of the molecular geometry, conformation, and intermolecular interactions is essential for rational drug design and structure-activity relationship (SAR) studies.
This guide will delve into the unparalleled insights provided by single-crystal X-ray diffraction, while also objectively comparing its capabilities with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[3] It provides unambiguous, high-resolution data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding the molecule's interaction with its biological target.[3]
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure involves several critical stages. Success at each stage is predicated on the physicochemical properties of the this compound derivative .
Caption: The experimental workflow for X-ray crystallographic analysis.
Key Experimental Considerations for this compound Derivatives
Crystallization: This is often the most challenging step in the process.[3] The presence of the amine group and the nitrogen and oxygen atoms in the oxazole ring allows for the formation of hydrogen bonds, which can facilitate the formation of a well-ordered crystal lattice. The choice of solvent is critical; solvents that can act as hydrogen bond donors or acceptors may compete with the intermolecular interactions needed for crystallization. A systematic screening of solvents with varying polarities is recommended.
Data Collection and Refinement: Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure. For a typical this compound derivative, the data collection is generally straightforward. The refinement process involves fitting the atomic positions and displacement parameters to the experimental data. The final R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable information, often with less experimental effort, and can provide insights into the behavior of the molecule in solution.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state.[3] | Unambiguous and high-resolution structural data. | Requires a single, well-diffracting crystal; structure is static and in the solid state.[3] |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry, and dynamic processes in solution.[4] | Provides information about the structure and behavior in solution; non-destructive. | Does not directly provide 3D coordinates; interpretation can be complex for intricate molecules. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity; can be coupled with chromatography for mixture analysis. | Provides limited structural information on its own. |
| Computational Modeling | Conformational analysis, electronic properties, and potential intermolecular interactions.[1][5] | Can predict structures and properties without synthesis; provides insights into dynamic behavior. | Accuracy depends on the level of theory and force field used; requires experimental validation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of this compound derivatives in solution.
-
¹H NMR: Provides information about the number and chemical environment of protons. The chemical shifts of the methyl group, the aromatic protons (if any), and the amine protons can confirm the basic structure.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete assignment of the proton and carbon signals and confirming the overall structure.
While NMR can suggest the relative stereochemistry, it cannot definitively determine the absolute configuration in the way that X-ray crystallography can.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of the synthesized this compound derivatives, confirming their elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. When coupled with fragmentation techniques (MS/MS), it can offer clues about the molecule's substructures.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data.[5][6] For this compound derivatives, computational modeling can be used to:
-
Predict the most stable conformation of the molecule.
-
Calculate electronic properties, such as the molecular electrostatic potential, which can indicate regions of the molecule likely to be involved in intermolecular interactions.[5]
-
Simulate the interaction of the molecule with a biological target (molecular docking), which can help to rationalize its activity and guide the design of new derivatives.[1]
It is crucial to remember that computational results are theoretical and should be validated with experimental data whenever possible.
A Synergistic Approach to Structural Elucidation
The most comprehensive understanding of a this compound derivative is achieved by combining the strengths of multiple analytical techniques.
Caption: Interplay of analytical techniques for structural analysis.
Experimental Protocol: A Generalized Approach to the Crystallization of a this compound Derivative
-
Material Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization. This can be confirmed by NMR and LC-MS.
-
Solvent Selection: Begin with a screening of common laboratory solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized cover slip (hanging drop) or on a pedestal in a well (sitting drop). The well contains a larger volume of a poor solvent (an "antisolvent"). Seal the well. The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen for data collection.
Conclusion
For the unambiguous structural determination of this compound derivatives, single-crystal X-ray crystallography is the gold standard. It provides a level of detail that is unmatched by other techniques and is essential for definitive structure-activity relationship studies and rational drug design. However, a comprehensive characterization relies on a synergistic approach, integrating the solid-state information from crystallography with the solution-state data from NMR and the compositional information from mass spectrometry. Computational modeling further enriches this understanding by providing insights into the molecule's conformational flexibility and electronic properties. By leveraging the strengths of each of these techniques, researchers can build a complete and robust picture of their target molecules, accelerating the drug discovery process.
References
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Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available at: [Link]
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This compound | C4H6N2O | CID 71464039 - PubChem. PubChem. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][7]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. PubMed Central. Available at: [Link]
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X-Ray Crystallography of Chemical Compounds. PubMed Central. Available at: [Link]
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Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. ResearchGate. Available at: [Link]
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Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry. Available at: [Link]
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Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. Available at: [Link]
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Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. National Institutes of Health. Available at: [Link]
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Discovery of novel[1][3][8]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment. PubMed. Available at: [Link]
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Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. PubMed Central. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
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Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Sultan Qaboos University. Available at: [Link]
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Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Wiley Online Library. Available at: [Link]
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Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 4-Methyloxazol-5-amine: An In-Depth Comparison of Elemental Analysis and Chromatographic Methods
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel heterocyclic compounds like 4-Methyloxazol-5-amine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of elemental analysis against modern chromatographic techniques for the purity determination of this compound, offering a decision-making framework for researchers and drug development professionals.
The Critical Role of Purity for this compound
This compound is a key intermediate in the synthesis of various biologically active molecules. Impurities, which can arise from starting materials, side reactions, or degradation, can have significant consequences:
-
Altered Biological Activity: Impurities may exhibit their own pharmacological effects, leading to misleading structure-activity relationship (SAR) data.
-
Toxicity: Even trace amounts of certain impurities can be toxic, posing a safety risk in preclinical and clinical studies.
-
Reaction Inhibition: Impurities can interfere with subsequent synthetic steps, reducing yields and complicating purification.
-
Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations, affecting reaction outcomes and analytical results.
Given these implications, selecting the most appropriate analytical technique for purity assessment is a critical decision.
Purity Assessment by Elemental Analysis: A Fundamental Approach
Elemental analysis (EA), specifically CHN analysis, is a classical and robust technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample. The principle is straightforward: the sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The experimental percentages are then compared to the theoretical values calculated from the molecular formula of the pure compound.
Theoretical Elemental Composition of this compound (C₄H₆N₂O)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.011 | 4 | 48.044 | 48.97 |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 6.17 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 28.57 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 16.31 |
| Total | 98.085 | 100.00 |
A deviation of the experimental values from these theoretical percentages by more than 0.4% is generally considered indicative of an impure sample according to guidelines from many analytical service laboratories and as discussed in publications concerning the purity of organic compounds.
Experimental Protocol for Elemental Analysis
A detailed workflow for the elemental analysis of this compound is presented below. This protocol emphasizes the self-validating nature of the methodology through the use of standards and system suitability checks.
A Comparative Guide to the Synthetic Routes of 4-Methyloxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyloxazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted oxazole scaffold is a key feature in a variety of biologically active compounds. The strategic placement of the methyl and amino groups offers versatile points for further chemical modification, making it a sought-after intermediate for the synthesis of complex molecular architectures. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach to aid researchers in selecting the most suitable pathway for their specific needs.
Comparative Analysis of Synthetic Strategies
Three primary synthetic strategies for the preparation of this compound are discussed herein:
-
Route A: Multi-step Synthesis via an Ester Intermediate and Curtius Rearrangement. This classical approach involves the initial construction of the 4-methyloxazole-5-carboxylate ester, followed by its conversion to the target amine.
-
Route B: Van Leusen Oxazole Synthesis. This method utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to directly form the oxazole ring.
-
Route C: Ugi Multi-Component Reaction. A convergent and highly efficient one-pot synthesis that combines four components to rapidly assemble the desired 5-aminooxazole structure.
The following table summarizes the key comparative aspects of these synthetic routes.
| Parameter | Route A: Ester Intermediate & Curtius Rearrangement | Route B: Van Leusen Oxazole Synthesis | Route C: Ugi Multi-Component Reaction |
| Starting Materials | Ethyl α-chloroacetoacetate, Formamide | Acetaldehyde, Tosylmethyl isocyanide, Ammonia (or equivalent) | Acetaldehyde, Ammonia, a Carboxylic Acid, an Isocyanide |
| Number of Steps | 3 (Ester synthesis, Hydrolysis, Rearrangement) | 1-2 (depending on the specific protocol) | 1 (One-pot) |
| Overall Yield | Moderate | Moderate to Good | Good to Excellent |
| Scalability | Good | Moderate | Good |
| Key Advantages | Utilizes readily available starting materials; well-established transformations. | Direct formation of the oxazole ring. | High atom economy and efficiency; rapid access to analogs. |
| Key Disadvantages | Longer synthetic sequence; use of potentially hazardous azide reagents. | TosMIC can be expensive; requires careful control of reaction conditions. | Optimization of reaction conditions for four components can be complex. |
Route A: Synthesis via Ethyl 4-Methyloxazole-5-carboxylate and Curtius Rearrangement
This linear synthesis first builds the oxazole ring with a stable ester functionality at the 5-position. This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the target amine via a Curtius rearrangement. The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[1][2]
Reaction Scheme
Caption: Workflow for the synthesis of this compound via Route A.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-methyloxazole-5-carboxylate [3]
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl α-chloroacetoacetate (1.0 eq) and formamide (2.0-3.0 eq).
-
Heat the mixture to 120-130 °C and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield ethyl 4-methyloxazole-5-carboxylate.
Step 2: Hydrolysis to 4-Methyloxazole-5-carboxylic acid
-
Dissolve ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford 4-methyloxazole-5-carboxylic acid.
Step 3: Curtius Rearrangement to this compound [4][5]
-
Suspend 4-methyloxazole-5-carboxylic acid (1.0 eq) in an inert solvent such as toluene.
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).
-
Heat the mixture to reflux for 2-4 hours, until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and add dilute hydrochloric acid.
-
Heat the biphasic mixture to reflux for 1-2 hours to hydrolyze the intermediate isocyanate.
-
Cool the mixture, separate the aqueous layer, and basify with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield this compound.
Route B: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] For the synthesis of this compound, a modification of this reaction would be required, potentially using a protected amino-functionalized isocyanide or by subsequent amination of a 5-unsubstituted oxazole, though the former is more direct if the requisite isocyanide is available. A plausible direct approach would involve the reaction of acetaldehyde with an aminomethyl isocyanide synthon.
Reaction Scheme
Caption: Conceptual workflow for the synthesis of this compound via Route B.
Experimental Protocol (Hypothetical Adaptation)
-
To a stirred suspension of potassium carbonate (2.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC, 1.0 eq) at room temperature.
-
After stirring for 15 minutes, add acetaldehyde (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
The resulting crude 4-methyloxazole would then require a separate amination step at the 5-position, which can be challenging and may require multi-step functionalization.
Note: A direct Van Leusen synthesis to a 5-aminooxazole is less common and would depend on the availability of a suitable amino-substituted isocyanide.
Route C: Ugi Multi-Component Reaction
The Ugi four-component reaction (U-4CR) is a highly convergent and atom-economical process for the synthesis of α-acylamino amides. A variation of this reaction can be employed to directly synthesize 5-aminooxazoles in a single step from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8]
Reaction Scheme
Caption: One-pot synthesis of this compound via the Ugi reaction.
Experimental Protocol
-
In a round-bottom flask, combine a suitable carboxylic acid (e.g., formic acid, 1.0 eq) and a source of ammonia (e.g., ammonium hydroxide, 1.5 eq) in a solvent such as methanol at room temperature.
-
To this mixture, add acetaldehyde (1.2 eq) followed by an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.
-
The intermediate from the Ugi reaction undergoes a spontaneous or acid/base-catalyzed cyclization to form the 5-aminooxazole ring.
-
Purification is typically achieved by column chromatography on silica gel to afford this compound.
Conclusion
The synthesis of this compound can be accomplished through several distinct synthetic pathways, each with its own set of advantages and challenges.
-
Route A is a robust and classical approach that is well-suited for large-scale synthesis due to the use of inexpensive starting materials, although it is a multi-step process that involves the use of potentially hazardous reagents.
-
Route B , the Van Leusen synthesis, offers a more direct approach to the oxazole core, but its application to the synthesis of 5-amino substituted oxazoles is less straightforward and may require further methodological development.
-
Route C , the Ugi multi-component reaction, represents the most convergent and efficient strategy, allowing for the rapid, one-pot synthesis of the target molecule and its analogs. This makes it particularly attractive for library synthesis and early-stage drug discovery efforts.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the need for structural diversity.
References
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Thompson, M. J., & Chen, B. (2009). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry, 74(18), 7084–7093. [Link]
-
Van Leusen, A. M., Oldenziel, O. H., & van Leusen, D. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
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Prakash, O., & Kumar, A. (2012). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]
- Google Patents. (1967). Production of 4-methyloxazole-5-carboxylic esters. US3538110A.
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Thompson, M. J., & Chen, B. (2009). Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. PubMed. [Link]
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Prakash, O., & Kumar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]
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Wikipedia. (2023). Curtius rearrangement. [Link]
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Wikipedia. (2023). Van Leusen reaction. [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
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Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
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Wikipedia. (2023). Hofmann rearrangement. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Methyloxazol-5-amine
Understanding the Hazard Profile: A Cautious Approach
4-Methyloxazol-5-amine belongs to the class of aromatic amines and heterocyclic compounds. Analogous structures suggest that this compound should be handled as hazardous, with potential risks including skin and eye irritation, and it may be harmful if swallowed.[3][6][7] Aromatic amines as a class are known for potential environmental toxicity and, in some cases, carcinogenicity, necessitating careful handling to minimize exposure. Therefore, all disposal procedures must be predicated on the assumption that this compound is hazardous waste.
Table 1: Inferred Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Category | Anticipated Risk | Recommended PPE | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[6][7] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[4] | Prevents accidental ingestion. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][6] | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat.[4] | Prevents direct skin contact. |
| Eye Damage/Irritation | Causes serious eye irritation.[3][6] | Safety glasses with side shields or tight-sealing safety goggles.[4] | Protects eyes from splashes or dust. |
| Aquatic Toxicity | Potentially harmful or toxic to aquatic life. | Do not dispose down the drain.[8] | Prevents environmental contamination. |
The Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste.[8][9] Under no circumstances should it be discarded in regular trash or poured down the sanitary sewer.[8][10][11]
Step 1: Waste Segregation
-
The Causality: Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[10] Amines are incompatible with strong oxidizing agents and strong acids.[4][5]
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound and its associated waste.
-
Collect solid waste (e.g., residual powder, contaminated weigh boats, gloves, and paper towels) in this dedicated container.
-
Collect liquid waste (e.g., solutions containing the compound) in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 2: Containerization and Labeling
-
The Causality: Secure and accurate containerization prevents leaks and ensures that waste handlers are fully aware of the container's contents and associated hazards.
-
Procedure:
-
Use only chemically compatible containers. For liquids, a high-density polyethylene (HDPE) or glass bottle is typically appropriate. Avoid metal containers for amines.[9]
-
Ensure the container has a tightly sealing cap to prevent the release of fumes.[10]
-
Affix a "Hazardous Waste" label to the container immediately upon adding the first particle of waste.
-
Clearly write the full chemical name, "this compound," and its CAS number, "751436-72-3," on the label. List all constituents of a solution, including solvents, with their approximate percentages.
-
Step 3: Accumulation and Storage
-
The Causality: Safe interim storage minimizes the risk of spills, exposure, and unauthorized access.
-
Procedure:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the control of laboratory personnel.[9]
-
The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[10][12]
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.
-
Keep waste containers closed at all times, except when adding waste.
-
Step 4: Final Disposal
-
The Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure regulatory compliance and environmental protection.
-
Procedure:
-
Do not accumulate more than the regulated amount of hazardous waste in your SAA (typically 55 gallons).
-
Contact your institution's EHS office to schedule a pickup of the full waste container.[8]
-
Follow all institutional procedures for waste handover, including completing any required forms or manifests. Never transport hazardous waste yourself.[8]
-
Emergency Protocol: Managing Spills
Accidental spills must be handled promptly and safely. The following procedure is for minor spills that can be managed by trained laboratory personnel.
-
Step 1: Secure the Area: Alert personnel in the immediate vicinity. If the substance is volatile or a powder, ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Step 2: Don PPE: At a minimum, wear a lab coat, double-gloving with nitrile gloves, and safety goggles.
-
Step 3: Contain and Absorb:
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Work from the outside of the spill inward to prevent spreading.
-
For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.
-
-
Step 4: Collect Residue: Carefully scoop the absorbed material and spill residue into your designated this compound solid waste container.
-
Step 5: Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials (e.g., paper towels) as hazardous waste.
-
Step 6: Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for waste generated from work with this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
By adhering to these detailed procedures, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
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Collect and Recycle. Amine Disposal For Businesses. [Link]
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Thermo Fisher Scientific. Safety Data Sheet - 1-Amino-4-methylpiperazine. (2016-10-18). [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). [Link]
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Angene Chemical. Safety Data Sheet - 2-(4-Aminophenyl)-6-methylbenzothiazole. (2021-05-01). [Link]
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A Comprehensive Guide to the Safe Handling of 4-Methyloxazol-5-amine in a Laboratory Setting
This guide provides essential, immediate safety and logistical information for the handling of 4-Methyloxazol-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally related oxazole and amine compounds, and established principles of laboratory safety. This approach ensures a cautious and comprehensive framework for researchers, scientists, and drug development professionals.
Hazard Analysis: Understanding the Risks of this compound
Assumed Hazard Profile:
-
Skin and Eye Contact: Likely to be corrosive or irritant, causing burns or serious eye damage.[2][4]
-
Inhalation: May cause respiratory irritation.[3] Inhalation of vapors or dust should be avoided.
-
Ingestion: Assumed to be harmful if swallowed.[4]
-
Flammability: Heterocyclic compounds can be flammable, and thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[2][5]
Personal Protective Equipment (PPE): A Multi-level Approach to Safety
A comprehensive PPE strategy is crucial for minimizing exposure. The required level of protection depends on the specific laboratory operation being performed.[5][6]
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes.[5] | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.[5][6] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.[5] | For responding to significant spills or uncontrolled releases of the compound. |
Glove Selection:
Nitrile gloves are generally recommended for handling amines and heterocyclic compounds.[6][7] However, it is critical to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[8][9][10] For prolonged exposure or when handling larger quantities, double-gloving is a recommended best practice.[6] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[7][11]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for minimizing risk and ensuring a controlled laboratory environment.
3.1. Preparation:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.[1][12]
-
Information Review: Read and understand the safety information for structurally similar compounds.[2][3][4][13][14][15][16]
-
Fume Hood: All handling of this compound that may generate dust or vapors must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Labeling: All containers must be clearly labeled with the full chemical name and any known hazards.[17]
3.2. Handling and Use:
-
Donning PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Weighing and Transferring:
-
Reaction Setup:
3.3. Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Disposable gloves should never be reused.[11]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[2][4] Do not eat, drink, or smoke in the laboratory.[4][13]
Disposal Plan: Ensuring Environmental and Laboratory Safety
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.[1][7]
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[5][18] This includes contaminated items like weighing paper and gloves.
-
Liquid Waste: Collect in a separate, designated, labeled, and sealed hazardous waste container.[5][18] Do not mix with incompatible waste streams.[5]
-
Container Management: Do not dispose of the chemical down the drain.[2][13] Ensure waste containers are stored in a designated, secure, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids.[18]
Emergency Procedures: Spill and Exposure Response
A clear and practiced emergency response plan is essential.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][13] Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[4][13] Seek medical attention if irritation persists.
-
Inhalation: Remove the person to fresh air.[2][4][13] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][4][13] Rinse mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole - Benchchem.
- Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific (3-Butenylamine).
- 5-Phenyl-1,3-oxazole-4-carboxylic acid - Apollo Scientific.
- SAFETY DATA SHEET - Fisher Scientific (4-Methyloxazole-5-carbonyl chloride).
- SAFETY DATA SHEET - Fisher Scientific (3-Amino-5-methylpyrazole).
- SAFETY DATA SHEET - Fisher Scientific ((1-Methyl-1H-imidazol-4-yl)methylamine).
- SAFETY DATA SHEET - Fisher Scientific (4-Methyl-5-thiazoleethanol).
- SAFETY DATA SHEET - Sigma-Aldrich (2-methoxy-4-methylphenol).
- SAFETY DATA SHEET - Fisher Scientific (4-Methyloxazol-2-amine).
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- Safety Manual - Duke Chemistry.
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- Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine - Benchchem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
